molecular formula C12H10OS2 B055127 2-Methylthio-6-phenyl-4H-thiopyran-4-one CAS No. 113544-16-4

2-Methylthio-6-phenyl-4H-thiopyran-4-one

Cat. No.: B055127
CAS No.: 113544-16-4
M. Wt: 234.3 g/mol
InChI Key: IETMKYFYBRQFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylthio-6-phenyl-4H-thiopyran-4-one is a specialized thiopyranone derivative of significant interest in medicinal chemistry and biochemical research. This compound serves as a versatile chemical scaffold and a key intermediate in the synthesis of more complex heterocyclic compounds. Its primary research value lies in its potential as a kinase inhibitor scaffold. The unique electronic and steric properties imparted by the phenyl substituent at the 6-position and the methylthio group at the 2-position make it a valuable precursor for developing probes to study signal transduction pathways. Researchers utilize this compound to investigate structure-activity relationships (SAR) in the design of novel therapeutic agents, particularly for targeting proliferative diseases such as cancer. Its mechanism of action is often associated with the modulation of ATP-binding sites in various kinase enzymes, thereby interfering with phosphorylation events critical for cell cycle progression and survival. Furthermore, the thiopyran-4-one core structure is a privileged motif in drug discovery, associated with a range of biological activities. This high-purity compound is intended for use in hit-to-lead optimization, library synthesis, and fundamental pharmacological studies to elucidate novel biological targets and mechanisms. It is supplied for laboratory research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanyl-6-phenylthiopyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS2/c1-14-12-8-10(13)7-11(15-12)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETMKYFYBRQFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=O)C=C(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551480
Record name 2-(Methylsulfanyl)-6-phenyl-4H-thiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113544-16-4
Record name 2-(Methylsulfanyl)-6-phenyl-4H-thiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylthio-6-phenyl-4H-thiopyran-4-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methylthio-6-phenyl-4H-thiopyran-4-one, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis and spectral analysis, this document serves as a vital resource for researchers and scientists engaged in the exploration of novel therapeutic agents. While specific experimental data for this compound is not widely published, this guide synthesizes information from closely related analogues to provide robust, scientifically-grounded insights into its synthesis, characterization, and potential biological activities.

Introduction: The Thiopyran Scaffold in Drug Discovery

The 4H-thiopyran-4-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] The incorporation of a sulfur atom into the six-membered ring, analogous to the oxygen in pyrans, imparts unique physicochemical properties that can influence biological activity.[1][2] Thiopyran derivatives have demonstrated potential as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents.[1][3][4] The subject of this guide, this compound, combines this promising heterocyclic core with a phenyl substituent, a common feature in many bioactive molecules, and a methylthio group, which can modulate the electronic properties and metabolic stability of the compound.

Physicochemical Properties

PropertyValueSource
CAS Number 113544-16-4[5]
Molecular Formula C₁₂H₁₀OS₂[5]
Molecular Weight 234.34 g/mol [5]
Appearance Predicted to be a crystalline solidN/A
Melting Point Not reportedN/A
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbonsN/A

Synthesis and Reaction Mechanisms

A definitive, published synthesis for this compound is not currently available. However, based on established synthetic routes for analogous thiopyran-4-ones, a plausible and robust synthetic strategy can be proposed. The following protocol is based on the well-documented reaction of a 1,3-dicarbonyl compound or its equivalent with a sulfur-donating reagent, a common method for constructing the thiopyran ring.[6][7]

Proposed Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Reaction Steps Benzoylacetone Benzoylacetone Step1 Step 1: Dithiocarboxylation Benzoylacetone->Step1 Base (e.g., NaH) Carbon_Disulfide Carbon Disulfide (CS₂) Carbon_Disulfide->Step1 Methyl_Iodide Methyl Iodide (CH₃I) Step2 Step 2: S-Methylation Methyl_Iodide->Step2 Step1->Step2 Intermediate A Step3 Step 3: Intramolecular Cyclization Step2->Step3 Intermediate B Target_Molecule This compound Step3->Target_Molecule Acid or Heat

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of a Dithiocarboxylate Intermediate

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of benzoylacetone (1 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.

  • Cool the reaction mixture back to 0 °C and add carbon disulfide (1.2 equivalents) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dithiocarboxylate intermediate.

Step 2: S-Methylation

  • Dissolve the crude dithiocarboxylate intermediate from Step 1 in a suitable solvent such as acetone or dimethylformamide (DMF).

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Add methyl iodide (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

  • Filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the S-methylated intermediate.

Step 3: Intramolecular Cyclization

  • Dissolve the purified S-methylated intermediate in a suitable solvent such as acetic acid or toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Spectral Characterization (Predicted)

While experimental spectra are not available, the spectral characteristics of this compound can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and methyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3 - 7.5Multiplet5HPhenyl group protons
~ 6.5 - 6.7Singlet1HVinylic proton on the thiopyran ring
~ 6.3 - 6.5Singlet1HVinylic proton on the thiopyran ring
~ 2.5Singlet3HMethylthio (-S-CH₃) protons

Note: The exact chemical shifts of the vinylic protons can vary depending on the solvent and the electronic effects of the substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 180 - 190C=O (carbonyl carbon)
~ 155 - 165C-S (carbon of the thiopyran ring attached to sulfur)
~ 130 - 140Phenyl group carbons (quaternary and CH)
~ 120 - 130Vinylic carbons of the thiopyran ring
~ 15 - 20-S-CH₃ (methylthio carbon)
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group and the carbon-sulfur bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~ 1640 - 1680StrongC=O stretching vibration of the α,β-unsaturated ketone
~ 1580 - 1620MediumC=C stretching vibrations of the thiopyran and phenyl rings
~ 3000 - 3100MediumAromatic C-H stretching
~ 2850 - 2950WeakAliphatic C-H stretching of the methyl group
~ 600 - 800MediumC-S stretching vibrations
Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (234.34 g/mol ). Fragmentation patterns would likely involve the loss of the methylthio group, the phenyl group, and carbon monoxide.

Potential Biological Activity and Therapeutic Applications

The thiopyran-4-one scaffold is a well-established pharmacophore with a wide range of biological activities.[1][2] The presence of the phenyl and methylthio substituents in this compound suggests that it is a promising candidate for various therapeutic applications.

Anticancer Activity

Many thiopyran derivatives have been reported to possess significant anticancer properties.[1] The mechanism of action often involves the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways in cancer cells. The planar structure of the thiopyran ring allows for potential intercalation with DNA, while the substituents can interact with specific enzyme active sites.

Anti-inflammatory and Analgesic Activity

The structural similarity of 4H-thiopyran-4-ones to flavonoids, which are known for their anti-inflammatory properties, suggests that this compound could also exhibit such activity. The potential mechanism could involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Antimicrobial Activity

Sulfur-containing heterocycles are a cornerstone of many antimicrobial drugs. Thiopyran derivatives have shown activity against a range of bacteria and fungi.[1][4] The presence of the sulfur atom and the overall lipophilicity of the molecule can facilitate its transport across microbial cell membranes, where it can disrupt essential cellular processes.

Logical Pathway for Biological Investigation

G Target This compound Screening Initial Biological Screening Target->Screening Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Screening->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., COX/LOX inhibition) Screening->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC determination) Screening->Antimicrobial Lead_Opt Lead Optimization Anticancer->Lead_Opt Anti_inflammatory->Lead_Opt Antimicrobial->Lead_Opt

Caption: A logical workflow for the biological evaluation of the target compound.

Conclusion and Future Directions

This compound represents a molecule of significant interest for further investigation in the field of drug discovery. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential biological activities, based on the established chemistry of related compounds. Future research should focus on the experimental validation of the proposed synthetic route and the comprehensive evaluation of its pharmacological profile. Such studies will be instrumental in unlocking the full therapeutic potential of this promising heterocyclic compound.

References

  • Supporting Information for a relevant article providing examples of spectral data. (Note: A specific citation cannot be provided as the initial search did not yield a direct publication for the target molecule's synthesis or full characterization. The provided data is a composite based on common practices in the field).
  • Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans. (2024). In Books. Royal Society of Chemistry.
  • Supporting Information for a relevant article showcasing spectral data of related heterocyclic compounds. The Royal Society of Chemistry.
  • This compound | CAS 113544-16-4. Santa Cruz Biotechnology.
  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. PMC - PubMed Central.
  • CAS 113544-17-5: 2-Phenyl-6-[(phenylmethyl)thio]-4H-thiopyran-4-one. CymitQuimica.
  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.
  • Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Inform
  • Chapter 8: Synthesis, Properties, and Biological Applic
  • Synthesis and Some Properties of New 5-Hydroxy-2-[(hetarylthio)methyl]-4H-pyran-4-ones.
  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Publishing.
  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
  • Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)
  • 4H-thiopyran-4-one | C5H4OS | CID 136793. PubChem.
  • 4-Methyl-2,4,6-triphenyl-4H-thiopyran. PMC - NIH.
  • 2-(methylthio)-4H-thiopyran-4-thione. SpectraBase.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran.
  • 2H-Thiopyran-3(4H)-one, dihydro-6-methyl-. NIST WebBook.
  • 2,6-Diphenyltetrahydro-4H-thiopyran-4-one | C17H16OS | CID 142121. PubChem.
  • Synthesis of new pyran and pyranoquinoline deriv
  • Some biologically active thiopyran derivatives.
  • Biological Applications of Thiourea Deriv
  • Tetrahydrothiopyran-4-one (1072-72-6) 1H NMR spectrum. ChemicalBook.
  • Photophysical and Solvatochromic Studies of 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile Derivatives.
  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central.
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC - NIH.
  • Tetrahydro-4H-thiopyran-4-one 99 1072-72-6. Sigma-Aldrich.
  • 4-(4-Methoxyphenyl)-4-methyl-2,6-diphenyl-4H-thiopyran. NIH.
  • 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. NIST WebBook.
  • 4H-Pyran-based biologically active molecules.
  • (PDF) Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran.
  • Thiopyran – Knowledge and References. Taylor & Francis.
  • 4H-Thiopyran | C5H6S | CID 136136. PubChem.
  • 4-(4-Bromophenyl)-2-methyl-2,6-diphenyl-2H-thiopyran. PMC - NIH.

Sources

An In-Depth Technical Guide to 2-Methylthio-6-phenyl-4H-thiopyran-4-one (CAS No. 113544-16-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylthio-6-phenyl-4H-thiopyran-4-one, a sulfur-containing heterocyclic compound. While specific detailed experimental data for this molecule is not extensively documented in readily available literature, this guide synthesizes information on its chemical identity, proposes a plausible synthetic route based on established methodologies for related thiopyranones, and discusses its expected physicochemical properties and potential biological significance. The thiopyran-4-one scaffold is a recognized pharmacophore, suggesting potential applications for this compound in medicinal chemistry and drug discovery. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and related compounds.

Introduction and Overview

This compound (CAS No. 113544-16-4) is a derivative of 4H-thiopyran-4-one, a class of heterocyclic compounds that has garnered significant interest in the field of medicinal chemistry. Thiopyran cores are present in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including antibacterial, anti-inflammatory, and anticancer activities.[1] The subject compound is characterized by a phenyl group at the 6-position and a methylthio group at the 2-position of the thiopyran-4-one ring. These substitutions are expected to modulate the electronic and steric properties of the core structure, potentially influencing its biological activity and pharmacokinetic profile.

Table 1: Chemical Identity of this compound

PropertyValueSource
CAS Number 113544-16-4[2]
Molecular Formula C₁₂H₁₀OS₂[2]
Molecular Weight 234.34 g/mol [2]
IUPAC Name 2-(methylthio)-6-phenyl-4H-thiopyran-4-one
Canonical SMILES CSC1=CC(=O)C=C(S1)C2=CC=CC=C2
InChI Key Not readily available

Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis for this compound is not prominently available, a logical and efficient synthetic route can be proposed based on established methods for the synthesis of substituted 4H-thiopyran-4-ones. A common and effective strategy involves the reaction of a β-keto dithioester with an α,β-unsaturated ketone.

A plausible retrosynthetic analysis suggests that the target molecule can be constructed from phenylacetylene and methyl dithioacetate. The proposed forward synthesis is a one-pot, three-component reaction, which is an efficient strategy in modern organic synthesis.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product Phenylacetylene Phenylacetylene Thioacetylide Phenylthioacetylide Phenylacetylene->Thioacetylide 1. Base CS2 Carbon Disulfide MethylIodide Methyl Iodide Base Base (e.g., NaH) Dithioester Methyl Phenylpropiolate Dithioester Thioacetylide->Dithioester 2. CS₂ 3. Methyl Iodide Target 2-Methylthio-6-phenyl- 4H-thiopyran-4-one Dithioester->Target [4+2] Cycloaddition with Enaminone Enaminone Enaminone Intermediate (from Acetone & Amine) Enaminone->Target caption Proposed retrosynthetic approach for this compound. Biological_Activities cluster_core Core Structure cluster_activities Potential Biological Activities Core 2-Methylthio-6-phenyl- 4H-thiopyran-4-one Anticancer Anticancer Core->Anticancer AntiInflammatory Anti-inflammatory Core->AntiInflammatory Antibacterial Antibacterial Core->Antibacterial Antiviral Antiviral Core->Antiviral caption Potential therapeutic areas for thiopyran-4-one derivatives.

Sources

An In-depth Technical Guide to 2-Methylthio-6-phenyl-4H-thiopyran-4-one: Structure, Synthesis, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of 2-methylthio-6-phenyl-4H-thiopyran-4-one, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. By examining its molecular architecture, plausible synthetic routes, and the broader context of the thiopyran-4-one chemical class, this document serves as a vital resource for professionals engaged in drug discovery and development.

Introduction: The Significance of the Thiopyran-4-one Core

The 4H-thiopyran-4-one skeleton is a prominent heterocyclic motif in organic chemistry, characterized by a six-membered ring containing a sulfur atom and a ketone functional group.[1] This structural framework is a key building block in the synthesis of a diverse array of compounds exhibiting significant biological activities.[2] Thiopyran derivatives have garnered considerable attention for their potential therapeutic applications, with research demonstrating their efficacy as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[2] The inherent reactivity of the thiopyran-4-one core, particularly the electrophilicity of the carbonyl carbon and the potential for reactions at the sulfur atom, makes it a versatile scaffold for the development of novel chemical entities.[3]

Molecular Structure and Physicochemical Properties

This compound is a substituted thiopyranone with the chemical formula C₁₂H₁₀OS₂.[4] Its molecular weight is 234.34 g/mol , and it is identified by the CAS Number 113544-16-4.[4]

PropertyValueSource
CAS Number 113544-16-4[4]
Molecular Formula C₁₂H₁₀OS₂[4]
Molecular Weight 234.34 g/mol [4]
Structural Elucidation: A Theoretical Perspective

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, its molecular geometry can be inferred from crystallographic data of related 4H-thiopyran derivatives. The central 4H-thiopyran ring is expected to adopt a conformation that is either planar or a flattened boat, as observed in similar structures.[5] The phenyl group at position 6 and the methylthio group at position 2 will influence the overall electronic distribution and steric profile of the molecule.

Below is a diagram illustrating the proposed molecular structure and a logical workflow for its characterization.

Figure 1: Proposed Structure and Characterization Workflow cluster_structure Molecular Structure cluster_characterization Characterization Techniques A This compound B Mass Spectrometry (Confirmation of Molecular Weight) A->B is analyzed by C NMR Spectroscopy (1H and 13C for Structural Connectivity) A->C is analyzed by D IR Spectroscopy (Identification of Functional Groups) A->D is analyzed by E X-ray Crystallography (Definitive 3D Structure) A->E is analyzed by

Caption: Proposed structure and key analytical techniques for its full characterization.

Spectroscopic Profile: Predicted Features

Based on the analysis of analogous compounds, the following spectroscopic characteristics for this compound can be anticipated:

  • ¹H NMR: The spectrum would likely show a singlet for the methylthio protons (SCH₃) around δ 2.5 ppm. The protons on the thiopyran ring would appear as distinct signals, and the phenyl group protons would be observed in the aromatic region (δ 7.0-8.0 ppm).

  • ¹³C NMR: The carbonyl carbon (C=O) would exhibit a characteristic downfield shift. Signals for the methylthio carbon, the carbons of the thiopyran ring, and the phenyl ring carbons would also be present in their expected regions.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone would be a prominent feature, typically in the range of 1630-1680 cm⁻¹.

Synthesis and Reactivity

While a specific, detailed protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible synthetic strategy can be devised based on established methods for constructing the 4H-thiopyran-4-one ring system.

Proposed Synthetic Pathway

A logical approach involves the reaction of a phenyl-substituted propargyl precursor with carbon disulfide, followed by methylation. This method is analogous to the synthesis of ketene dithioacetals, which are known intermediates in the formation of various sulfur-containing heterocycles.

Experimental Protocol: A Hypothetical Synthesis

  • Step 1: Deprotonation. Phenylpropiolic acid is treated with a strong base, such as sodium hydride, in an aprotic solvent like anhydrous tetrahydrofuran (THF) to generate the corresponding acetylide.

  • Step 2: Reaction with Carbon Disulfide. Carbon disulfide is added to the acetylide solution, leading to the formation of a dithiocarboxylate intermediate.

  • Step 3: Methylation and Cyclization. The reaction mixture is then treated with methyl iodide. This step is expected to result in S-methylation and subsequent intramolecular cyclization to yield the this compound product.

  • Step 4: Purification. The crude product is purified by column chromatography on silica gel.

The following diagram illustrates this proposed synthetic workflow.

Figure 2: Proposed Synthesis of this compound A Phenylpropiolic Acid B Acetylide Intermediate A->B 1. Strong Base (e.g., NaH) C Dithiocarboxylate Intermediate B->C 2. Carbon Disulfide (CS2) D This compound C->D 3. Methyl Iodide (CH3I)

Caption: A plausible synthetic route to the target molecule.

Chemical Reactivity

The reactivity of the 4H-thiopyran-4-one core is influenced by the presence of the sulfur heteroatom and the conjugated system. The carbonyl group is susceptible to nucleophilic attack. Furthermore, the sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the biological activity of the molecule. The presence of the methylthio group at the 2-position and the phenyl group at the 6-position will also influence the regioselectivity of further chemical transformations.

Applications in Drug Discovery and Development

Thiopyran derivatives are recognized for their broad spectrum of biological activities, making them attractive scaffolds for medicinal chemistry programs.[2] The structural motifs present in this compound suggest its potential for evaluation in various therapeutic areas. The lipophilic phenyl group and the polar carbonyl and sulfur functionalities provide a balanced physicochemical profile that could be conducive to cell permeability and target engagement.

The exploration of thiopyran-4-ones as potential anticancer agents is an active area of research.[2] Their mechanism of action can vary, and further studies would be required to elucidate the specific biological targets of this compound.

Conclusion

This compound represents an intriguing heterocyclic compound with potential for further investigation in the fields of synthetic and medicinal chemistry. While specific experimental data for this molecule is limited in the public domain, this guide has provided a comprehensive overview of its predicted structure, a plausible synthetic strategy, and its placement within the broader context of bioactive thiopyran-4-one derivatives. The information presented herein is intended to serve as a foundational resource for researchers and scientists, stimulating further exploration into the chemistry and potential applications of this and related compounds.

References

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. ACS Omega. 2018.
  • Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Chemistry of Heterocyclic Compounds. 2020.
  • A review on chemical and biological studies of thiopyran derivatives.
  • Synthesis of substituted 4H-thiopyran-4-ones. ResearchGate. Accessed January 12, 2026. [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Accessed January 12, 2026. [Link]

  • Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Royal Society of Chemistry. Accessed January 12, 2026. [Link]

  • Synthesis of 4H-thiopyran-4-ones. Journal of the Chemical Society, Perkin Transactions 1. 1977.
  • Tetrahydro-4H-thiopyran-4-one in multicomponent reactions (microreview). Chemistry of Heterocyclic Compounds. 2021.
  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. 2025.
  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Accessed January 12, 2026. [Link]

  • 4-(4-Methoxyphenyl)-4-methyl-2,6-diphenyl-4H-thiopyran. Acta Crystallographica Section E. 2009.
  • Thiopyran. Wikipedia. Accessed January 12, 2026. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. 2018.
  • Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH. 2005.
  • Micelle-enabled Bromination of α-Oxo Ketene Dithioacetals. Organic & Biomolecular Chemistry. 2020.
  • 4-Methyl-2,4,6-triphenyl-4H-thiopyran. Acta Crystallographica Section E. 2009.
  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. 2025.

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Methylthio-6-phenyl-4H-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide delineates a strategic and efficient synthetic pathway for 2-Methylthio-6-phenyl-4H-thiopyran-4-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the limited direct literature on this specific molecule, this paper constructs a plausible and robust synthesis route based on established principles of thiopyran chemistry. The core of this guide focuses on a one-pot, three-component reaction, leveraging the versatility of a phenyl-substituted 1,3-dicarbonyl precursor, carbon disulfide, and a methylating agent. The proposed methodology is supported by analogous transformations reported in peer-reviewed literature, ensuring a high degree of scientific integrity. This document provides a detailed mechanistic explanation, a step-by-step experimental protocol, and visual representations of the synthetic pathway to aid researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 4H-Thiopyran-4-one Scaffold

The 4H-thiopyran-4-one framework is a prominent heterocyclic motif that has garnered considerable attention in the scientific community. These sulfur-containing compounds are integral to the structure of various bioactive agents, exhibiting a wide range of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.[1][2][3] The unique electronic and structural characteristics of the thiopyran ring also make these compounds valuable building blocks in the synthesis of more complex molecular architectures and in the development of novel materials.

This guide focuses on the synthesis of a specific derivative, this compound. The presence of the phenyl group at the C6 position and the methylthio group at the C2 position is anticipated to impart distinct physicochemical properties, making it a valuable candidate for further investigation in drug discovery and materials science. The objective of this whitepaper is to present a well-reasoned and experimentally viable synthetic strategy for this target molecule, thereby facilitating its accessibility for future research endeavors.

Proposed Synthetic Pathway: A Convergent One-Pot, Three-Component Strategy

A one-pot, three-component reaction is proposed as an efficient and atom-economical approach for the synthesis of this compound. This strategy involves the sequential reaction of a phenyl-substituted 1,3-dicarbonyl compound, carbon disulfide, and methyl iodide in a single reaction vessel. This approach is favored for its operational simplicity, reduced waste generation, and the ability to construct complex molecules from simple precursors in a single step.

Overall Reaction Scheme

The proposed synthesis commences with a phenyl-substituted 1,3-dicarbonyl compound, such as ethyl benzoylacetate, which reacts with carbon disulfide in the presence of a strong base, followed by the addition of methyl iodide to yield the target compound.

G A Ethyl Benzoylacetate D This compound A->D B Carbon Disulfide B->D C Methyl Iodide C->D

Figure 1: Proposed one-pot, three-component synthesis.

Mechanistic Insights

The reaction is believed to proceed through a series of well-established transformations, beginning with the formation of a key dithiocarboxylate intermediate.

Step 1: Formation of the Dithiocarboxylate Intermediate

The reaction is initiated by the deprotonation of the active methylene group of the 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate) by a strong base, such as sodium hydride or potassium tert-butoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide.

Step 2: S-Methylation

The resulting dithiocarboxylate intermediate is a potent nucleophile and readily undergoes S-alkylation upon the addition of a methylating agent like methyl iodide. This step introduces the methylthio group at what will become the C2 position of the thiopyran ring.

Step 3: Intramolecular Cyclization and Elimination

The final step involves an intramolecular cyclization, where the enolate oxygen or a deprotonated carbon attacks the electrophilic carbon of the thiocarbonyl group, leading to the formation of the six-membered ring. Subsequent elimination of a suitable leaving group (e.g., ethoxide from the ester) results in the formation of the stable, conjugated 4H-thiopyran-4-one ring system.

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product start1 Ethyl Benzoylacetate int1 Enolate Formation start1->int1 Base start2 Carbon Disulfide int2 Nucleophilic Attack on CS2 (Dithiocarboxylate formation) start2->int2 start3 Base (e.g., NaH) start4 Methyl Iodide int1->int2 int3 S-Methylation int2->int3 Methyl Iodide int4 Intramolecular Cyclization int3->int4 product This compound int4->product Elimination

Figure 2: Detailed mechanistic workflow.

Experimental Protocol

The following is a detailed, hypothetical experimental procedure based on established methods for the synthesis of analogous 4H-thiopyran-4-one derivatives.[4][5]

Reagents and Conditions
ReagentMolar RatioMolecular WeightAmount
Ethyl Benzoylacetate1.0192.21 g/mol (e.g., 10 mmol, 1.92 g)
Sodium Hydride (60% disp. in oil)2.224.00 g/mol (e.g., 22 mmol, 0.88 g)
Carbon Disulfide1.576.13 g/mol (e.g., 15 mmol, 1.14 g)
Methyl Iodide1.2141.94 g/mol (e.g., 12 mmol, 1.70 g)
Anhydrous Tetrahydrofuran (THF)--(e.g., 50 mL)
Step-by-Step Procedure
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 eq).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of ethyl benzoylacetate (1.0 eq) in anhydrous THF (15 mL) dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • Add carbon disulfide (1.5 eq) dropwise to the reaction mixture. A deep red color should develop.

  • Stir the mixture at room temperature for 2 hours.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Conclusion

This technical guide has outlined a scientifically sound and plausible synthetic pathway for this compound. The proposed one-pot, three-component reaction offers an efficient and convergent route to this target molecule. The detailed mechanistic explanation and experimental protocol provide a solid foundation for researchers to undertake the synthesis of this and related thiopyran derivatives. Further studies could focus on the optimization of reaction conditions, exploration of the substrate scope with different substituted 1,3-dicarbonyl compounds, and the evaluation of the biological and material properties of the synthesized compounds.

References

  • ResearchGate. Synthesis of substituted 4H-thiopyran-4-ones.[Link]

  • National Institutes of Health. An efficient and concise access to 2-amino-4H-benzothiopyran-4-one derivatives.[Link]

  • National Institutes of Health. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.[Link]

  • ResearchGate. Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer.[Link]

  • ACS Publications. Synthesis of 2,6-diaryl-4H-thiopyran-4-ones.[Link]

  • ResearchGate. Table 2. Synthesis of substituted 4H-thiopyran-4-ones.[Link]

  • ResearchGate. Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview).[Link]

  • ResearchGate. (PDF) Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.[Link]

  • RSC Publishing. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.[Link]

  • RSC Publishing. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.[Link]

  • The Royal Society of Chemistry. Micelle-enabled Bromination of α-Oxo Ketene Dithioacetals.[Link]

Sources

A Technical Guide to 2-(Methylthio)-6-phenyl-4H-thiopyran-4-one: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methylthio)-6-phenyl-4H-thiopyran-4-one, a heterocyclic compound of interest in medicinal chemistry. The document details the compound's nomenclature, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the broader context of thiopyran derivatives in drug discovery, highlighting their established biological activities and potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Introduction to Thiopyranones

Thiopyrans are six-membered heterocyclic compounds containing a sulfur atom within the ring.[1] Their oxygen-containing analogues are known as pyrans.[2] The introduction of a ketone functional group into the thiopyran ring gives rise to thiopyranones, a class of compounds that serves as a crucial scaffold in the synthesis of various bioactive agents.[3] These sulfur-containing heterocycles are integral to the development of pharmaceuticals, disinfectants, and dyes.[3] The inherent reactivity and structural features of the thiopyranone core make it a versatile building block for creating structurally diverse molecules with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4] This guide focuses specifically on the 2-(methylthio)-6-phenyl substituted derivative, providing in-depth technical information for its synthesis and characterization.

Nomenclature and Physicochemical Properties

Accurate identification and characterization are paramount in chemical research. This section outlines the formal nomenclature and key physical properties of the target compound.

IUPAC Name and Synonyms

The formal IUPAC name for the compound is 2-(Methylthio)-6-phenyl-4H-thiopyran-4-one .

A common synonym found in chemical databases is:

  • 2-Methylthio-6-phenyl-4H-thiopyran-4-one[5][6]

Its unique Chemical Abstracts Service (CAS) Registry Number is 113544-16-4 , which is essential for unambiguous identification in literature and databases.[5][6]

Chemical Structure and Properties

The structural and physical properties of 2-(Methylthio)-6-phenyl-4H-thiopyran-4-one are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₀OS₂[5]
Molecular Weight 234.34 g/mol [5]
CAS Number 113544-16-4[5][6]
Appearance (Typically a solid, specific color depends on purity)N/A
Solubility (Expected to be soluble in common organic solvents like DMSO, DMF, Chloroform)N/A

Synthesis and Mechanistic Considerations

General Synthetic Workflow

A potential synthesis could involve the condensation of a phenyl-substituted three-carbon component with a dithiocarboxylate derivative. The workflow illustrates the key stages from starting materials to the final product.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_purification Purification cluster_product Final Product start1 Phenyl-substituted α,β-unsaturated ketone reaction Cyclocondensation Reaction (e.g., Michael Addition followed by intramolecular cyclization and elimination) start1->reaction Reactant 1 start2 Methyl dithiocarboxylate derivative start2->reaction Reactant 2 purification Chromatography (e.g., Column Chromatography) or Recrystallization reaction->purification Crude Product product 2-(Methylthio)-6-phenyl-4H-thiopyran-4-one purification->product Purified Product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized representation based on common methods for synthesizing similar heterocyclic systems. Researchers should optimize these conditions based on their specific substrates and laboratory capabilities.

Objective: To synthesize 2-(Methylthio)-6-phenyl-4H-thiopyran-4-one.

Materials:

  • Chalcone (1-phenyl-3-aryl-2-propen-1-one derivative)

  • Carbon disulfide (CS₂)

  • Methyl iodide (CH₃I)

  • Strong base (e.g., Sodium methoxide, NaOMe)

  • Anhydrous solvent (e.g., Methanol, Ethanol)

Procedure:

  • Preparation of the Dithioacetate Intermediate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chalcone derivative in the anhydrous solvent.

  • Add carbon disulfide to the solution.

  • Cool the mixture in an ice bath and slowly add the strong base (e.g., sodium methoxide). The base facilitates the reaction between the enolate of the ketone and carbon disulfide.

    • Expert Insight: The use of a strong, non-nucleophilic base is crucial to deprotonate the α-carbon of the chalcone without competing side reactions. Anhydrous conditions prevent quenching of the base and intermediates.

  • After stirring for a set time (e.g., 1-2 hours) at low temperature, add methyl iodide to the reaction mixture. This step methylates the dithioate intermediate.

    • Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before proceeding to the next step.

  • Cyclization: Allow the reaction to warm to room temperature and then heat to reflux for several hours to promote the intramolecular cyclization and subsequent dehydration/elimination to form the thiopyranone ring.

  • Work-up and Purification: After cooling, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure 2-(Methylthio)-6-phenyl-4H-thiopyran-4-one.

Characterization: The structure of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Biological Activity and Potential Applications

While specific biological data for 2-(Methylthio)-6-phenyl-4H-thiopyran-4-one is not extensively documented in the provided search results, the broader class of thiopyran derivatives exhibits significant pharmacological potential, making this compound a person of interest for further investigation.

Established Activities of Thiopyran Derivatives

Derivatives of the thiopyran scaffold are known to possess a wide array of biological activities. These compounds are recognized as important structures in the development of agents with:

  • Anticancer Activity : Various substituted thiopyrans have shown cytotoxicity against a range of cancer cell lines.[7][8]

  • Anti-inflammatory Effects : The thiopyran core is found in molecules that can inhibit key inflammatory mediators.[3][7]

  • Antimicrobial Properties : Thiopyran derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[3][4][9]

  • Antioxidant Properties : Some sulfur-containing heterocycles, including thiopyrans, have demonstrated the ability to act as antioxidants.[3][4]

The diagram below illustrates the relationship between the core thiopyran structure and its diverse biological applications.

G cluster_apps Potential Therapeutic Applications main Thiopyran Core Structure C₅H₆S app1 Anticancer Agents main:f1->app1 Cytotoxicity app2 Anti-inflammatory Drugs main:f1->app2 Inhibition of Mediators app3 Antimicrobial Therapeutics main:f1->app3 Antibacterial/ Antifungal app4 Antioxidants main:f1->app4 Radical Scavenging

Caption: Bioactivity profile of the thiopyran scaffold.

Given that 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones have been investigated as anti-kinetoplastidal agents, it is plausible that the title compound could be explored for similar antiparasitic activities.[10] Further screening in relevant biological assays is warranted to determine its specific activity profile.

Conclusion and Future Directions

2-(Methylthio)-6-phenyl-4H-thiopyran-4-one is a well-defined chemical entity with a clear nomenclature and known physicochemical properties. While its specific biological functions are yet to be fully elucidated, its structural class—the thiopyranones—is of significant interest to the medicinal chemistry community. The synthetic pathways to such compounds are generally established, allowing for the production of material for biological screening.

Future research should focus on:

  • Biological Screening: Evaluating the compound's efficacy in anticancer, anti-inflammatory, and antimicrobial assays to uncover its therapeutic potential.

  • Analogue Synthesis: Creating a library of related compounds by modifying the phenyl and methylthio substituents to establish Structure-Activity Relationships (SAR).

  • Mechanism of Action Studies: For any identified biological activity, subsequent studies should aim to determine the molecular target and mechanism of action.

This technical guide provides the necessary foundational knowledge for researchers to embark on further investigation of this promising heterocyclic compound.

References

  • Al-Mousawi, S. M., et al. (2024). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. Retrieved from [Link]

  • Severina, H., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization. Pharmacia. Retrieved from [Link]

  • PubChem. (n.d.). 4H-Thiopyran-4-one, 2,3-dihydro-2-phenyl-6-(phenylamino)-. Retrieved from [Link]

  • Severina, H., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • PubChem. (n.d.). 4H-thiopyran-4-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiopyran. Retrieved from [Link]

  • Da Cunha, S., et al. (2024). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Some biologically active thiopyran derivatives. Retrieved from [Link]

  • El-Metwaly, A. M., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. PubMed Central. Retrieved from [Link]

  • Rahmani, H., et al. (2009). 4-(4-Methoxyphenyl)-4-methyl-2,6-diphenyl-4H-thiopyran. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Retrieved from [Link]

  • Els-hoony, F. A., et al. (2024). Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Medicinal Chemistry Research. Retrieved from [Link]

  • Parashchuk, M. V., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. PubMed. Retrieved from [Link]

  • MDPI. (2023). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Thiopyran. Retrieved from [Link]

  • Gangjee, A., et al. (2010). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Dihydro-6-methyl-4H-thieno(2,3-b)thiopyran-4-ol 7,7-dioxide, (4S,6S)-. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydrothiopyran-4-one. Retrieved from [Link]

  • PubChem. (n.d.). 4H-Thiopyran. Retrieved from [Link]

  • Rahmani, H., et al. (2009). 4-Methyl-2,4,6-triphenyl-4H-thiopyran. PubMed Central. Retrieved from [Link]

  • Singh, H., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed Central. Retrieved from [Link]

Sources

"2-Methylthio-6-phenyl-4H-thiopyran-4-one" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methylthio-6-phenyl-4H-thiopyran-4-one: Properties, Synthesis, and Characterization

Executive Summary

This technical guide provides a comprehensive overview of this compound, a sulfur-containing heterocyclic compound of significant interest to medicinal chemistry and materials science. The thiopyranone core is a privileged scaffold found in numerous biologically active molecules, exhibiting a wide range of pharmacological activities including anticancer and anti-inflammatory properties.[1] This document details the known physicochemical properties of the title compound, outlines a robust workflow for its synthesis and analytical characterization, and explores its potential applications in drug discovery, particularly as a modulator of critical signaling pathways. The methodologies presented are grounded in established chemical principles, providing researchers and drug development professionals with both theoretical insights and practical, field-proven protocols.

Introduction to the Thiopyranone Scaffold

Sulfur-containing heterocycles are a cornerstone of modern chemistry, integral to the structure of countless natural products and synthetic compounds.[2] Their unique electronic and structural properties often impart potent biological activity, making them a central focus of pharmaceutical research.[2][3] Among these, the thiopyran ring system is a crucial building block for various bioactive agents.[2]

The 4H-thiopyran-4-one moiety, in particular, serves as a versatile synthetic intermediate and a core component of molecules with therapeutic potential.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1] Their mechanism of action is often attributed to their ability to interact with key biological targets, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical in cancer progression.[1] The title compound, this compound, combines this potent core with a phenyl group and a methylthio substituent, creating a unique molecular architecture with significant potential for further development.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development and application. This section summarizes the key identifiers and structural properties of this compound. While specific experimental data such as melting and boiling points are not widely published, the table below consolidates available information from chemical suppliers and databases.

PropertyValueSource
IUPAC Name 2-(Methylthio)-6-phenyl-4H-thiopyran-4-one-
CAS Number 113544-16-4[4]
Molecular Formula C₁₂H₁₀OS₂[4]
Molecular Weight 234.34 g/mol [4]
Appearance Not specified (typically solid)-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.-

Synthesis and Reactivity

The synthesis of thiopyranone derivatives often involves multi-component reactions or cycloaddition strategies that allow for the efficient construction of the heterocyclic core.[1][3] The following protocol describes a generalized, plausible synthetic route for this compound based on established methodologies for similar structures.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from readily available precursors. A potential approach involves the reaction of a phenyl-substituted precursor with a sulfur-containing reagent to form the thiopyranone ring.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: S-Alkylation cluster_2 Step 3: Cyclization A Benzoylacetonitrile I1 Dithiolate Intermediate A->I1 1. B Carbon Disulfide (CS₂) B->I1 2. C Base (e.g., NaH) Solvent (e.g., DMF) C:e->I1:w I2 Bis(methylthio) Intermediate I1->I2 3. D Methyl Iodide (CH₃I) D->I2 4. P 2-Methylthio-6-phenyl- 4H-thiopyran-4-one I2->P 5. E Acetone Base (e.g., NaOEt) E->P

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Rationale: This protocol employs a base-mediated condensation and cyclization strategy. The choice of a strong base like sodium hydride (NaH) in Step 1 is crucial for deprotonating the active methylene group of benzoylacetonitrile, initiating the reaction with carbon disulfide. Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the ionic intermediates. The subsequent S-alkylation with methyl iodide is a standard method for introducing methylthio groups. The final cyclization with acetone is a classic approach to forming the six-membered thiopyranone ring.

  • Step 1: Formation of the Dithiolate Intermediate

    • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an argon atmosphere, add benzoylacetonitrile (1.0 equivalent) dropwise at 0 °C.

    • Allow the mixture to stir for 30 minutes at room temperature.

    • Cool the reaction mixture back to 0 °C and add carbon disulfide (1.1 equivalents) dropwise.

    • Stir the reaction for 2-3 hours, allowing it to warm to room temperature. Progress can be monitored by Thin-Layer Chromatography (TLC).

  • Step 2: S-Alkylation

    • Cool the mixture containing the dithiolate intermediate to 0 °C.

    • Add methyl iodide (2.2 equivalents) dropwise.

    • Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates the consumption of the intermediate.

  • Step 3: Cyclization to Form the Thiopyranone Ring

    • In a separate flask, prepare a solution of sodium ethoxide (NaOEt) (1.1 equivalents) in ethanol.

    • Add acetone (1.5 equivalents) to the ethoxide solution.

    • Slowly add the solution containing the bis(methylthio) intermediate from Step 2 to the acetone/ethoxide mixture at room temperature.

    • Heat the reaction mixture to reflux for 6-8 hours.

    • After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl.

    • The resulting precipitate is collected by filtration, washed with water, and dried.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/acetone mixture) or by column chromatography on silica gel.

Analytical Characterization Workflow

Confirming the identity and purity of a synthesized compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques for unambiguous structure elucidation.[5][6]

G cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Sample Purified Solid Sample Prep_NMR Dissolve in CDCl₃ or DMSO-d₆ Sample->Prep_NMR Prep_MS Dissolve in MeOH/CH₃CN (with 0.1% Formic Acid) Sample->Prep_MS Run_NMR Acquire ¹H and ¹³C Spectra Prep_NMR->Run_NMR Analyze_NMR Analyze Chemical Shifts, Coupling Constants, Integration Run_NMR->Analyze_NMR Structure Structural Confirmation Analyze_NMR->Structure Run_MS Infuse into ESI source Prep_MS->Run_MS Analyze_MS Determine m/z of Molecular Ion ([M+H]⁺) Run_MS->Analyze_MS Analyze_MS->Structure

Caption: Standard analytical workflow for structural characterization.

Protocol 1: NMR Spectroscopy

Rationale: NMR provides detailed information about the carbon-hydrogen framework of a molecule.[7] Deuterated solvents like CDCl₃ or DMSO-d₆ are used because they do not produce signals that would obscure the analyte's spectrum. ¹H NMR identifies the different types of protons and their connectivity, while ¹³C NMR identifies all unique carbon atoms.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals (Predicted):

    • Aromatic Protons: Multiplets in the range of δ 7.4-8.0 ppm (corresponding to the phenyl group).

    • Vinyl Protons: Two singlets or doublets in the range of δ 6.0-7.0 ppm (for the two protons on the thiopyranone ring).

    • Methyl Protons: A sharp singlet around δ 2.5 ppm (for the -SCH₃ group).

  • Expected ¹³C NMR Signals (Predicted):

    • Carbonyl Carbon: A signal in the downfield region, typically δ > 180 ppm.

    • Aromatic & Vinyl Carbons: Multiple signals between δ 110-160 ppm.

    • Methyl Carbon: A signal in the upfield region, typically δ 15-25 ppm.

Protocol 2: Mass Spectrometry

Rationale: Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound with high precision.[6] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar organic molecules, typically yielding the protonated molecular ion [M+H]⁺.

  • Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to facilitate protonation.

  • Data Acquisition: Infuse the sample solution into an ESI-MS instrument. Acquire the spectrum in positive ion mode.

  • Data Analysis: The primary peak of interest will be the protonated molecular ion [M+H]⁺. For C₁₂H₁₀OS₂, the expected exact mass is 234.0173. The high-resolution mass spectrum should show a peak at m/z ≈ 235.0251, confirming the elemental composition.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive candidate for drug discovery programs. The broader class of thiopyran derivatives is known to possess significant biological activities.[8] A particularly promising area is oncology, where thiopyrans have been identified as potential inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2.[1]

These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and proliferation.[1] Small molecule inhibitors can block the ATP binding site of the kinase domain, thereby halting the downstream signaling cascade and inducing cancer cell death.

cluster_pathway Downstream Signaling Cascade EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Cell Cell Proliferation, Survival, Angiogenesis TF->Cell Promotes Inhibitor 2-Methylthio-6-phenyl- 4H-thiopyran-4-one (Potential Inhibitor) Inhibitor->Dimer Blocks (ATP Site)

Caption: Simplified EGFR signaling pathway and the potential point of inhibition.

Conclusion

This compound is a heterocyclic compound built upon a scaffold known for its diverse biological activities and synthetic versatility. This guide has provided a consolidated view of its core properties, a detailed and rationalized protocol for its synthesis, and a robust workflow for its analytical characterization. Its structural similarity to known kinase inhibitors suggests significant potential for its application in drug discovery, particularly in the development of novel anticancer therapeutics. The information and methodologies presented herein offer a solid foundation for researchers and scientists aiming to explore and harness the potential of this promising molecule.

References

  • PubChem. 4H-Thiopyran-4-one, 2,3-dihydro-2-phenyl-6-(phenylamino)-. Available from: [Link]

  • PubChem. 4H-thiopyran-4-one. Available from: [Link]

  • ResearchGate. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Available from: [Link]

  • Pharmacia. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization. Available from: [Link]

  • PubMed Central. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Available from: [Link]

  • MDPI. Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. Available from: [Link]

  • SpectraBase. 2-(methylthio)-4H-thiopyran-4-thione. Available from: [Link]

  • PubMed Central. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Available from: [Link]

  • Pharmaceutical Online. NMR And Mass Spectrometry In Pharmaceutical Development. Available from: [Link]

  • PubChem. 2,6-Diphenyltetrahydro-4H-thiopyran-4-one. Available from: [Link]

  • ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Available from: [Link]

  • ResearchGate. Some biologically active thiopyran derivatives. Available from: [Link]

  • ResearchGate. Photophysical and Solvatochromic Studies of 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile Derivatives. Available from: [Link]

  • MDPI. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Available from: [Link]

  • MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. Available from: [Link]

  • Cheméo. Chemical Properties of 4-Methylthio-2-butanone. Available from: [Link]

  • ResearchGate. Synthesis and Some Properties of New 5-Hydroxy-2-[(hetarylthio)methyl]-4H-pyran-4-ones. Available from: [Link]

  • PubMed Central. NMR-spectroscopic analysis of mixtures: from structure to function. Available from: [Link]

  • ResearchGate. 4H-Pyran-based biologically active molecules. Available from: [Link]

  • MDPI. Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Available from: [Link]

  • University of Nebraska-Lincoln. Introduction to NMR and Its Application in Metabolite Structure Determination. Available from: [Link]

  • PubMed Central. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

  • MDPI. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available from: [Link]

  • PubChem. 4H-Thiopyran. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis of new pyran and pyranoquinoline derivatives. Available from: [Link]

  • National Institutes of Health. 4-(4-Methoxyphenyl)-4-methyl-2,6-diphenyl-4H-thiopyran. Available from: [Link]

Sources

A Technical Guide to the Potential Biological Activities of 2-Methylthio-6-phenyl-4H-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-thiopyran-4-one core represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities.[1] This technical guide focuses on a specific, yet under-investigated, member of this family: 2-Methylthio-6-phenyl-4H-thiopyran-4-one (CAS 113544-16-4).[2][3] While direct biological data for this compound is scarce, this document synthesizes existing research on structurally related analogues to build a robust, evidence-based framework for its potential therapeutic applications. We will explore the chemical rationale for its predicted bioactivity, delineate its most probable pharmacological profiles—primarily in oncology and microbiology—and provide detailed experimental workflows for validation. This guide serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this promising molecule.

Introduction: The 4H-Thiopyran-4-one Scaffold

Sulfur-containing heterocycles are integral to the development of novel therapeutics, lending unique physicochemical properties that can enhance biological activity and modulate pharmacokinetic profiles.[4] Within this class, the six-membered thiopyran ring is a cornerstone structure found in numerous bioactive agents.[1][4] The 4H-thiopyran-4-one skeleton, in particular, combines the structural features of an α,β-unsaturated ketone with a thioether, creating a conjugated system with significant potential for biological interaction. Derivatives have been reported to possess a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anti-parasitic properties.[1][5][6]

This guide postulates that the specific substitutions present in this compound—a methylthio (-SCH₃) group at the C2 position and a phenyl (-C₆H₅) group at the C6 position—create a molecule with high potential for significant biological activity, particularly as an antiproliferative and antimicrobial agent.

Molecular Structure and Rationale for Bioactivity

The therapeutic potential of this compound can be rationalized by dissecting its key structural motifs:

  • 4H-Thiopyran-4-one Core: This conjugated system is a known pharmacophore. The endocyclic sulfur atom can engage in various non-covalent interactions, while the carbonyl group can act as a hydrogen bond acceptor. The overall planarity and electron distribution of the ring system facilitate interactions with biological macromolecules, such as DNA or enzyme active sites.[7][8]

  • 6-Phenyl Group: The presence of an aryl substituent at the C6 position is a common feature in many biologically active thiopyranones. This group can enhance binding affinity through π-π stacking, hydrophobic, and van der Waals interactions with target proteins. Modifications to this phenyl ring (e.g., addition of methoxy or halogen groups) have been shown to significantly modulate cytotoxic potency, indicating its critical role in the structure-activity relationship (SAR).[7]

  • 2-Methylthio Group (-SCH₃): The thioether linkage at the C2 position is particularly noteworthy. The sulfur atom in the methylthio group provides an additional site for hydrogen bonding and other interactions. Furthermore, 2-(alkylthio) substituents are found in various other heterocyclic drugs, including pyrimidine derivatives, where they have been shown to be crucial for activity as enzyme inhibitors and antimicrobial agents.[9][10][11] This group can influence the electronic properties of the entire ring system and may play a direct role in binding to a biological target.

Figure 1: Key functional motifs of this compound.

Potential Biological Activity Profile
3.1 Potent Anticancer and Cytotoxic Activity

The most compelling predicted activity for this compound is in oncology. Numerous studies have demonstrated that thiopyran derivatives exhibit potent cytotoxicity against a range of human cancer cell lines, including non-small cell lung cancer (NSCLC), breast cancer, and colon cancer.[7][8][12][13]

For instance, a series of bis-oxidized thiopyran derivatives showed significant inhibitory activity against A549, H1975, and MCF-7 cancer cells, with IC₅₀ values in the low micromolar range.[12][13] Another study reported that a dimethyl 6H-thiopyran-2,3-dicarboxylate derivative inhibited HCT-15 colon cancer and MCF-7 breast cancer cells with IC₅₀ values of 3.5 µM and 1.5 µM, respectively.[8]

Table 1: Representative Antiproliferative Activities of Substituted Thiopyran Analogues

Compound Class Cancer Cell Line Reported IC₅₀ (µM) Reference
Bis-oxidized Thiopyran H1975 (NSCLC) 3.14 [12][13]
Bis-oxidized Thiopyran A549 (NSCLC) 4.0 [12][13]
Bis-oxidized Thiopyran MCF-7 (Breast) 0.62 [12][13]
6H-Thiopyran Dicarboxylate HCT-15 (Colon) 3.5 [7][8]

| 6H-Thiopyran Dicarboxylate | MCF-7 (Breast) | 4.5 |[7] |

Potential Mechanisms of Action: The anticancer effects of thiopyrans are often multifactorial. Based on existing literature, potential mechanisms for this compound could include:

  • Induction of Apoptosis: Active thiopyran analogues have been shown to induce programmed cell death. Compound S-16, a bis-oxidized thiopyran, caused significant apoptosis in H1975 cells.[12] This is often mediated through the activation of caspase cascades and disruption of mitochondrial membrane potential.

  • Cell Cycle Arrest: The same compound S-16 was found to block the cell cycle in the G0/G1 phase, preventing cancer cell proliferation.[12][13]

  • Enzyme Inhibition: Substituted thiopyrans have been reported as potent inhibitors of DNA-protein kinase.[1] Furthermore, molecular docking studies suggest that some derivatives can bind with high affinity to the EGFR protein, a key target in cancer therapy.[12][13]

  • DNA Intercalation: Some thiopyran derivatives exhibit significant DNA-binding affinity, which can disrupt DNA replication and transcription, ultimately leading to cell death.[7][8]

Apoptosis_Pathway Compound 2-Methylthio-6-phenyl- 4H-thiopyran-4-one Target Cellular Target (e.g., EGFR, DNA) Compound->Target Signal Signal Transduction Cascade Target->Signal Mito Mitochondrial Stress (ROS ↑, ΔΨm ↓) Signal->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Hypothetical apoptosis induction pathway for the target compound.

3.2 Broad-Spectrum Antimicrobial Activity

Heterocycles containing both nitrogen and sulfur are well-established scaffolds for antimicrobial agents.[14] The thiopyran core is no exception, with numerous derivatives demonstrating potent antibacterial and antifungal properties.[1] Specifically, derivatives of the related tetrahydro-4H-thiopyran-4-one have shown very strong activity against various strains of Candida spp. (MIC = 0.98 to 15.62 μg/ml) and activity against Gram-positive bacteria (MIC = 7.81–62.5 μg/ml).[15]

The presence of the sulfur atom is often correlated with antimicrobial efficacy.[14] Curcumin derivatives incorporating sulfur heterocycles showed significantly better activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Aspergillus niger than the parent compound.[16][17] Given this precedent, this compound is a prime candidate for screening against a panel of pathogenic bacteria and fungi, including drug-resistant strains like MRSA.[18]

Proposed Experimental Validation Workflow

To empirically determine the biological activities of this compound, a systematic, multi-stage screening approach is required.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Mechanistic Assays cluster_invivo In Vivo Validation Cytotoxicity In Vitro Cytotoxicity Assay (MTT/SRB on Cancer Panel) Hit Active Hit Identified Cytotoxicity->Hit Antimicrobial Antimicrobial MIC Assay (Broth Microdilution) Antimicrobial->Hit Apoptosis Apoptosis Assay (Annexin V/PI Staining) Xenograft Xenograft Tumor Model (e.g., Nude Mice) Apoptosis->Xenograft CellCycle Cell Cycle Analysis (Flow Cytometry) CellCycle->Xenograft Enzyme Kinase Inhibition Assay (e.g., EGFR) Enzyme->Xenograft Lead Lead Candidate Xenograft->Lead Start Compound Synthesis & QC Start->Cytotoxicity Start->Antimicrobial Hit->Apoptosis Hit->CellCycle Hit->Enzyme

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-thiopyran-4-one scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on a specific, promising derivative, 2-Methylthio-6-phenyl-4H-thiopyran-4-one , and its related heterocyclic compounds. We will delve into the synthetic pathways, explore the critical role of this class of compounds as potent kinase inhibitors, particularly targeting the DNA-dependent protein kinase (DNA-PK), and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers in drug discovery and development, offering both a theoretical framework and practical insights into the therapeutic potential of this heterocyclic core.

Introduction: The Significance of the Thiopyran-4-one Core

Six-membered sulfur-containing heterocycles, particularly the thiopyran skeleton, are foundational building blocks in the design of numerous medicinal compounds.[1] Their unique physicochemical properties, including the ability of the sulfur atom to engage in various non-covalent interactions, make them attractive scaffolds for targeting a range of biological macromolecules. The 4H-thiopyran-4-one core, in particular, has garnered significant attention due to its prevalence in compounds exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties.[1] The focus of this guide, this compound, embodies the key structural features that contribute to the promising biological profile of this class of molecules.

Synthetic Strategies for this compound

Proposed Synthetic Pathway

The logical synthesis of the target compound can be envisioned through a hetero-Diels-Alder reaction or a condensation-cyclization approach. A particularly viable method involves the reaction of a phenyl-substituted three-carbon component with a dithiocarboxylate equivalent.

Conceptual Synthetic Workflow:

G cluster_0 Step 1: Formation of Dithioacid Salt cluster_1 Step 2: Cyclization and Tautomerization cluster_2 Step 3: S-Alkylation A Phenylacetonitrile D Dithioacid Salt Intermediate A->D Reaction B Carbon Disulfide B->D C Sodium Hydride (Base) C->D E Dithioacid Salt Intermediate F 6-Phenyl-2H-thiopyran-2,4(3H)-dione E->F Acid-catalyzed cyclization G 6-Phenyl-2H-thiopyran-2,4(3H)-dione J This compound G->J Reaction H Methyl Iodide H->J I Base (e.g., K2CO3) I->J

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the known reactivity of phenylacetonitrile with carbon disulfide to form dithioacid salts, which can then undergo cyclization.

Step 1: Synthesis of the Dithioacid Salt Intermediate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous benzene under an inert atmosphere (e.g., argon), add a solution of phenylacetonitrile (1 equivalent) in anhydrous benzene dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add carbon disulfide (1.5 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • The resulting precipitate, the sodium salt of the dithioacid, is collected by filtration, washed with anhydrous benzene, and dried under vacuum.

Causality: The use of a strong base like sodium hydride is crucial to deprotonate the acidic methylene protons of phenylacetonitrile, forming a carbanion that can act as a nucleophile.[1] The subsequent reaction with carbon disulfide, an excellent electrophile, leads to the formation of the dithioacid salt.[1]

Step 2: Cyclization to 6-Phenyl-2H-thiopyran-2,4(3H)-dione

  • Suspend the dried dithioacid salt in a suitable solvent such as ethanol.

  • Acidify the mixture with a mineral acid (e.g., concentrated HCl) and heat to reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Causality: Acid-catalyzed intramolecular cyclization of the dithioacid intermediate, followed by tautomerization, is expected to yield the more stable dione tautomer of the thiopyran ring system.

Step 3: S-Alkylation to this compound

  • Dissolve the purified 6-Phenyl-2H-thiopyran-2,4(3H)-dione (1 equivalent) in a polar aprotic solvent such as acetone or DMF.

  • Add a mild base, such as potassium carbonate (1.5 equivalents), to the solution.

  • Add methyl iodide (1.2 equivalents) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain the final product, this compound.

Causality: The dione tautomer can be selectively S-alkylated at the more nucleophilic thione sulfur under basic conditions. Methyl iodide is a classic and efficient methylating agent for this transformation.

Biological Activity and Mechanism of Action

Derivatives of 2,6-disubstituted pyran-4-one and thiopyran-4-one have been identified as potent inhibitors of the DNA repair enzyme, DNA-dependent protein kinase (DNA-PK).[2] This kinase plays a critical role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks.

Inhibition of DNA-Dependent Protein Kinase (DNA-PK)

Several 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-ones have demonstrated potent inhibitory activity against DNA-PK, with IC50 values in the low micromolar and even nanomolar range.[2] These compounds often exhibit selectivity for DNA-PK over other related kinases in the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[2] The inhibition of DNA-PK by these small molecules can sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapeutics, making this an attractive strategy for cancer therapy.

DNA-PK Inhibition Pathway:

G cluster_0 Cellular Response to DNA Damage cluster_1 Therapeutic Intervention A DNA Double-Strand Break B DNA-PKcs Activation A->B C NHEJ Repair Pathway B->C F Inhibition of DNA-PK D Cell Survival C->D G Apoptosis / Cell Death C->G blocked pathway E 2-Methylthio-6-phenyl- 4H-thiopyran-4-one E->F F->G leads to

Caption: Inhibition of the DNA-PK pathway by this compound.

Structure-Activity Relationships (SAR)

While specific SAR data for this compound is not available, studies on related 2,6-disubstituted thiopyran-4-ones provide valuable insights. For instance, the nature of the substituent at the 2-position significantly influences inhibitory potency and selectivity. The methylthio group in the target compound is a relatively small, electron-donating group which could favorably interact with the kinase active site. The phenyl group at the 6-position is a common feature in active compounds, and further substitution on this ring can modulate activity. For example, the introduction of naphthyl or benzo[b]thienyl substituents at the 4'-position of the 6-aryl ring has been shown to yield potent DNA-PK inhibitors with IC50 values in the 0.2-0.4 µM range.[2]

Quantitative Data on Related Compounds

To provide a quantitative context for the potential activity of this compound, the following table summarizes the inhibitory concentrations (IC50) of some related thiopyran-4-one derivatives against DNA-PK.

CompoundR1R2DNA-PK IC50 (µM)Reference
NU7026 (benzochromenone) --0.23[2]
6-phenyl-2-morpholino-4H-thiopyran-4-one analog morpholino4'-naphthyl~0.2-0.4[2]
6-phenyl-2-morpholino-4H-thiopyran-4-one analog morpholino4'-benzo[b]thienyl~0.2-0.4[2]

Future Perspectives and Conclusion

The this compound core represents a compelling starting point for the development of novel kinase inhibitors, particularly for targeting DNA-PK in oncology. The proposed synthetic route provides a practical framework for accessing this and related compounds for further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive biological evaluation to determine its IC50 against DNA-PK and other relevant kinases. Elucidation of the precise binding mode through co-crystallization studies would provide invaluable insights for the rational design of next-generation inhibitors with improved potency and selectivity. The exploration of various substituents at both the 2- and 6-positions of the thiopyran-4-one ring will be crucial for optimizing the pharmacological profile of this promising class of heterocyclic compounds.

References

  • Hollick, J. J., et al. (2003). 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK). Bioorganic & Medicinal Chemistry Letters, 13(18), 3083-3086. [Link]

  • Mousavi-Ebadia, M., & Safaei-Ghomi, J. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15(1), 1-20. [Link]

Sources

Methodological & Application

Synthesis of 2-Methylthio-6-phenyl-4H-thiopyran-4-one: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylthio-6-phenyl-4H-thiopyran-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiopyran-4-one scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a range of pharmacological properties. The presence of the methylthio and phenyl substituents on the thiopyranone ring offers opportunities for further chemical modification, making it a valuable building block for the synthesis of diverse compound libraries.

This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocol is presented with detailed, step-by-step instructions, accompanied by explanations of the underlying chemical principles and insights into critical experimental parameters.

Synthesis Overview

The synthesis of this compound is accomplished via a two-step reaction sequence. The first step involves the formation of a key intermediate, 1-phenyl-3,3-bis(methylthio)prop-2-en-1-one, from readily available starting materials. The subsequent step is a cyclization reaction to construct the desired 4H-thiopyran-4-one ring system.

Workflow of the Synthesis:

Synthesis_Workflow Start Acetophenone + Carbon Disulfide + Methyl Iodide Precursor Step 1: Synthesis of 1-phenyl-3,3-bis(methylthio)prop-2-en-1-one Start->Precursor Cyclization Step 2: Cyclization with a C2 Synthon Precursor->Cyclization Product This compound Cyclization->Product

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 1-phenyl-3,3-bis(methylthio)prop-2-en-1-one

This initial step constructs the backbone of the target molecule. The reaction proceeds via the formation of a dithiocarboxylate from acetophenone and carbon disulfide, which is subsequently S-methylated.

Reaction Mechanism

The reaction is initiated by the deprotonation of acetophenone by a strong base, such as potassium tert-butoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarboxylate is then alkylated with methyl iodide to yield the desired ketene dithioacetal.

Reaction Scheme:

Reaction_Mechanism_Step1 cluster_reactants Reactants cluster_products Product Acetophenone Acetophenone Reaction1 + Acetophenone->Reaction1 CS2 CS2 CS2->Reaction1 MeI Methyl Iodide Reaction2 + MeI->Reaction2 Base Base (t-BuOK) Base->Reaction1 Product1 1-phenyl-3,3-bis(methylthio)prop-2-en-1-one Reaction1_intermediate → Intermediate Reaction1->Reaction1_intermediate Reaction1_intermediate_node Dithiocarboxylate Reaction1_intermediate->Reaction1_intermediate_node Reaction1_intermediate_node->Reaction2 Reaction2_product Reaction2->Reaction2_product Reaction2_product->Product1

Caption: Synthesis of the ketene dithioacetal intermediate.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Acetophenone120.15540.7 mg4.5 mmol
Potassium tert-butoxide112.213.479 g31 mmol
Carbon Disulfide (CS₂)76.141.027 g13.5 mmol
Methyl Iodide (CH₃I)141.941.532 g10.8 mmol
Anhydrous Tetrahydrofuran (THF)-50 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add potassium tert-butoxide (3.479 g, 31 mmol).

  • Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of acetophenone (540.7 mg, 4.5 mmol) in anhydrous THF (10 mL) to the stirred suspension.

  • After stirring for 15 minutes, add carbon disulfide (1.027 g, 13.5 mmol) dropwise to the reaction mixture. The color of the solution should change, indicating the formation of the dithiocarboxylate.

  • Continue stirring at 0 °C for 30 minutes.

  • Add methyl iodide (1.532 g, 10.8 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-phenyl-3,3-bis(methylthio)prop-2-en-1-one as a yellow solid[1].

Expected Yield: Approximately 73%[1].

Part 2: Synthesis of this compound

This step involves the cyclization of the previously synthesized ketene dithioacetal to form the final thiopyranone product. This is achieved by reacting the intermediate with a suitable two-carbon synthon, such as acetyl chloride, in the presence of a base.

Reaction Mechanism

The proposed mechanism involves the deprotonation of the α-carbon of the ketene dithioacetal, followed by acylation with acetyl chloride. The resulting intermediate then undergoes an intramolecular cyclization and subsequent elimination of a methylthio group to form the aromatic thiopyranone ring.

Reaction Scheme:

Reaction_Mechanism_Step2 cluster_reactants Reactants cluster_products Product Precursor 1-phenyl-3,3-bis(methylthio)prop-2-en-1-one Reaction3 + Precursor->Reaction3 AcCl Acetyl Chloride AcCl->Reaction3 Base Base (e.g., Triethylamine) Base->Reaction3 Product2 This compound Reaction3_product Reaction3->Reaction3_product Reaction3_product->Product2

Caption: Cyclization to form the final thiopyranone product.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1-phenyl-3,3-bis(methylthio)prop-2-en-1-one224.351.0 g4.46 mmol
Acetyl Chloride78.500.42 g5.35 mmol
Triethylamine101.190.68 g6.69 mmol
Anhydrous Dichloromethane (DCM)-30 mL-

Procedure:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve 1-phenyl-3,3-bis(methylthio)prop-2-en-1-one (1.0 g, 4.46 mmol) in anhydrous DCM (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (0.68 g, 6.69 mmol) to the solution.

  • Slowly add a solution of acetyl chloride (0.42 g, 5.35 mmol) in anhydrous DCM (10 mL) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, wash the mixture with 1 M HCl (20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.

Characterization Data

The synthesized compound should be characterized by standard analytical techniques:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals for the phenyl, methylthio, and thiopyranone ring protons.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for all unique carbon atoms.

  • Mass Spectrometry (MS): Calculation of the exact mass to confirm the molecular formula (C₁₂H₁₀OS₂).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the carbonyl group (C=O) and other functional groups.

Troubleshooting and Safety Precautions

  • Low Yield in Step 1: Ensure all reagents and solvents are anhydrous, as the presence of water can quench the base and hinder the reaction. The reaction is also sensitive to temperature; maintain the specified temperature ranges.

  • Incomplete Cyclization in Step 2: The reaction time may need to be extended. Ensure the triethylamine is of high purity and added in the correct stoichiometric amount to effectively scavenge the HCl produced.

  • Safety: All manipulations should be performed in a well-ventilated fume hood. Carbon disulfide is highly flammable and toxic. Methyl iodide is a suspected carcinogen. Acetyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

References

  • Kumar, S., et al. Micelle-enabled Bromination of α-Oxo Ketene Dithioacetals. The Royal Society of Chemistry, 2021 . [Link]

Sources

"2-Methylthio-6-phenyl-4H-thiopyran-4-one" cross-coupling reaction methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cross-Coupling Reactions of 2-Methylthio-6-phenyl-4H-thiopyran-4-one: Protocols and Mechanistic Insights

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Thiopyranone Scaffold

The 4H-thiopyran-4-one core is a privileged scaffold in medicinal chemistry and materials science, appearing in a range of biologically active compounds and functional materials. Its unique electronic and structural properties make it an attractive starting point for the development of novel molecular entities. The subject of this guide, This compound , serves as a versatile and pivotal intermediate. The strategic functionalization of this scaffold, particularly at the C2 position, is crucial for elaborating molecular complexity and fine-tuning physicochemical properties.

This is achieved through modern synthetic methodologies, primarily palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance, which is critical in drug discovery and development pipelines.[1][2] This guide provides a comprehensive overview of the strategies and detailed protocols for leveraging the 2-methylthio group as a reactive handle in several key cross-coupling transformations.

Core Principle: Activation of the C(sp²)-S Bond for Cross-Coupling

The central challenge in using a thioether like this compound as an electrophile in cross-coupling is the inherent strength and relative inertness of the C(sp²)-S bond compared to more traditional C(sp²)-Halogen or C(sp²)-Triflate bonds. Direct cleavage of an aryl methyl sulfide bond is possible but often requires specialized, highly active catalyst systems (e.g., based on Nickel or Rhodium) and may have a limited substrate scope.[3]

A more robust and broadly applicable strategy involves enhancing the leaving group ability of the SMe moiety. This is effectively achieved by oxidizing the sulfur atom. Oxidation of the thioether to a methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO₂Me) group dramatically increases its electrophilicity and transforms it into an excellent leaving group for palladium-catalyzed cross-coupling reactions. This two-step sequence—oxidation followed by cross-coupling—provides a reliable and field-proven pathway for functionalizing the C2 position. A study on the analogous 2-(methylsulfinyl)-thiochromenones demonstrated the efficacy of this approach for Suzuki-Miyaura couplings.[4]

G cluster_workflow General Workflow for C2 Functionalization Start 2-Methylthio-6-phenyl- 4H-thiopyran-4-one Oxidation Oxidation (e.g., m-CPBA) Start->Oxidation Intermediate Activated Intermediate (Sulfoxide / Sulfone) Oxidation->Intermediate Coupling Pd-Catalyzed Cross-Coupling Intermediate->Coupling Product C2-Functionalized Thiopyranone Coupling->Product G Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)-X L_n R-Pd(II)-S(O)Me L_n Pd(0)L_n->R-Pd(II)-X L_n Oxidative Addition R-Pd(II)-OH L_n R-Pd(II)-OH L_n R-Pd(II)-X L_n->R-Pd(II)-OH L_n Ligand Exchange (Base) R-Pd(II)-R' L_n R-Pd(II)-R' L_n R-Pd(II)-OH L_n->R-Pd(II)-R' L_n Transmetalation (R'B(OH)2) R-Pd(II)-R' L_n->Pd(0)L_n Reductive Elimination (R-R') G cluster_workflow Buchwald-Hartwig Decision Workflow Start Select Amine Type Primary Primary Aliphatic Amine (e.g., n-Butylamine) Start->Primary Primary Secondary Secondary Amine (e.g., Morpholine) Start->Secondary Secondary Aniline Aniline / Heteroaromatic Amine Start->Aniline Aromatic Base1 Use Strong, Non-nucleophilic Base (NaOtBu, LHMDS) Primary->Base1 Secondary->Base1 Base2 Use Weaker Base (Cs₂CO₃, K₃PO₄) Aniline->Base2

Sources

Application Notes and Protocols for 2-Methylthio-6-phenyl-4H-thiopyran-4-one as a DNA-PK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Guardian of the Genome

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular response to DNA damage, playing a pivotal role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[1] In many cancers, the upregulation of DNA-PK contributes to resistance to radiotherapy and certain chemotherapies that induce DSBs.[2] Therefore, the inhibition of DNA-PK is a promising therapeutic strategy to sensitize cancer cells to these treatments. The 2,6-disubstituted pyran-4-one and thiopyran-4-one scaffolds have emerged as a promising class of DNA-PK inhibitors, with several members demonstrating high potency and selectivity.[3][4] This document provides detailed application notes and protocols for the investigation of 2-Methylthio-6-phenyl-4H-thiopyran-4-one , a representative member of this class, as a DNA-PK inhibitor.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

This compound is hypothesized to function as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs). The thiopyran-4-one core structure is analogous to other kinase inhibitors that target the ATP-binding pocket. Structure-activity relationship (SAR) studies on related pyranone and thiopyranone compounds have shown that substitutions at the 2- and 6-positions of the ring are crucial for potent inhibitory activity against DNA-PK.[5] The morpholine group, often found at the 2-position in highly potent analogues, is thought to form key interactions within the ATP-binding site.[6] While specific structural data for this compound bound to DNA-PKcs is not yet available, its inhibitory action is predicated on blocking the phosphotransferase activity of the kinase, thereby preventing the phosphorylation of downstream targets essential for the NHEJ pathway.

DNA_PK_Signaling_Pathway DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 Heterodimer DSB->Ku70_80 recruits DNAPKcs_inactive DNA-PKcs (inactive) Ku70_80->DNAPKcs_inactive recruits DNAPK_active Active DNA-PK Complex DNAPKcs_inactive->DNAPK_active activates Artemis Artemis DNAPK_active->Artemis phosphorylates XRCC4_LigIV XRCC4-Ligase IV DNAPK_active->XRCC4_LigIV phosphorylates ADP ADP DNAPK_active->ADP Repair DNA Repair Artemis->Repair XRCC4_LigIV->Repair Inhibitor 2-Methylthio-6-phenyl- 4H-thiopyran-4-one Inhibitor->DNAPK_active inhibits ATP ATP ATP->DNAPK_active Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilution of This compound start->prep_inhibitor plate_setup Add inhibitor/vehicle to 96-well plate prep_inhibitor->plate_setup add_reagents Add DNA-PK enzyme, substrate, and activator plate_setup->add_reagents pre_incubate Pre-incubate for 15 min add_reagents->pre_incubate start_reaction Initiate reaction with ATP pre_incubate->start_reaction incubate Incubate for 60 min start_reaction->incubate stop_reaction Stop reaction and measure ATP (ADP-Glo™) incubate->stop_reaction read_plate Measure luminescence stop_reaction->read_plate analyze_data Calculate % inhibition and IC50 read_plate->analyze_data end End analyze_data->end Cellular_Assay_Logic start Cell Culture treatment Treat with 2-Methylthio-6-phenyl- 4H-thiopyran-4-one +/- DNA damaging agent start->treatment damage_assay γH2AX Foci Assay treatment->damage_assay viability_assay MTT Cell Viability Assay treatment->viability_assay endpoint_damage Quantify DNA Damage (Foci per nucleus) damage_assay->endpoint_damage endpoint_viability Measure Cell Viability (Absorbance) viability_assay->endpoint_viability conclusion Assess DNA Repair Inhibition and Cytotoxicity endpoint_damage->conclusion endpoint_viability->conclusion

Sources

Application Notes and Protocols for 2-Methylthio-6-phenyl-4H-thiopyran-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

The landscape of medicinal chemistry is one of constant exploration, where novel molecular scaffolds are investigated for their potential to address unmet medical needs. The thiopyran ring system, a sulfur-containing six-membered heterocycle, represents a privileged scaffold due to the diverse biological activities exhibited by its derivatives.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential medicinal chemistry applications of 2-Methylthio-6-phenyl-4H-thiopyran-4-one .

While specific biological data for this exact molecule is limited in publicly accessible literature, its structural motifs—a 4H-thiopyran-4-one core, a phenyl substituent at the 6-position, and a methylthio group at the 2-position—suggest a number of promising avenues for investigation. This guide will, therefore, focus on the established applications of the broader 4H-thiopyran-4-one class and provide detailed protocols to enable the exploration of "this compound" within these contexts.

The 4H-Thiopyran-4-one Scaffold: A Versatile Core in Drug Discovery

The 4H-thiopyran-4-one skeleton is a key building block in a wide array of medicinally important compounds.[2] Its derivatives have been reported to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The sulfur atom in the ring, along with the conjugated system of the pyranone, allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Structural Features of this compound:
  • 4H-Thiopyran-4-one Core: The foundational heterocyclic ring system.

  • 6-Phenyl Group: This aromatic substituent can significantly influence biological activity through hydrophobic interactions and potential stacking with biological targets.

  • 2-Methylthio Group: The methylthio (-SCH3) group can modulate the electronic properties of the thiopyran ring and may serve as a key interaction point with target proteins.

Potential Therapeutic Applications and Investigational Protocols

Based on the known activities of structurally related thiopyran derivatives, we can hypothesize several potential applications for "this compound". The following sections outline these potential applications and provide generalized protocols for their investigation.

Anticancer Activity

Thiopyran derivatives have shown promise as anticancer agents.[2] The proposed mechanism for some analogs involves the inhibition of critical cellular pathways in cancer cells.

Hypothesized Mechanism of Action:

Many small molecule kinase inhibitors feature heterocyclic scaffolds. It is plausible that this compound could act as an inhibitor of protein kinases involved in cancer cell proliferation and survival. The phenyl and methylthio groups could occupy hydrophobic pockets in the ATP-binding site of a kinase.

Anticancer_MoA Thiopyran_Compound 2-Methylthio-6-phenyl- 4H-thiopyran-4-one Kinase Protein Kinase (e.g., VEGFR2, EGFR) Thiopyran_Compound->Kinase Inhibition Apoptosis Apoptosis Thiopyran_Compound->Apoptosis Induces Substrate Substrate Protein Kinase->Substrate Cell_Proliferation Cancer Cell Proliferation ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Phosphorylated_Substrate->Cell_Proliferation Promotes

Caption: Hypothesized anticancer mechanism of action.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of the compound on a cancer cell line.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

The thiopyran scaffold is present in several compounds with demonstrated antibacterial and antifungal properties.[4]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Potential Activity Assay Endpoint Reference Compounds
AnticancerMTT AssayIC50Doxorubicin, Cisplatin
AntibacterialBroth MicrodilutionMICGentamicin, Ciprofloxacin
AntifungalBroth MicrodilutionMICNystatin, Fluconazole
Anti-inflammatoryCOX Inhibition AssayIC50Celecoxib, Indomethacin
Anti-inflammatory Activity

Structurally similar compounds, such as 2-phenyl-4H-chromen-4-one derivatives, have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[5] The thiopyran-4-one scaffold could potentially exhibit similar activity.

Hypothesized Mechanism of Action:

The compound may selectively bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Anti_Inflammatory_MoA Thiopyran_Compound 2-Methylthio-6-phenyl- 4H-thiopyran-4-one COX2 COX-2 Enzyme Thiopyran_Compound->COX2 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Inflammation Inflammation Prostaglandins->Inflammation Mediate

Caption: Hypothesized anti-inflammatory mechanism of action.

Experimental Protocol: COX-2 Inhibitory Assay (In Vitro)

This protocol provides a general method for assessing the inhibitory activity of the compound against the COX-2 enzyme.

Materials:

  • This compound

  • COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (commercially available)

Procedure:

  • Follow the manufacturer's instructions for the COX-2 inhibitor screening assay kit.

  • Typically, the compound is pre-incubated with the COX-2 enzyme.

  • The reaction is initiated by the addition of arachidonic acid.

  • The production of prostaglandins is measured, often through a colorimetric reaction.

  • The percentage of inhibition is calculated, and an IC50 value is determined.

Synthesis of 4H-Thiopyran-4-one Derivatives

The synthesis of 4H-thiopyran-4-one derivatives can be achieved through various synthetic routes. A common method involves the hetero-Diels-Alder reaction.[6][7]

Synthesis_Workflow cluster_reactants Starting Materials Thiochalcone Thiochalcone Derivative Reaction [4+2] Cycloaddition (Hetero-Diels-Alder) Thiochalcone->Reaction Dienophile Acetylenic Dienophile Dienophile->Reaction Product 4H-Thiopyran-4-one Derivative Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Structural Characterization (NMR, Mass Spectrometry, IR) Purification->Characterization

Caption: General synthetic workflow for 4H-thiopyran-4-ones.

Conclusion and Future Directions

"this compound" is a compound with significant, yet underexplored, potential in medicinal chemistry. Based on the established biological activities of the 4H-thiopyran-4-one scaffold, this compound warrants investigation as a potential anticancer, antimicrobial, and anti-inflammatory agent. The protocols provided in this guide offer a starting point for the systematic evaluation of its biological properties. Further studies should focus on structure-activity relationship (SAR) analysis to optimize the potency and selectivity of this promising scaffold.

References

  • Royal Society of Chemistry. (2024).
  • Taylor & Francis Online. (2024).
  • NIH. (2021).
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors.
  • RSC Publishing. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
  • Journal of King Saud University - Science. (n.d.).
  • Google Patents. (n.d.).
  • chemnet.com. (n.d.). 500169-90-4 2-(4-氯苯基)-6-乙基磺酰基硫代吡喃-4-酮cas号500169.
  • Taylor & Francis. (n.d.). Thiopyran – Knowledge and References.
  • Google Patents. (n.d.). WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.
  • NIH. (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG).
  • Google Patents. (n.d.). (12)
  • PubMed Central. (2022).
  • Carewell Pharma. (n.d.). Medicinal Chemistry 1 - 4th Semester - B Pharmacy Notes.
  • Google Patents. (n.d.). WO2001035938A2 - Pharmacologically active tetrahydro thiopyran-4-ol derivatives, method for their production and use thereof.
  • Neliti. (2022). Design, Synthesis, and Biological Evaluation of Some Methyl 2-(1H-pyrazol-4-ylthio)
  • Tampere University Research Portal. (2021).
  • ResearchGate. (2025). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)
  • PubMed Central. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
  • Carewell Pharma. (n.d.). Unit 4 - Medicinal Chemistry 1 - 4th Semester - B Pharmacy Notes.

Sources

Introduction: The Thiopyran Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Methylthio-6-phenyl-4H-thiopyran-4-one in Novel Drug Design

The search for novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. Heterocyclic compounds are of particular interest due to their structural diversity and ability to interact with a wide range of biological targets. Among these, the thiopyran skeleton is a remarkable six-membered sulfur-containing heterocycle that serves as a major building block in a vast class of medicinally important compounds.[1][2] Derivatives of the 4H-thiopyran-4-one core have demonstrated a broad spectrum of significant biological activities, including anticancer, anti-inflammatory, antibacterial, and enzyme inhibitory properties.[2][3][4][5] Specifically, their potential as kinase inhibitors has garnered significant attention, making them attractive scaffolds for development in oncology and immunology.[1]

This guide focuses on a specific, promising derivative: This compound (CAS 113544-16-4).[6] We will explore its potential as a lead compound, providing detailed protocols for its synthesis, initial biological screening, target-specific assays, and computational analysis. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this molecule and its analogs for novel drug design.

Section 1: Synthesis and Characterization

A robust and reproducible synthetic route is paramount for any drug discovery campaign. While multiple strategies exist for forming the thiopyranone core, a common and effective approach involves a hetero-Diels-Alder [4+2] cycloaddition or a tandem condensation reaction.[4][7] The following protocol is a proposed, logical synthesis based on established chemical principles.

Protocol 1.1: Proposed Synthesis of this compound

Principle: This synthesis involves the reaction of a β-keto thioamide with an activated alkyne, which proceeds through a tandem Michael addition and intramolecular cyclization/condensation to yield the desired 4H-thiopyran-4-one core. Subsequent S-alkylation can be performed if the methylthio group is not installed initially. An alternative established route involves the reaction of enaminones with a sulfur source like sodium sulfide.[7]

Step-by-Step Methodology:

  • Step A: Synthesis of the Thioamide Precursor:

    • React benzoylacetonitrile with Lawesson's reagent in anhydrous toluene under an inert atmosphere (N₂ or Ar).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, remove the solvent under reduced pressure, and purify the resulting thioamide by column chromatography on silica gel.

  • Step B: Cyclization to form the Thiopyranone Core:

    • Dissolve the thioamide from Step A in a suitable solvent such as ethanol or DMF.

    • Add a slight excess of methyl propiolate and a catalytic amount of a base (e.g., sodium ethoxide or DBU).

    • Stir the reaction at room temperature for 12-24 hours. The reaction involves an initial Michael addition of the sulfur nucleophile to the alkyne, followed by an intramolecular Claisen-type condensation to form the six-membered ring.

    • Quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography.

  • Step C: Introduction of the 2-Methylthio Group (if not already present):

    • If the precursor from Step B is a thione (C=S) at the 2-position, it can be selectively S-alkylated.

    • Dissolve the thiopyranthione in anhydrous methanol. Add sodium methoxide followed by methyl iodide.[8]

    • Stir the mixture for 1-2 hours at room temperature.[8]

    • Quench the reaction with water and collect the precipitated product by filtration.[8]

Characterization: The final product, this compound, should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight (C₁₂H₁₀OS₂ = 234.34 g/mol ).[6]

  • FT-IR Spectroscopy: To identify key functional groups, such as the C=O of the ketone and C-S bonds.

  • Elemental Analysis: To confirm the elemental composition (C, H, S).

Section 2: Biological Evaluation Workflow

The following sections outline a logical progression of experiments to assess the biological potential of the title compound, starting with broad cytotoxicity screening and moving towards specific target-based assays.

Workflow Diagram: From Compound to Candidate

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Purity cluster_screening Initial Screening cluster_target Target Identification & Validation cluster_optimization Lead Optimization Compound Synthesized Compound (>95% Purity) Cytotoxicity Cytotoxicity Assays (MTT / XTT) Compound->Cytotoxicity Evaluate Viability KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) Cytotoxicity->KinaseAssay If Active, Test Target CellularAssay Cell-Based Target Engagement Assay KinaseAssay->CellularAssay Confirm Cellular Activity Docking Computational Docking & SAR Analysis CellularAssay->Docking Guide Optimization LeadOpt Analog Synthesis & Testing Docking->LeadOpt Design Analogs LeadOpt->Cytotoxicity Iterative Cycle

Caption: A typical workflow for evaluating a novel synthetic compound.

Part A: Primary Cytotoxicity Screening

The first step in evaluating a potential anticancer agent is to determine its effect on cell viability. The MTT and XTT assays are reliable, colorimetric methods for assessing metabolic activity, which serves as an indicator of cell viability.[9]

Protocol 2.1: MTT Assay for Cell Viability

Principle: This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9][10]

Materials:

  • Target cell line (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • This compound (dissolved in DMSO to create a 10 mM stock)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette and microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the stock compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Include a "vehicle control" (DMSO only, at the same final concentration as the highest compound dose) and a "no treatment" control.

    • Carefully remove the medium from the wells and add 100 µL of the compound-containing medium.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Sample / Absorbance_Control) * 100.

  • Plot the % Viability against the logarithm of the compound concentration.

  • Use a non-linear regression (sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[11]

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Compound X MCF-748Hypothetical Value
Compound X A54948Hypothetical Value
Doxorubicin MCF-748Positive Control Value
Doxorubicin A54948Positive Control Value
Table 1: Example Data Table for Summarizing Cytotoxicity Results.

Part B: Target-Specific Investigation - Kinase Inhibition

Given that many thiopyran derivatives show activity as kinase inhibitors, a logical next step is to screen the compound against a panel of relevant protein kinases.[1] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[12]

Context: Kinase Signaling

KinaseSignaling Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Substrate Substrate Protein Receptor->Substrate Phosphorylates ADP ADP Receptor->ADP P_Substrate Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) P_Substrate->Response ATP ATP ATP->Receptor Inhibitor Thiopyran-4-one Inhibitor Inhibitor->Receptor Blocks ATP Binding Site

Caption: General kinase signaling pathway and the role of an inhibitor.

Protocol 2.2: In Vitro Luminescence-Based Kinase Assay (ADP-Glo™)

Principle: This assay quantifies the amount of ADP produced during a kinase reaction. A low ADP signal indicates low kinase activity, and therefore, effective inhibition. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[12][13]

Materials:

  • Kinase of interest (e.g., EGFR, PI3K, AKT)

  • Specific kinase substrate peptide

  • ATP

  • This compound

  • Staurosporine (positive control, non-selective inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Experimental Workflow Diagram

KinaseAssayWorkflow A 1. Add Inhibitor (or DMSO) to well B 2. Add Kinase Enzyme Incubate 10 min A->B C 3. Add Substrate/ATP Mix Incubate 60 min @ 30°C B->C D 4. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate 40 min C->D E 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate 30 min D->E F 6. Read Luminescence E->F

Caption: Step-by-step workflow for the ADP-Glo™ kinase assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare serial dilutions of the test compound and Staurosporine in the assay buffer.

    • In a white assay plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

  • Kinase Reaction:

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[12]

    • Prepare a substrate/ATP mixture. The optimal concentrations should be determined empirically, but a starting point is often the Km value of ATP for the specific kinase.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.[12]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[12]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via luciferase.

    • Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]

Kinase TargetTest Compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
EGFRHypothetical ValueControl Value
PI3KαHypothetical ValueControl Value
SRCHypothetical ValueControl Value
Table 2: Example Data Table for Summarizing Kinase Inhibition Profiling.

Part C: Computational & Mechanistic Insight

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14] It is a powerful tool for understanding potential binding modes and guiding the rational design of more potent analogs.

Protocol 2.3: Molecular Docking Study

Principle: This protocol uses software to dock the 3D structure of this compound into the ATP-binding site of a target kinase. The software calculates a "docking score," which estimates the binding affinity, and provides a visual representation of the binding pose.[14][15]

Methodology:

  • Preparation of the Receptor (Kinase):

    • Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). Choose a high-resolution structure that is co-crystallized with a known inhibitor.

    • Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

    • Define the binding site (or "grid box") based on the location of the co-crystallized ligand in the ATP-binding pocket.

  • Preparation of the Ligand (Thiopyran-4-one):

    • Draw the 2D structure of this compound and convert it to a 3D structure.

    • Perform energy minimization using a suitable force field (e.g., OPLS3e, MMFF94) to obtain a low-energy conformation.[16]

  • Docking Simulation:

    • Use a docking program (e.g., Glide, AutoDock Vina, CDOCKER) to dock the prepared ligand into the defined binding site of the receptor.[15]

    • The algorithm will sample many different poses (orientations and conformations) of the ligand within the binding site and score them.

  • Analysis of Results:

    • Analyze the top-scoring poses. The docking score (e.g., in kcal/mol) provides an estimate of binding affinity. More negative scores typically indicate stronger binding.[14]

    • Visualize the binding pose to identify key molecular interactions, such as:

      • Hydrogen bonds: With hinge-region residues of the kinase.

      • Hydrophobic interactions: With non-polar residues in the pocket.

      • π-π stacking: Between the phenyl ring and aromatic residues like Phenylalanine or Tyrosine.

    • Compare the predicted binding mode to that of known inhibitors to validate the pose.

Part D: Lead Optimization Strategy - Structure-Activity Relationship (SAR)

The initial lead compound, this compound, is a starting point. A Structure-Activity Relationship (SAR) study involves systematically modifying the chemical structure and observing the effect on biological activity.[17][18] The goal is to design new analogs with improved potency, selectivity, and drug-like properties.[19][20]

SAR Logic Diagram

SAR_Logic cluster_R1 Explore Electronic & Steric Effects cluster_R2 Explore Size & Polarity cluster_R3 Explore H-Bonding Core Core Scaffold 2-Methylthio-6-phenyl- 4H-thiopyran-4-one (IC50 = X) R1 Modify R1 (Phenyl Group) Core->R1 R2 Modify R2 (Methylthio Group) Core->R2 R3 Modify Core (e.g., C=O) Core->R3 R1_1 Add Electron- Withdrawing Group (e.g., -Cl, -CF3) Test Activity R1->R1_1 R1_2 Add Electron- Donating Group (e.g., -OCH3) Test Activity R1->R1_2 R2_1 Increase Chain Length (-SEt, -SPr) Test Activity R2->R2_1 R2_2 Introduce Polar Group (e.g., -SCH2CH2OH) Test Activity R2->R2_2 R3_1 Reduce Ketone to Alcohol (-OH) Test Activity R3->R3_1

Sources

Application Notes and Protocols for the Functionalization of 2-Methylthio-6-phenyl-4H-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

2-Methylthio-6-phenyl-4H-thiopyran-4-one is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by three distinct reactive zones: the electron-rich phenyl group, the versatile 2-methylthio substituent, and the thiopyran-4-one core, which includes a reactive carbonyl group and a ring sulfur atom. This unique combination of functional groups provides multiple avenues for chemical modification, allowing for the synthesis of diverse molecular libraries with a wide range of potential biological activities and material properties. The strategic functionalization of this scaffold is key to exploring its full potential in drug discovery and the development of novel materials.

This comprehensive guide provides detailed application notes and protocols for the targeted functionalization of this compound. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a robust starting point for their synthetic endeavors.

I. Functionalization of the 2-Methylthio Group: A Gateway to Diverse C2-Substituted Analogs

The 2-methylthio group is an excellent handle for introducing a variety of substituents at the C2 position of the thiopyranone ring. The strategy typically involves a two-step process: oxidation of the sulfide to a more reactive sulfoxide or sulfone, followed by nucleophilic displacement.

A. Oxidation of the 2-Methylthio Group

Causality of Experimental Choice: The oxidation of the sulfide to a sulfoxide or sulfone is crucial as it transforms the methylthio group into a better leaving group (-S(O)Me or -S(O)₂Me). The electron-withdrawing nature of the sulfinyl or sulfonyl moiety activates the C2 position for nucleophilic attack. The choice between sulfoxide and sulfone can modulate the reactivity, with the sulfone generally being a more potent leaving group. Hydrogen peroxide (H₂O₂) is a common and relatively green oxidant for this transformation. For selective oxidation to the sulfoxide, careful control of stoichiometry and reaction conditions is necessary to prevent overoxidation to the sulfone.

Protocol 1: Oxidation to 2-(Methylsulfinyl)-6-phenyl-4H-thiopyran-4-one

  • Materials:

    • This compound

    • Hydrogen peroxide (30% aq. solution)

    • Glacial acetic acid

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in glacial acetic acid.

    • Cool the solution to 0 °C in an ice bath.

    • Add hydrogen peroxide (1.1 eq, 30% aq. solution) dropwise while maintaining the temperature at 0-5 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired sulfoxide.

Protocol 2: Oxidation to 2-(Methylsulfonyl)-6-phenyl-4H-thiopyran-4-one

  • Materials:

    • This compound

    • Hydrogen peroxide (30% aq. solution)

    • Glacial acetic acid

  • Procedure:

    • Dissolve this compound (1.0 eq) in glacial acetic acid.

    • Add hydrogen peroxide (3.0-5.0 eq, 30% aq. solution) and heat the mixture at 60-70 °C for 4-6 hours.

    • Monitor the reaction by TLC until the starting material and the intermediate sulfoxide are consumed.

    • Cool the reaction to room temperature and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the crude sulfone.

    • Recrystallize from a suitable solvent (e.g., ethanol) for purification.

B. Nucleophilic Displacement of the Sulfinyl/Sulfonyl Group

Causality of Experimental Choice: The 2-sulfinyl and 2-sulfonyl thiopyranones are excellent substrates for nucleophilic aromatic substitution (SNAAr). The reaction proceeds via a conjugate addition-elimination mechanism.[1] A wide range of nucleophiles, particularly primary and secondary amines, can be used to displace the methylsulfinyl or methylsulfonyl group, providing a straightforward route to 2-amino-substituted thiopyranones.[1] The reaction is typically carried out in a protic solvent like isopropanol at elevated temperatures and, advantageously, often does not require an external base.[1]

Protocol 3: Synthesis of 2-Amino-6-phenyl-4H-thiopyran-4-one Derivatives

  • Materials:

    • 2-(Methylsulfinyl)-6-phenyl-4H-thiopyran-4-one or 2-(Methylsulfonyl)-6-phenyl-4H-thiopyran-4-one

    • Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)

    • Isopropanol

  • Procedure:

    • To a solution of the 2-sulfinyl or 2-sulfonyl thiopyranone (1.0 eq) in isopropanol, add the corresponding amine (1.5-2.0 eq).

    • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-36 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 2-amino-6-phenyl-4H-thiopyran-4-one derivative.

Table 1: Representative Amines for Nucleophilic Displacement

NucleophileExpected ProductNotes
Morpholine2-(Morpholin-4-yl)-6-phenyl-4H-thiopyran-4-oneGenerally high yielding with aliphatic amines.[1]
Piperidine2-(Piperidin-1-yl)-6-phenyl-4H-thiopyran-4-oneGood reactivity is expected.[1]
Aniline2-(Phenylamino)-6-phenyl-4H-thiopyran-4-oneAromatic amines may require longer reaction times or higher temperatures due to lower nucleophilicity.[1]
Benzylamine2-(Benzylamino)-6-phenyl-4H-thiopyran-4-onePrimary aliphatic amines are typically good nucleophiles for this transformation.

Diagram 1: Functionalization of the 2-Methylthio Group

functionalization_methylthio start 2-Methylthio-6-phenyl- 4H-thiopyran-4-one sulfoxide 2-(Methylsulfinyl)-6-phenyl- 4H-thiopyran-4-one start->sulfoxide [O] (e.g., H₂O₂, 1.1 eq) sulfone 2-(Methylsulfonyl)-6-phenyl- 4H-thiopyran-4-one start->sulfone [O] (e.g., H₂O₂, >3 eq) amino_product 2-Amino-6-phenyl- 4H-thiopyran-4-one sulfoxide->amino_product R₂NH (Nucleophilic Displacement) sulfone->amino_product R₂NH (Nucleophilic Displacement)

Caption: Oxidation and subsequent nucleophilic substitution at C2.

II. Functionalization of the Thiopyran-4-one Core

The thiopyran-4-one core offers two primary sites for functionalization: the C4-carbonyl group and the ring sulfur atom.

A. Reactions at the Carbonyl Group: Knoevenagel Condensation

Causality of Experimental Choice: The carbonyl group at the C4 position can undergo condensation reactions with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in a Knoevenagel condensation.[2][3] This reaction creates a new carbon-carbon double bond at the C4 position, providing a platform for further diversification of the scaffold. The reaction is typically base-catalyzed, with common bases including piperidine, pyridine, or inorganic bases.

Protocol 4: Knoevenagel Condensation with Malononitrile

  • Materials:

    • This compound

    • Malononitrile

    • Piperidine

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

    • Add a catalytic amount of piperidine (e.g., 0.1 eq).

    • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

    • Cool the reaction to room temperature. The product may precipitate from the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.

B. Oxidation of the Ring Sulfur

Causality of Experimental Choice: Similar to the exocyclic methylthio group, the endocyclic sulfur atom of the thiopyran ring can be oxidized to a sulfoxide or a sulfone. This modification significantly alters the electronic properties and geometry of the ring system, which can have a profound impact on the biological activity of the molecule.[4] Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation.[5]

Protocol 5: Oxidation of the Thiopyran Ring Sulfur

  • Materials:

    • This compound

    • m-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM and cool to 0 °C.

    • Add a solution of m-CPBA (1.1 eq for the sulfoxide, 2.2 eq for the sulfone) in DCM dropwise.

    • Stir the reaction at 0 °C to room temperature and monitor by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography on silica gel.

Diagram 2: Functionalization of the Thiopyran-4-one Core

functionalization_core start This compound knoevenagel Knoevenagel Product start->knoevenagel CH₂(CN)₂ Base (e.g., Piperidine) ring_sulfoxide Ring Sulfoxide start->ring_sulfoxide m-CPBA (1.1 eq) ring_sulfone Ring Sulfone start->ring_sulfone m-CPBA (2.2 eq)

Caption: Reactions at the C4-carbonyl and the ring sulfur.

III. Functionalization of the 6-Phenyl Group: Electrophilic Aromatic Substitution and Cross-Coupling

The phenyl group at the C6 position is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents. These newly installed functional groups can then be used in subsequent transformations, such as palladium-catalyzed cross-coupling reactions.

A. Electrophilic Aromatic Substitution: Nitration

Causality of Experimental Choice: The phenyl ring can be nitrated using standard conditions, typically a mixture of nitric acid and sulfuric acid. In analogous systems like 2,6-diphenyl-4-pyrone, nitration occurs at the meta-positions of the phenyl rings due to the deactivating effect of the pyrone ring.[6] A similar regioselectivity is expected for the target molecule.

Protocol 6: Nitration of the Phenyl Group

  • Materials:

    • This compound

    • Concentrated sulfuric acid

    • Fuming nitric acid

  • Procedure:

    • Carefully add this compound (1.0 eq) to concentrated sulfuric acid at 0 °C.

    • Stir until a clear solution is obtained.

    • Add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 2-4 hours.

    • Pour the reaction mixture onto crushed ice.

    • Collect the precipitate by filtration, wash thoroughly with water until neutral, and dry.

    • Purify by recrystallization to obtain 2-Methylthio-6-(3-nitrophenyl)-4H-thiopyran-4-one.

B. Halogenation and Subsequent Suzuki-Miyaura Cross-Coupling

Causality of Experimental Choice: Halogenation of the phenyl ring, for instance with N-bromosuccinimide (NBS), introduces a versatile handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is a powerful tool for forming carbon-carbon bonds.[7][8][9] This two-step sequence allows for the introduction of a wide array of aryl or vinyl substituents onto the phenyl ring.

Protocol 7: Bromination of the Phenyl Group

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DMF.

    • Add NBS (1.05 eq) in portions at room temperature.

    • Stir the reaction for 12-24 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the crude product by column chromatography to yield the brominated derivative (a mixture of isomers may be obtained).

Protocol 8: Suzuki-Miyaura Cross-Coupling

  • Materials:

    • Halogenated this compound (e.g., 6-(4-bromophenyl) derivative)

    • Arylboronic acid (e.g., phenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., aqueous Na₂CO₃ or K₂CO₃)

    • Solvent (e.g., Toluene, 1,4-Dioxane)

  • Procedure:

    • To a degassed mixture of the halogenated thiopyranone (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) in the chosen solvent, add the palladium catalyst (0.05 eq).

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-16 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography on silica gel.

Table 2: Scope of Suzuki-Miyaura Coupling Partners

Arylboronic AcidExpected Product
Phenylboronic acid2-Methylthio-6-(biphenyl-4-yl)-4H-thiopyran-4-one
4-Methoxyphenylboronic acid2-Methylthio-6-(4'-methoxybiphenyl-4-yl)-4H-thiopyran-4-one
3-Pyridinylboronic acid2-Methylthio-6-(4-(pyridin-3-yl)phenyl)-4H-thiopyran-4-one

Diagram 3: Functionalization of the 6-Phenyl Group

functionalization_phenyl start 2-Methylthio-6-phenyl- 4H-thiopyran-4-one nitro 2-Methylthio-6-(3-nitrophenyl)- 4H-thiopyran-4-one start->nitro HNO₃ / H₂SO₄ bromo 2-Methylthio-6-(bromo-phenyl)- 4H-thiopyran-4-one start->bromo NBS / DMF suzuki_product 2-Methylthio-6-(biaryl)- 4H-thiopyran-4-one bromo->suzuki_product ArB(OH)₂ Pd catalyst, Base

Caption: Electrophilic substitution and cross-coupling on the phenyl ring.

IV. Concluding Remarks

The protocols and application notes presented here illustrate the remarkable synthetic versatility of this compound. By targeting its three key functional regions, researchers can access a vast chemical space of novel derivatives. The provided step-by-step methodologies, along with the rationale behind the experimental choices, are intended to serve as a practical and reliable guide for scientists engaged in the synthesis of new chemical entities for drug discovery and materials science. It is recommended that all reactions be monitored by appropriate analytical techniques (e.g., TLC, LC-MS) to optimize reaction times and conditions for specific substrates.

V. References

  • Van der Veken, P., et al. (2014). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 19(9), 13537-13561. [Link]

  • Sathyabama Institute of Science and Technology. (n.d.). One pot synthesis of 4-h pyrans via knoevenagel condensation reaction. [Link]

  • Chen, Y., et al. (2016). An efficient and concise access to 2-amino-4H-benzothiopyran-4-one derivatives. Molecules, 21(5), 633. [Link]

  • ResearchGate. (n.d.). Synthesis of thiopyran-based heterocycles 318 and 320via knoevenagel thio D–A reaction. [Link]

  • Mousavi-Ebadia, M., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. [Link]

  • Gáspár, A., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559-6565. [Link]

  • Gagné, A., et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. Beilstein Journal of Organic Chemistry, 15, 2225-2233. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions of Halo Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-ones. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]

  • Kumar, S., et al. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, 12(45), 29555-29562. [Link]

  • ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). [Link]

  • National Center for Biotechnology Information. (2024). 2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels. [Link]

  • Semantic Scholar. (n.d.). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Taylor & Francis. (n.d.). Thiopyran – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Photophysical and Solvatochromic Studies of 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile Derivatives. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]

  • ResearchGate. (n.d.). Synthesis of Some New Functionalized 2,4,4,6-Tetraphenyl-4H-thiopyrans and Study on Their Photocolouration. [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. [Link]

  • ResearchGate. (n.d.). The nitration of 3,5‐ and 2,6‐diphenyl‐4‐pyrone. [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-Methylthio-6-phenyl-4H-thiopyran-4-one for Bioactivity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Thiopyran-4-one Scaffold

The 2-methylthio-6-phenyl-4H-thiopyran-4-one core is a privileged heterocyclic scaffold that holds significant promise in the realm of medicinal chemistry. Thiopyran derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The presence of the sulfur atom in the heterocyclic ring, along with the phenyl and methylthio substituents, provides a unique electronic and structural framework for molecular interactions with biological targets[1][3]. The strategic derivatization of this core structure allows for the systematic exploration of the chemical space around the scaffold, enabling the generation of a library of novel compounds for bioactivity screening. This process is a cornerstone of modern drug discovery, facilitating the identification of lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles[4][5].

This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound and the subsequent screening of the resulting derivatives for potential bioactivity. The methodologies outlined herein are designed to be robust and adaptable, providing researchers in drug development with the necessary tools to explore the therapeutic potential of this promising class of compounds.

Strategic Derivatization of the this compound Core

The this compound scaffold (from here on referred to as the "core scaffold") presents several reactive sites amenable to chemical modification. The primary points for derivatization include the active methylene group at the C3 and C5 positions, the carbonyl group at C4, and the potential for modification of the phenyl and methylthio substituents. The following protocols detail strategic derivatization approaches to generate a diverse chemical library.

Workflow for Derivatization and Screening

G cluster_0 Derivatization Strategies cluster_1 Bioactivity Screening Core Scaffold Core Scaffold Knoevenagel Condensation Knoevenagel Condensation Core Scaffold->Knoevenagel Condensation Active Methylene Compounds Gewald Reaction Gewald Reaction Core Scaffold->Gewald Reaction Malononitrile, Sulfur Spiro-heterocycle\nFormation Spiro-heterocycle Formation Core Scaffold->Spiro-heterocycle\nFormation Hydantoin Precursors Derivative Library Derivative Library Knoevenagel Condensation->Derivative Library Gewald Reaction->Derivative Library Spiro-heterocycle\nFormation->Derivative Library Cytotoxicity Screening\n(MTT Assay) Cytotoxicity Screening (MTT Assay) Derivative Library->Cytotoxicity Screening\n(MTT Assay) Antimicrobial Screening\n(MIC Determination) Antimicrobial Screening (MIC Determination) Derivative Library->Antimicrobial Screening\n(MIC Determination) Hit Identification Hit Identification Cytotoxicity Screening\n(MTT Assay)->Hit Identification Antimicrobial Screening\n(MIC Determination)->Hit Identification

Caption: A generalized workflow for the derivatization of the core scaffold and subsequent bioactivity screening.

Knoevenagel Condensation for C3/C5-Substituted Derivatives

The Knoevenagel condensation is a classic and reliable method for forming a new carbon-carbon double bond by reacting an active methylene compound with a carbonyl group[1][6]. In the context of our core scaffold, the protons at the C3 and C5 positions are activated by the adjacent carbonyl group, making them susceptible to condensation with various aldehydes. This reaction allows for the introduction of a wide range of substituted aryl or alkyl groups, significantly increasing molecular diversity.

Protocol 1: Synthesis of 3-(Arylmethylene)-2-methylthio-6-phenyl-4H-thiopyran-4-one Derivatives

  • Materials:

    • This compound (1 equivalent)

    • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.1 equivalents)

    • Piperidine or Pyrrolidine (catalytic amount, ~0.1 equivalents)

    • Ethanol or Toluene (anhydrous)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Column chromatography apparatus (silica gel)

  • Procedure:

    • To a solution of this compound (1 equivalent) in anhydrous ethanol or toluene (10-15 mL per mmol of starting material) in a round-bottom flask, add the substituted aromatic aldehyde (1.1 equivalents).

    • Add a catalytic amount of piperidine or pyrrolidine (~0.1 equivalents) to the reaction mixture.

    • Stir the mixture at room temperature or heat to reflux (typically 60-80°C) and monitor the reaction progress by TLC.

    • Upon completion (usually 2-6 hours), cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure 3-(arylmethylene) derivative.

    • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Gewald Reaction for the Synthesis of Fused Thiophene Derivatives

The Gewald reaction is a powerful multi-component reaction that allows for the synthesis of highly substituted 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur[7][8][9]. Applying this reaction to our core scaffold, where the thiopyran-4-one acts as the ketone component, can lead to the formation of novel thiopyrano[4,3-b]thiophene derivatives. These fused heterocyclic systems are of significant interest due to their potential for unique biological activities.

Protocol 2: Synthesis of 2-Amino-3-cyano-thiopyrano[4,3-b]thiophene Derivatives

  • Materials:

    • This compound (1 equivalent)

    • Malononitrile or Ethyl Cyanoacetate (1 equivalent)

    • Elemental Sulfur (1.1 equivalents)

    • Morpholine or Piperidine (catalytic amount, ~0.2 equivalents)

    • Ethanol or Dimethylformamide (DMF)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask, suspend this compound (1 equivalent), malononitrile or ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol or DMF (15-20 mL per mmol of starting material).

    • Add a catalytic amount of morpholine or piperidine (~0.2 equivalents) to the suspension.

    • Heat the reaction mixture to 50-70°C with vigorous stirring.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

    • Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure fused thiophene derivative.

    • Characterize the product by spectroscopic methods.

Synthesis of Spiro-heterocyclic Derivatives

The carbonyl group at the C4 position of the thiopyran-4-one ring is a prime target for the construction of spiro-heterocyclic systems. Spiro compounds, with their rigid three-dimensional structures, are of great interest in drug discovery as they can present pharmacophoric elements in well-defined spatial orientations. The synthesis of spirohydantoins is a well-established method that can be adapted for our core scaffold.

Protocol 3: Synthesis of Spiro[thiopyran-4,4'-hydantoin] Derivatives

  • Materials:

    • This compound (1 equivalent)

    • Potassium cyanide (KCN) (1.2 equivalents)

    • Ammonium carbonate ((NH₄)₂CO₃) (3-4 equivalents)

    • Ethanol/Water (1:1 v/v)

    • Sealed tube or pressure vessel

    • Heating oil bath

  • Procedure:

    • In a sealed tube or pressure vessel, combine this compound (1 equivalent), potassium cyanide (1.2 equivalents), and ammonium carbonate (3-4 equivalents).

    • Add a mixture of ethanol and water (1:1 v/v) to dissolve the reactants.

    • Seal the vessel and heat the mixture in an oil bath at 80-100°C for 12-24 hours.

    • After cooling to room temperature, carefully open the vessel in a well-ventilated fume hood.

    • Acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the spirohydantoin product.

    • Collect the precipitate by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure spiro[thiopyran-4,4'-hydantoin] derivative.

    • Confirm the structure of the product using analytical techniques.

Bioactivity Screening Protocols

Once a library of derivatives has been synthesized and characterized, the next crucial step is to evaluate their biological activity. The following protocols describe standardized assays for assessing cytotoxicity and antimicrobial activity.

Workflow for Bioactivity Screening

G cluster_0 Primary Screening cluster_1 Data Analysis Derivative Library Derivative Library MTT Assay\n(Cytotoxicity) MTT Assay (Cytotoxicity) Derivative Library->MTT Assay\n(Cytotoxicity) Broth Microdilution\n(Antimicrobial) Broth Microdilution (Antimicrobial) Derivative Library->Broth Microdilution\n(Antimicrobial) IC50 Determination IC50 Determination MTT Assay\n(Cytotoxicity)->IC50 Determination MIC Determination MIC Determination Broth Microdilution\n(Antimicrobial)->MIC Determination Hit Prioritization Hit Prioritization IC50 Determination->Hit Prioritization MIC Determination->Hit Prioritization

Caption: A detailed workflow for the primary bioactivity screening of the synthesized derivative library.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[8][9][10][11][12]. This assay is fundamental in the early stages of drug discovery to evaluate the potential toxicity of novel compounds against mammalian cells[13][14].

Protocol 4: MTT Assay for Cell Viability

  • Materials:

    • Human cancer cell line (e.g., HeLa, A549) or a non-cancerous cell line (e.g., HEK293)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • Dimethyl sulfoxide (DMSO) or Solubilization solution

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

      • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium.

      • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).

      • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition and Incubation:

      • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

      • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Solubilization of Formazan:

      • Carefully remove the medium from each well without disturbing the formazan crystals.

      • Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

      • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Absorbance Measurement:

      • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

      • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

DerivativeIC₅₀ (µM) on HeLa cellsIC₅₀ (µM) on A549 cells
Core Scaffold>100>100
Derivative 1A15.222.5
Derivative 1B8.712.1
Derivative 2A35.445.8
Derivative 3A5.17.9
Antimicrobial Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism[6][13][15][16][17][18]. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism[18]. This assay is essential for identifying compounds with potential antibacterial or antifungal activity.

Protocol 5: Broth Microdilution for MIC Determination

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Sterile 96-well microtiter plates

    • Synthesized derivatives dissolved in DMSO

    • Positive control antibiotics/antifungals (e.g., ciprofloxacin, fluconazole)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Preparation of Inoculum:

      • Grow the microbial culture overnight in the appropriate broth.

      • Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

    • Serial Dilution of Compounds:

      • In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth medium to achieve a range of concentrations.

    • Inoculation:

      • Add the standardized microbial inoculum to each well containing the diluted compounds.

      • Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

    • Incubation:

      • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

    • MIC Determination:

      • After incubation, visually inspect the plates for microbial growth (turbidity).

      • The MIC is the lowest concentration of the compound at which no visible growth is observed.

      • Alternatively, the optical density at 600 nm can be measured using a microplate reader to quantify growth inhibition.

DerivativeMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Core Scaffold>128>128>128
Derivative 1A326416
Derivative 1B16328
Derivative 2A6412832
Derivative 3A8164

Conclusion and Future Directions

The derivatization of the this compound scaffold offers a fertile ground for the discovery of novel bioactive compounds. The protocols detailed in these application notes provide a systematic and robust framework for synthesizing a diverse library of derivatives and for conducting primary bioactivity screening. The initial screening for cytotoxicity and antimicrobial activity serves as a critical first step in identifying promising lead candidates. Compounds exhibiting potent and selective activity can then be advanced to more specialized secondary assays to elucidate their mechanism of action and to evaluate their potential for further preclinical development. The inherent versatility of the thiopyran-4-one core, coupled with the power of combinatorial chemistry and high-throughput screening, positions this compound class as a valuable starting point for innovative drug discovery programs.

References

  • Gewald reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.). Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.). Retrieved from [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2020). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds - PMC - NIH. (2020). Retrieved from [Link]

  • Bioassays for Bioactivity Screening | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Interdisciplinary Approaches for the Discovery of Novel Antifungals - PMC - NIH. (2025). Retrieved from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021). Retrieved from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • A review on chemical and biological studies of thiopyran derivatives - Taylor & Francis Online. (2024). Retrieved from [Link]

  • Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans - Books. (2024). Retrieved from [Link]

  • Bioactivity Screening | University of Helsinki. (n.d.). Retrieved from [Link]

  • Interdisciplinary approaches for the discovery of novel antifungals - ResearchGate. (n.d.). Retrieved from [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. (n.d.). Retrieved from [Link]

  • Some biologically active thiopyran derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives - Journal of King Saud University - Science. (n.d.). Retrieved from [Link]

  • 4H-Thiopyran-4-one, 2,3-dihydro-2-phenyl-6-(phenylamino)- | C17H15NOS | CID - PubChem. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PubMed Central. (n.d.). Retrieved from [Link]

  • 4-Methyl-2,4,6-triphenyl-4H-thiopyran - PMC - NIH. (n.d.). Retrieved from [Link]

  • 4H-thiopyran-4-one | C5H4OS | CID 136793 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of 4H-thiopyran-4-ones - Semantic Scholar. (1977). Retrieved from [Link]

  • Photophysical and Solvatochromic Studies of 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile Derivatives - ResearchGate. (2025). Retrieved from [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Publishing. (2025). Retrieved from [Link]

  • (PDF) Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][15]naphthyrin-5(6H)-one - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization - Pharmacia. (2019). Retrieved from [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PubMed Central. (2025). Retrieved from [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Methylthio-6-phenyl-4H-thiopyran-4-one in Material Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-Methylthio-6-phenyl-4H-thiopyran-4-one in material science. While direct, peer-reviewed applications of this specific molecule are not yet extensively documented, its structural motifs—a conjugated thiopyran core, a phenyl group (acceptor), and a methylthio group (donor)—suggest significant potential in the fields of organic electronics and nonlinear optics. This guide presents a prospective analysis, outlining a plausible synthetic route and detailing robust protocols for the characterization of its photophysical and electrochemical properties. The methodologies described herein are designed to be self-validating and are grounded in established principles of materials chemistry, providing a solid framework for investigating this promising compound.

Part 1: Introduction and Rationale

The field of organic material science is continually driven by the quest for novel molecular architectures that exhibit tailored electronic and optical properties. Sulfur-containing heterocycles, and particularly the thiopyran scaffold, represent a class of compounds of significant interest. The endocyclic sulfur atom not only influences the ring conformation but also participates in the π-conjugated system, impacting the electronic structure.

This compound (CAS 113544-16-4) is a molecule of interest due to its inherent donor-π-acceptor (D-π-A) design. The electron-donating methylthio (-SMe) group and the electron-withdrawing phenyl (-Ph) group are positioned at opposite ends of the conjugated thiopyran-4-one core. This arrangement is a well-established strategy for creating molecules with significant intramolecular charge transfer (ICT) character, a key prerequisite for second-order nonlinear optical (NLO) activity and for tuning the energy levels in organic semiconductors.

This guide will provide a theoretical and practical framework for the synthesis and evaluation of this compound for material science applications.

Part 2: Synthesis Protocol

A plausible and efficient route to synthesize this compound is through a multi-step reaction sequence, drawing inspiration from established methods for thiopyran synthesis.[1][2] The following protocol outlines a hypothetical, yet chemically sound, pathway.

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Michael Addition & Cyclization A Acetophenone C Chalcone (1,3-diphenylprop-2-en-1-one) A->C + NaOH/EtOH B Benzaldehyde B->C G Final Product C->G + Intermediate F C->G      [4+2] Cycloaddition Variant D Carbon Disulfide (CS2) F Intermediate Dithioester D->F + NaH E Methyl Iodide (CH3I) E->F

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • Phenylacetylene

  • Carbon disulfide (CS₂)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Hexanes

  • Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Preparation of the Phenylpropynethiolate Intermediate:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous THF (100 mL) and phenylacetylene (1.0 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C, then warm to room temperature and stir for an additional hour.

    • Re-cool the solution to 0 °C and slowly add carbon disulfide (1.2 eq) dropwise. The solution will typically change color.

    • Allow the reaction to stir at room temperature for 4-6 hours. The formation of the sodium phenylpropynedithioate can be monitored by TLC (if a suitable visualization method is available).

  • S-Methylation and Cyclization:

    • Cool the reaction mixture to 0 °C.

    • Add methyl iodide (1.5 eq) dropwise. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment.

    • Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC for the disappearance of the starting material and the appearance of a new, lower polarity spot.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and remove the solvent in vacuo.

    • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure and purity.

Part 3: Prospective Material Science Applications & Characterization Protocols

The D-π-A structure of this compound makes it a prime candidate for two key areas of material science research: nonlinear optics and organic electronics.

Application Area 1: Nonlinear Optical (NLO) Materials

Molecules with large second-order hyperpolarizability (β) are essential for applications in optical data storage, frequency conversion, and telecommunications.[3] The ICT character of the target molecule is a strong indicator of potential NLO activity.

Rationale: The Lippert-Mataga equation allows for an estimation of the change in dipole moment between the ground and excited states (Δμ), which is related to the hyperpolarizability (β). By measuring the absorption and emission spectra in a range of solvents with varying polarity, the solvatochromic shift can be used to probe the ICT nature of the molecule.

Experimental Workflow:

NLO_Characterization_Workflow A Prepare stock solution of compound in a non-polar solvent (e.g., Toluene) B Create dilute solutions (10^-5 to 10^-6 M) in a series of solvents of varying polarity (e.g., Hexane, Toluene, CHCl3, DCM, Acetone, ACN, MeOH) A->B C Measure UV-Vis Absorption Spectra B->C D Measure Fluorescence Emission Spectra (excite at λ_max_abs) B->D E Calculate Stokes Shift (ν_abs - ν_em) C->E D->E F Plot Stokes Shift vs. Solvent Polarity Function (Lippert-Mataga plot) E->F G Calculate Change in Dipole Moment (Δμ) from the slope of the plot F->G H Correlate Δμ with potential NLO activity (β) G->H

Caption: Workflow for evaluating NLO potential using solvatochromism.

Procedure:

  • Prepare a concentrated stock solution (e.g., 1 mM) of the purified compound in a readily soluble, non-polar solvent like toluene.

  • Prepare a series of dilute solutions (e.g., 10 µM) in a range of solvents with varying dielectric constants and refractive indices (e.g., hexane, toluene, chloroform, dichloromethane, acetone, acetonitrile, methanol).

  • For each solution, record the UV-Vis absorption spectrum to determine the wavelength of maximum absorption (λ_abs).

  • Record the fluorescence emission spectrum for each solution, using the corresponding λ_abs as the excitation wavelength. Determine the wavelength of maximum emission (λ_em).

  • Convert λ_abs and λ_em to wavenumbers (ν in cm⁻¹).

  • Calculate the Stokes shift (Δν = ν_abs - ν_em) for each solvent.

  • Calculate the solvent polarity function, Δf (orientation polarizability), for each solvent using the Lippert-Mataga equation: Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)] where ε is the dielectric constant and n is the refractive index of the solvent.

  • Plot the Stokes shift (Δν) as a function of Δf. A linear relationship indicates a strong ICT character.

  • The slope of the Lippert-Mataga plot is proportional to the square of the change in dipole moment (Δμ²), which can be calculated using the full equation. A large Δμ is indicative of a potentially large β value.

Hypothetical Data Summary:

SolventDielectric Constant (ε)Refractive Index (n)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)
Hexane1.881.3753504003571
Toluene2.381.4963554154100
Chloroform4.811.4463624404890
Acetone20.71.3593704806035
Acetonitrile37.51.3443755006667
Methanol32.71.3293785157089
Application Area 2: Organic Semiconductor Building Block

The thiopyran core can be functionalized to extend conjugation and tune HOMO/LUMO energy levels, making it a valuable building block for organic semiconductors used in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).[4] The methylthio and phenyl groups provide handles for further chemical modification (e.g., cross-coupling reactions).

Rationale: CV is a fundamental technique to determine the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels, which are critical parameters for designing and predicting the performance of organic electronic devices.

Procedure:

  • Preparation:

    • Dissolve the compound (approx. 1 mM) in a suitable anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel reference electrode (SCE).

    • Purge the solution with an inert gas (N₂ or Ar) for at least 15 minutes before the measurement and maintain an inert atmosphere over the solution during the experiment.

  • Measurement:

    • Record a cyclic voltammogram of the solvent and electrolyte alone to establish the potential window.

    • Record the CV of the sample solution. Scan towards positive potentials to observe oxidation and then towards negative potentials to observe reduction.

    • Include an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), in a separate run or in the same solution.

  • Data Analysis:

    • Determine the onset potentials for the first oxidation (E_ox,onset) and first reduction (E_red,onset) peaks from the voltammogram.

    • Estimate the HOMO and LUMO energy levels using the following empirical formulas, referencing the Fc/Fc⁺ couple (assuming its absolute energy level is -4.8 eV relative to vacuum):

      • HOMO (eV) = -[E_ox,onset vs Fc/Fc⁺ + 4.8]

      • LUMO (eV) = -[E_red,onset vs Fc/Fc⁺ + 4.8]

    • The electrochemical band gap can be calculated as E_gap = LUMO - HOMO.

Expected Results: The presence of the electron-donating -SMe group is expected to raise the HOMO level (making it easier to oxidize), while the phenyl and carbonyl groups will lower the LUMO level (making it easier to reduce). This tuning of frontier molecular orbitals is essential for efficient charge injection and transport in electronic devices.

Part 4: Conclusion and Future Outlook

This compound represents a molecule with significant, albeit currently unexplored, potential in material science. Its inherent electronic asymmetry makes it a compelling candidate for NLO applications and a versatile building block for more complex organic semiconductors. The protocols detailed in this guide provide a clear and scientifically rigorous pathway for any researcher to begin investigating its properties. Future work should focus on the experimental validation of these proposed applications, including the synthesis of derivatives with extended π-systems and the fabrication and testing of prototype electronic and photonic devices.

References

  • ACS Publications. Synthesis and crystal, molecular, and electronic structure of the organosulfur .pi.-electron-donor 2-(thiopyran-4'-ylidene)-1,3-dithiole. [Link]

  • Taylor & Francis Online. Thiopyran – Knowledge and References. [Link]

  • Taylor & Francis Online. A review on chemical and biological studies of thiopyran derivatives. [Link]

  • RSC Publishing. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]

  • PubMed. Ordered materials for organic electronics and photonics. [Link]

  • PubMed Central. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. [Link]

  • Frontiers. Optical, Electrochemical, Third-Order Nonlinear Optical Investigations of 3,4,5-Trimethoxy Phenyl Substituted Non-Aqueous Phthalocyanines. [Link]

  • PubMed Central. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]

  • PubMed. Synthesis, characterization, and photophysical properties of three platinum(II) complexes bearing fluorescent analogues of the Di-2-pyridylmethane ligand. [Link]

  • ResearchGate. Synthesis and Some Properties of New 5-Hydroxy-2-[(hetarylthio)methyl]-4H-pyran-4-ones. [Link]

  • Tampere University Research Portal. Thiopyrans and Their Benzo Derivatives. [Link]

  • YouTube. 2/44 Foundation of nonlinear Optics II. [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 2-Methylthio-6-phenyl-4H-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction

The thiopyran scaffold is a significant heterocyclic motif that has garnered considerable attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives. These activities include antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[1][2] The incorporation of various substituents onto the thiopyran ring allows for the fine-tuning of biological activity, leading to the discovery of potent and selective therapeutic agents. This document provides a comprehensive guide for the initial cell-based characterization of a novel thiopyran derivative, 2-Methylthio-6-phenyl-4H-thiopyran-4-one . The following protocols are designed to establish a foundational understanding of its cytotoxic and potential anticancer activities, guiding further mechanistic studies.

The proposed workflow is structured to first assess the compound's general cytotoxicity across relevant cancer cell lines, followed by more in-depth assays to elucidate the mechanism of cell death, such as the induction of apoptosis and cell cycle arrest. This systematic approach is crucial in the early stages of drug discovery to identify promising lead compounds.[3][4][5]

Experimental Workflow for Cellular Characterization

The following diagram outlines a logical progression for the cell-based evaluation of a novel compound with suspected anticancer activity.

G cluster_0 Initial Screening cluster_1 Mechanism of Action A Compound Preparation & Solubilization C Cytotoxicity Screening (MTT Assay) Determine IC50 A->C B Cell Line Selection & Culture B->C D Apoptosis Induction Analysis C->D If cytotoxic E Cell Cycle Analysis C->E If cytotoxic F Mechanistic Studies (e.g., Western Blot) D->F E->F G Data Analysis & Interpretation F->G

Caption: A typical workflow for the in vitro evaluation of a novel anticancer compound.

Part 1: Initial Cytotoxicity Screening

The first step in characterizing a new compound is to determine its cytotoxic potential against a panel of cancer cell lines. This provides a measure of the compound's potency and selectivity. The MTT assay is a widely used colorimetric method for assessing cell viability.[6]

Protocol 1: MTT Assay for Cell Viability

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma)[7]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Hypothetical Data Presentation
Cell LineIC50 of this compound (µM)
A5498.5
MCF-712.3
HCT1165.2

Part 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic effects of the compound are established, the next step is to investigate how it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Part 3: Investigating Effects on Cell Cycle Progression

Many anticancer compounds exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide (PI) binds stoichiometrically to DNA. Therefore, the cellular DNA content can be quantified by measuring the fluorescence intensity of PI, which allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Part 4: Preliminary Mechanistic Insights

Based on the literature for related thiopyran derivatives, a potential mechanism of action could involve the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[8][9]

G cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 2-Methylthio-6-phenyl- 4H-thiopyran-4-one Compound->EGFR Inhibits

Caption: Potential inhibition of the EGFR signaling pathway by the test compound.

Protocol 4: Western Blotting for Key Signaling Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample. This can be used to assess the phosphorylation status and expression levels of key proteins in a signaling pathway, such as EGFR, Akt, and ERK, to determine if the compound affects their activity.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification: Lyse treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Trustworthiness and Self-Validation

The protocols described are standard and widely accepted methods in cell biology and cancer research.[5] To ensure the trustworthiness of the results, it is essential to include appropriate controls in every experiment, such as vehicle controls, positive controls (if available), and untreated controls. Each experiment should be performed in triplicate and repeated at least three independent times to ensure reproducibility.

References

  • Zhang, H., Chu, C., Long, L., Zheng, P., & Zhu, W. (2024). Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. New Journal of Chemistry. [Link]

  • Kavka, A. A., et al. (2020). Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. Molecules, 25(15), 3481. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]

  • Lesyk, R., et al. (2023). Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone). European Journal of Medicinal Chemistry, 253, 115321. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Fayzullin, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 326. [Link]

  • Zhang, H., et al. (2024). Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. RSC Publishing. [Link]

  • Smal, M. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 297. [Link]

  • Metwally, A. A., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15(1), 1-23. [Link]

  • EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. [Link]

  • Gulea, M., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. [Link]

  • Verhaeghe, P., et al. (2019). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 24(11), 2119. [Link]

  • Ramalingam, K., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847-850. [Link]

  • Asghari, S., et al. (2020). Some biologically active thiopyran derivatives. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylthio-6-phenyl-4H-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylthio-6-phenyl-4H-thiopyran-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic motif. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you improve your synthesis yield and overcome common experimental challenges.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective approach involves the reaction of a phenyl-substituted precursor with a source of the methylthio group and the remaining atoms required to form the thiopyranone ring. This guide will focus on a plausible and well-established synthetic strategy, breaking down each stage to address potential issues you may encounter.

Synthetic Workflow Overview

The following diagram outlines a likely synthetic pathway for this compound, which will be the basis for our troubleshooting guide.

Synthetic_Workflow Benzoylacetonitrile Benzoylacetonitrile Intermediate_A Dithioate Intermediate Benzoylacetonitrile->Intermediate_A Carbon_Disulfide Carbon_Disulfide Carbon_Disulfide->Intermediate_A Base Base (e.g., NaH, NaOEt) Base->Intermediate_A Deprotonation Methyl_Iodide Methyl Iodide (CH3I) Cyclization Acid-catalyzed Cyclization Methyl_Iodide->Cyclization Intermediate_A->Cyclization Methylation Final_Product 2-Methylthio-6-phenyl- 4H-thiopyran-4-one Cyclization->Final_Product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may face during the synthesis.

Part 1: Formation of the Dithioate Intermediate

Question 1: My initial reaction to form the dithioate intermediate is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the initial condensation reaction are common and can often be traced back to several key factors. Let's break down the potential issues and their solutions.

  • Incomplete Deprotonation of Benzoylacetonitrile: The first step is the deprotonation of the active methylene group of benzoylacetonitrile. If this is incomplete, the subsequent reaction with carbon disulfide will be inefficient.

    • Troubleshooting:

      • Choice of Base: Ensure you are using a sufficiently strong and non-nucleophilic base. Sodium hydride (NaH) is a good choice as it irreversibly deprotonates the starting material. If using an alkoxide like sodium ethoxide, ensure it is freshly prepared and used in an anhydrous solvent.

      • Solvent Purity: The presence of water or protic impurities in your solvent (e.g., THF, DMF) will quench the base and the enolate, leading to lower yields. Always use anhydrous solvents.

      • Reaction Temperature: The deprotonation is often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and prevent side reactions.

  • Side Reactions of Carbon Disulfide: Carbon disulfide is highly reactive and can undergo side reactions if the conditions are not optimal.

    • Troubleshooting:

      • Slow Addition: Add the carbon disulfide slowly to the reaction mixture at a low temperature to maintain control over the reaction and minimize the formation of byproducts.

      • Stoichiometry: Use a slight excess of carbon disulfide to ensure complete reaction with the enolate, but avoid a large excess which can lead to purification difficulties.

  • Purity of Starting Materials: Impurities in your benzoylacetonitrile can significantly impact the reaction.

    • Troubleshooting:

      • Purification: If you suspect impurities, consider purifying the benzoylacetonitrile by recrystallization before use.

Question 2: I am observing the formation of multiple byproducts during the dithioate formation. How can I minimize them?

Answer:

The formation of multiple byproducts is a clear indication that the reaction conditions need optimization. Here’s how to address this:

  • Temperature Control: As mentioned, maintaining a low temperature during the addition of reagents is crucial. This helps to control the exothermicity of the reaction and favors the desired reaction pathway.

  • Order of Addition: The order in which you add your reagents matters. Typically, the base is added to the benzoylacetonitrile first to generate the enolate, followed by the slow addition of carbon disulfide.

  • Atmosphere: This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.[1]

Table 1: Recommended Reaction Conditions for Dithioate Formation

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for complete deprotonation.
Solvent Anhydrous THF or DMFAprotic solvents that will not interfere with the base or enolate.
Temperature 0 °C to room temperatureLow temperature for controlled addition, then warming to ensure completion.
Atmosphere Inert (Nitrogen or Argon)Prevents unwanted side reactions with air and moisture.[1]
Part 2: Methylation and Cyclization

Question 3: The methylation step with methyl iodide is not going to completion, resulting in a mixture of methylated and unmethylated intermediates. How can I drive the reaction to completion?

Answer:

Incomplete methylation is a common hurdle. Here are the key parameters to check:

  • Reagent Purity and Stoichiometry:

    • Methyl Iodide Quality: Use freshly distilled or high-purity methyl iodide.

    • Molar Ratio: Ensure you are using at least a stoichiometric amount of methyl iodide, and a slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion.

  • Reaction Time and Temperature:

    • Duration: The reaction may require a longer time to go to completion. Monitor the reaction by TLC to determine the optimal reaction time.

    • Temperature: While the reaction is often started at a low temperature, allowing it to slowly warm to room temperature and stir for several hours can improve the yield.

Question 4: The final acid-catalyzed cyclization is resulting in a low yield of the desired this compound. What could be the problem?

Answer:

The cyclization step is critical and sensitive to the reaction conditions. Here's how to troubleshoot a low yield at this stage:

  • Choice and Concentration of Acid:

    • Acid Strength: A strong acid is typically required for this cyclization. Sulfuric acid or polyphosphoric acid (PPA) are commonly used.

    • Concentration: The concentration of the acid can be critical. Too dilute, and the reaction may not proceed; too concentrated, and it could lead to decomposition of the product. Experiment with different acid concentrations to find the optimal condition.

  • Reaction Temperature and Time:

    • Heating: This step often requires heating to facilitate the intramolecular cyclization. The optimal temperature will depend on the specific acid used.

    • Monitoring: Closely monitor the reaction by TLC to avoid product degradation from prolonged heating.

  • Work-up Procedure:

    • Neutralization: Careful neutralization of the acidic reaction mixture is important to prevent product decomposition during work-up.

    • Extraction: Ensure efficient extraction of the product from the aqueous layer using an appropriate organic solvent.

Troubleshooting Workflow for Low Cyclization Yield

Troubleshooting_Cyclization Start Low Yield in Cyclization Check_Acid Verify Acid Choice and Concentration Start->Check_Acid Optimize_Temp Optimize Reaction Temperature Check_Acid->Optimize_Temp If acid is appropriate Monitor_Reaction Monitor Reaction by TLC Optimize_Temp->Monitor_Reaction Workup Review Work-up Procedure Monitor_Reaction->Workup Success Improved Yield Workup->Success

Caption: A systematic approach to troubleshooting low yields in the cyclization step.

Part 3: Purification

Question 5: I am having difficulty purifying the final product. What are the recommended purification techniques?

Answer:

Purification of the final product can be challenging due to the presence of unreacted starting materials or byproducts. Here are some effective strategies:

  • Column Chromatography: This is often the most effective method for purifying this compound.

    • Stationary Phase: Silica gel is a suitable stationary phase.

    • Eluent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Start with a low polarity and gradually increase it to elute your product.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step.

    • Solvent Selection: Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water could be a good starting point.

Table 2: Purification Strategy Summary

TechniqueKey ParametersExpected Outcome
Column Chromatography Silica gel, Hexane/Ethyl Acetate gradientSeparation of the product from starting materials and byproducts.
Recrystallization Ethanol or Ethanol/WaterHigh purity crystalline product.

By systematically addressing these potential issues, you can significantly improve the yield and purity of your this compound synthesis.

References

  • Khafagy, M. M., et al. (2002). Synthesis of halogen derivatives of benzo[h]chromene and benzo[a]anthracene with promising antimicrobial activities. Il Farmaco, 57(9), 715-722.
  • Kumar, R. R., et al. (2007). An atom efficient, solvent-free, green synthesis and antimycobacterial evaluation of 2-amino-6-methyl-4- aryl-8-[(E)-arylmethylidene]-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 17(23), 6459–6462.
  • Safari, J., et al. (2013). Practical, ecofriendly, and highly efficient synthesis of 2-amino-4H-chromenes using nanocrystalline MgO as a reusable heterogeneous catalyst in aqueous media. Journal of Taibah University for Science, 7(1), 17-25.

Sources

Technical Support Center: Purification of 2-Methylthio-6-phenyl-4H-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methylthio-6-phenyl-4H-thiopyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this sulfur-containing heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) provide in-depth, field-proven insights to help you achieve high purity and yield in your experiments.

Troubleshooting Guide

Problem 1: My final product shows persistent impurities of similar polarity after column chromatography.

Answer:

This is a common challenge when purifying compounds with multiple aromatic rings and heteroatoms, as synthetic byproducts often share similar polarities with the target molecule. The key is to enhance the selectivity of your chromatographic separation.

Causality and Solution:

Standard silica gel chromatography with common solvent systems like ethyl acetate/hexane may not provide sufficient resolution. The phenyl and methylthio groups in this compound contribute to its specific polarity, and impurities lacking one of these groups or having them in a different position can be difficult to separate.

Recommended Actions:

  • Optimize the Mobile Phase: Instead of a simple two-component system, consider a ternary or even quaternary solvent system. The addition of a small amount of a more polar solvent like methanol or a chlorinated solvent like dichloromethane can significantly alter the selectivity. For instance, a mobile phase of hexane:ethyl acetate:dichloromethane in a ratio of 70:20:10 can sometimes resolve closely eluting spots.

  • Modify the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity compared to the slightly acidic silica gel.[1] For particularly challenging separations, consider using chemically bonded stationary phases such as diol or cyano-functionalized silica.

  • High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, preparative HPLC is a powerful tool. A reversed-phase C18 column with a gradient elution of water and acetonitrile is a good starting point.[2]

Problem 2: I am observing degradation of my compound during purification, especially when heating.

Answer:

The 4H-thiopyran-4-one core and the methylthio group can be susceptible to thermal degradation. Prolonged exposure to high temperatures during solvent evaporation or recrystallization can lead to decomposition.

Causality and Solution:

The sulfur heteroatom and the conjugated system in the thiopyranone ring can be sensitive to heat. It is crucial to minimize the thermal stress on the compound throughout the purification process.

Recommended Actions:

  • Low-Temperature Solvent Removal: Use a rotary evaporator with the water bath set to a low temperature (e.g., 30-40 °C) and a high-quality vacuum to remove solvents. Avoid leaving the dry compound on the evaporator for extended periods after the solvent has been removed.

  • Recrystallization Solvent Selection: Choose a solvent or solvent system for recrystallization that has a relatively low boiling point to avoid excessive heating.[3] A solvent pair like dichloromethane/hexane or ethyl acetate/hexane can often be effective at lower temperatures.

  • Avoid Prolonged Heating: When performing recrystallization, dissolve the compound in the minimum amount of boiling solvent and then allow it to cool slowly. Avoid lengthy refluxing times.

Problem 3: My NMR and Mass Spectrometry data suggest the presence of oxidized impurities (sulfoxide or sulfone).

Answer:

The thioether (methylthio) group in your molecule is susceptible to oxidation to the corresponding sulfoxide and, under harsher conditions, to the sulfone. This can occur during the reaction workup or even during purification if exposed to oxidizing agents or air for prolonged periods.[4][5]

Causality and Solution:

The sulfur atom in the methylthio group has lone pairs of electrons that can be attacked by oxidizing agents. The resulting sulfoxide is significantly more polar than the starting thioether. This difference in polarity can be exploited for purification.

Recommended Actions:

  • Careful Workup: During the reaction workup, avoid using strong oxidizing agents. If an oxidative workup is necessary for other reasons, consider using a milder oxidant and carefully control the reaction time and temperature.

  • Chromatographic Separation: The increased polarity of the sulfoxide and sulfone derivatives makes them separable from the parent compound by column chromatography.[6] The oxidized impurities will have a much lower Rf value on a silica gel TLC plate. A more polar solvent system will be required to elute them from the column.

  • Reductive Workup: In some cases, if the desired product is the thioether, a mild reductive workup can be employed to convert any formed sulfoxide back to the thioether. However, this is not always practical and may affect other functional groups.

A workflow for addressing oxidized impurities is presented below:

Oxidation_Troubleshooting start Analysis shows oxidized impurities check_polarity Check TLC for polarity difference start->check_polarity chromatography Perform column chromatography with a more polar eluent check_polarity->chromatography Significant difference separation Separate thioether from more polar sulfoxide/sulfone chromatography->separation pure_product Obtain pure this compound separation->pure_product

Caption: Troubleshooting workflow for oxidized impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[7] For a compound with the structural features of this compound, a good starting point would be a moderately polar solvent or a solvent pair.

Recommended Solvents to Screen:

Solvent/Solvent SystemRationale
Ethanol or IsopropanolThe hydroxyl group can interact with the carbonyl and sulfur atoms.
Ethyl Acetate/HexaneA versatile solvent pair that allows for fine-tuning of polarity.
Dichloromethane/HexaneGood for compounds that are highly soluble in chlorinated solvents.
TolueneThe aromatic nature of toluene can favor the dissolution of the phenyl group.[8]

Experimental Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of your crude product in separate test tubes.

  • Add a few drops of a single solvent to each test tube and observe the solubility at room temperature.

  • If the compound is insoluble, gently heat the test tube and observe if it dissolves.

  • If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • For solvent pairs, dissolve the compound in a small amount of the more polar solvent in which it is soluble, and then add the less polar "anti-solvent" dropwise until the solution becomes cloudy. Gently heat to redissolve and then cool.

Q2: How can I effectively remove unreacted starting materials?

A2: The strategy for removing starting materials depends on their chemical properties relative to your product. A thorough understanding of the reaction scheme is crucial. For the synthesis of 4H-thiopyran-4-ones, common starting materials might include β-ketoesters and a sulfur source.[9]

Strategies for Removal:

  • Extraction: If the starting materials have acidic or basic functional groups that your product lacks, an aqueous extraction with a dilute acid or base can be very effective.

  • Column Chromatography: If the starting materials have significantly different polarities from your product, column chromatography is the method of choice. Run a TLC first to determine an appropriate solvent system that provides good separation.[1]

  • Precipitation/Recrystallization: If the product is a solid and the starting materials are liquids or highly soluble in a particular solvent, you may be able to selectively precipitate your product.

Q3: My compound appears as a streak on the TLC plate during column chromatography. What should I do?

A3: Streaking on a TLC plate is often an indication of overloading, or that the compound is interacting too strongly with the stationary phase, which can be due to its polarity or acidic/basic nature.

Solutions to Prevent Streaking:

  • Dilute Your Sample: Ensure that the sample spotted on the TLC plate is not too concentrated.

  • Use a More Polar Mobile Phase: A more polar eluent will help to move the compound up the plate and can reduce streaking.

  • Add a Modifier to the Mobile Phase: For polar compounds, especially those with basic nitrogen atoms (not present in this specific molecule, but a general tip for heterocycles), adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can neutralize active sites on the silica gel and lead to sharper bands.[10]

The decision-making process for purification is summarized in the following diagram:

Purification_Strategy start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No is_pure_recrys Is it pure after recrystallization? recrystallization->is_pure_recrys is_pure_recrys->column_chrom No final_product Pure Product is_pure_recrys->final_product Yes is_pure_column Is it pure after column chromatography? column_chrom->is_pure_column hplc Consider Preparative HPLC is_pure_column->hplc No is_pure_column->final_product Yes hplc->final_product

Caption: A decision tree for selecting the appropriate purification method.

References

  • Kong, R. C., Lee, M. L., Tominaga, Y., Pratap, R., Iwao, M., Castle, R. N., & Wise, S. A. (1982). Capillary Column Gas Chromatographic Resolution of Isomeric Polycyclic Aromatic Sulfur Heterocycles in a Coal Liquid.
  • Nishioka, M., Bradshaw, J. S., Lee, M. L., Tominaga, Y., Tedjamulia, M., & Castle, R. N. (1985). Capillary Column Gas Chromatography of Sulfur Heterocycles in Heavy Oils and Tars Using a Biphenylpolysiloxane Stationary Phase. Analytical Chemistry, 57(1), 309–312.
  • Wiedemann, J., et al. (2016). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemBioChem, 17(18), 1779-1783.
  • Various Authors. (2020). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview).
  • Gellis, A., et al. (2021). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 26(16), 4965.
  • Löwe, H., & Wuerthner, F. (2009). Process for the purification of thiophenes. U.S.
  • Kong, R. C., et al. (1982). Capillary Column Gas Chromatographic Resolution of Isomeric Polycyclic Aromatic Sulfur Heterocycles in a Coal Liquid.
  • University of Rochester, Department of Chemistry.
  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • Nurdjaja, A. (2015, September 5).
  • Mack, W. (1963). Method for removing thiol-contaminants from thioether solutions. U.S.
  • Ng, S. W., et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 14(4), 625-661.
  • Cilurzo, F., et al. (2002). Method for oxidizing a thioether group into a sulfoxide group. U.S.
  • Esteve, C. V. (2002). Method for oxidizing a thioether group into a sulfoxide group.
  • Wang, X., et al. (2014). A Facile and Divergent Synthesis of Substituted Pyridine-2,4(1H,3H)-diones and 4H-Thiopyran-4-ones from α-Alkenoyl-α-carbamoyl Ketene-S,S-acetals.
  • Li, J., et al. (2019). Divergent Synthesis of Benzo[d]thiazoles by PIFA-Mediated Cyclization of β-Oxo Thioamides.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Raskatov, J. A., et al. (2017). Oxidation increases the strength of the methionine-aromatic interaction. Scientific Reports, 7(1), 42999.
  • Sigma-Aldrich. Tetrahydro-4H-thiopyran-4-one.
  • BenchChem. (2025). Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions.
  • Taylor & Francis. Thiopyran – Knowledge and References.
  • BenchChem. (2025). Application Note: HPLC Analysis of Thiols via Pre-Column Derivatization with 4-(bromomethyl)-N,N-dimethylaniline.
  • Kim, Y. J., & Kim, T. H. (2007). Oxidation of Methylthiophenes to Thiophenecarboxylic Acids.
  • Li, H., & Kassel, D. B. (2002). HPLC method for purifying organic compounds. U.S.
  • Gronowitz, S., & Moses, P. (1962). 2-thiophenethiol. Organic Syntheses, 42, 94.
  • Hartough, H. D. (1956). Process for the purification of thiophene. U.S.
  • Reddit. (2017). Column chromatography & TLC on highly polar compounds? r/chemistry.
  • University of York, Chemistry Teaching Labs.
  • Obata, R., et al. (2022). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society, 144(1), 356-365.
  • LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • Schmieder, R., et al. (2020). Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. Analytical Chemistry, 92(15), 10444-10452.
  • BenchChem. (2025). Comparative Reactivity of Tetrahydro-4H-pyran-4-one and Thiopyran-4-one: A Guide for Researchers.
  • Organic Chemistry Portal.
  • Wikipedia. Hydrogen peroxide.
  • Skiba, M., & Gulea, M. (2022). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 12(18), 11186-11211.
  • Zahim, S., et al. (2021). Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture.
  • Ji, D., et al. (2014). In vitro replication and thermodynamic studies of methylation and oxidation modifications of 6-thioguanine. Nucleic Acids Research, 42(16), 10444-10453.
  • Gros, P., et al. (2005). One-Step Polyfunctionalization of (Methylthio)thiophenes.
  • Zachariadis, M., et al. (2022). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences, 12(3), 1599.
  • Bluemlein, K., & Sander, S. (2011). Improved RP-HPLC separation of Hg2+ and CH3Hg+ using a mixture of thiol-based mobile phase additives.
  • Cheméo. Chemical Properties of 4H-Thiopyran-4-one, tetrahydro- (CAS 1072-72-6).

Sources

"2-Methylthio-6-phenyl-4H-thiopyran-4-one" optimizing reaction parameters (temp, time)

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methylthio-6-phenyl-4H-thiopyran-4-one

Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with thiopyran-based heterocycles. Here, we provide in-depth troubleshooting advice, optimization protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis. Our focus is on the critical interplay of reaction temperature and time to maximize yield and purity.

Thiopyrans and their derivatives are significant scaffolds in medicinal chemistry and materials science, making robust synthetic protocols essential.[1][2] The optimization of such syntheses, however, is often non-trivial, with minor variations in parameters leading to significant changes in outcome. This guide leverages established principles of physical organic chemistry to provide a logical framework for experimental design and problem-solving.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through several routes. A common and effective strategy involves the base-mediated condensation of a phenyl-substituted 1,3-dicarbonyl compound with carbon disulfide, followed by S-alkylation and cyclization. This multi-step, one-pot synthesis is efficient but requires careful control of reaction parameters to prevent the formation of side products.

Synthetic_Pathway cluster_0 Reaction Scheme Start Benzoylacetone + Carbon Disulfide (CS₂) Intermediate1 Enolate-dithiocarboxylate Intermediate Start->Intermediate1  Base (e.g., NaH, NaOMe)  Solvent (e.g., THF, DMF) Intermediate2 S-Methylated Intermediate (after addition of CH₃I) Intermediate1->Intermediate2  Methyl Iodide (CH₃I) Product 2-Methylthio-6-phenyl- 4H-thiopyran-4-one Intermediate2->Product  Intramolecular Cyclization  (Heat / Δ)

Caption: Proposed reaction pathway for the target compound.

Baseline Experimental Protocol

This protocol provides a starting point for the synthesis. Optimization will involve the systematic variation of temperature and time as described in the subsequent sections.

Materials:

  • Benzoylacetone

  • Sodium methoxide (NaOMe)

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon disulfide (CS₂)

  • Methyl iodide (CH₃I)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium methoxide (2.2 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of benzoylacetone (1.0 equivalent) in anhydrous THF to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add carbon disulfide (1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C. The reaction mixture should turn a deep red or orange color. Stir for 1 hour at 0 °C.

  • Add methyl iodide (2.5 equivalents) dropwise. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heating Phase: Heat the reaction mixture to reflux (~66 °C in THF) and maintain for a baseline period of 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction by slowly adding 1M HCl until the pH is ~7.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure this compound.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction results in a very low yield, or I only recover starting material. What are the likely causes and how can I fix this?

  • Answer: Low yield is a frequent problem that can be traced back to several factors, primarily related to temperature and reaction time.

    • Incomplete Reaction: The initial condensation or the final cyclization step may be incomplete. The intramolecular cyclization (Step 5) often requires sufficient thermal energy to overcome its activation barrier. If the temperature is too low or the reaction time is too short, you will isolate the uncyclized S-methylated intermediate.

      • Solution: Gradually increase the reaction temperature in 10 °C increments. If using THF (reflux at 66 °C), consider switching to a higher-boiling solvent like dioxane (reflux at 101 °C) to provide more thermal energy. Similarly, extend the reaction time and monitor carefully by TLC until the intermediate spot disappears.

    • Reagent Degradation: The base (NaOMe) is moisture-sensitive. Using old or improperly stored base can prevent the initial enolate formation, halting the reaction before it starts. Carbon disulfide is highly volatile and can evaporate from the reaction if not handled in a well-sealed apparatus.

      • Solution: Use freshly opened or properly stored reagents. Ensure your glassware is completely dry and the reaction is kept under an inert atmosphere.

    • Sub-optimal Stoichiometry: An incorrect ratio of reagents can lead to a variety of issues, including incomplete conversion.

      • Solution: Carefully verify the molar equivalents of all reagents. A slight excess of the base and alkylating agent is often beneficial.

Issue 2: Significant Formation of Impurities and Side Products

  • Question: My TLC plate shows multiple spots, and the final product is difficult to purify. What are these impurities and how can I prevent them?

  • Answer: The formation of multiple products is typically a sign that the reaction conditions are either too harsh or not selective enough.

    • Thermal Decomposition: 4H-thiopyran-4-ones, while generally stable, can degrade under excessive heat over prolonged periods. If the reaction temperature is too high or the heating time is unnecessarily long, you may observe the formation of complex, often baseline, impurities on your TLC.

      • Solution: Once you find a temperature that promotes cyclization, try to minimize the reaction time. The goal is to heat just long enough for the reaction to complete. See the optimization workflow below for a systematic approach.

    • Oxidation to Sulfoxide/Sulfone: The sulfur atom in the thiopyran ring can be susceptible to oxidation, especially if the reaction is not maintained under an inert atmosphere. This leads to the formation of the corresponding sulfoxide and sulfone derivatives.[3] These byproducts can complicate purification.

      • Solution: Ensure the reaction is run under a positive pressure of an inert gas like argon or nitrogen. Using degassed solvents can also help minimize the presence of dissolved oxygen.

    • Side reactions of Intermediates: The dithiocarboxylate intermediate is highly nucleophilic and can potentially react in undesired ways if not quickly and efficiently trapped by the methyl iodide.

      • Solution: Ensure the methyl iodide is added promptly after the formation of the intermediate. Adding it at a lower temperature before heating can sometimes improve selectivity.

Optimizing Reaction Parameters: A Systematic Approach

The key to a successful synthesis is the systematic optimization of temperature and time. These two parameters are intrinsically linked and must be balanced to maximize product formation while minimizing degradation and side reactions.

The Optimization Workflow

A logical workflow is crucial for efficient optimization. Instead of randomly changing conditions, follow a structured, one-variable-at-a-time approach.

Optimization_Workflow Start Begin with Baseline Protocol (e.g., THF Reflux, 4h) Analyze1 Analyze Yield & Purity (TLC, LC-MS, ¹H NMR) Start->Analyze1 Check1 Is Yield >90% and Purity >95%? Analyze1->Check1 Opt_Temp Optimize Temperature: Fix time (e.g., 4h). Vary temp (e.g., 50°C, 66°C, 80°C). Check1->Opt_Temp  No End Optimized Protocol Found Check1->End  Yes Find_Temp Identify Best Temperature (Highest yield/purity ratio) Opt_Temp->Find_Temp Opt_Time Optimize Time: Use best temperature. Vary time (e.g., 1h, 2h, 4h, 8h). Find_Temp->Opt_Time Find_Time Identify Best Time (Shortest time for max conversion) Opt_Time->Find_Time Find_Time->End

Sources

Technical Support Center: Catalyst Selection for the Synthesis of 2-Methylthio-6-phenyl-4H-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for heterocyclic synthesis. This guide provides in-depth analysis, field-proven insights, and troubleshooting protocols for the synthesis of 2-Methylthio-6-phenyl-4H-thiopyran-4-one. Our goal is to empower researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this important scaffold.

Introduction: The Synthetic Challenge

The 4H-thiopyran-4-one core is a significant scaffold in medicinal chemistry and materials science, with derivatives exhibiting a range of biological activities.[1][2] The synthesis of this compound, a specific and valuable derivative, typically involves a multi-component reaction strategy where catalyst selection is paramount to achieving high yield and purity. This guide focuses on the most prevalent and effective catalytic systems, addressing common questions and experimental hurdles.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses fundamental questions regarding the catalytic approach to synthesizing the target molecule.

Q1: What is the most common and effective type of catalyst for this synthesis?

Answer: The most robust and widely employed catalytic strategy for the synthesis of 4H-thiopyran-4-ones from precursors like an α,β-unsaturated ketone, an active methylene compound, and a sulfur source is base catalysis .[3][4] While other catalytic systems exist for heterocyclic synthesis, base-mediated condensation and cyclization offer a direct, high-yielding, and often environmentally benign route for this specific molecular framework. The reaction is typically a one-pot, multi-component process that leverages the ability of a base to generate key nucleophilic intermediates.[5]

Q2: How does a base catalyst mechanistically facilitate the reaction?

Answer: A base catalyst orchestrates a sequential series of bond-forming events. The generally accepted mechanism for a multi-component synthesis proceeds through several key steps, each facilitated by the base:

  • Generation of a Sulfur Nucleophile: In many syntheses, a primary amine and carbon disulfide (CS2) react to form a dithiocarbamate salt in situ. The base facilitates the deprotonation of the intermediate carbamodithioic acid.

  • Formation of a Carbanion: The base deprotonates an active methylene compound (e.g., malononitrile), creating a potent carbon-based nucleophile.

  • Knoevenagel/Michael Addition Cascade: The carbanion attacks an aldehyde or ketone (like benzaldehyde for the 'phenyl' moiety), followed by a Michael addition of the sulfur nucleophile to the resulting α,β-unsaturated system.

  • Intramolecular Cyclization & Aromatization: The base promotes the final intramolecular cyclization via nucleophilic attack, followed by elimination of a leaving group (or tautomerization) to yield the stable 4H-thiopyran-4-one ring.

The entire process is a cascade where the catalyst is regenerated, allowing for substoichiometric quantities to be used effectively.

ReactionMechanism Proposed Base-Catalyzed Mechanism cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Final Product Reagents Phenylacetylene + Carbon Disulfide + Methyl Iodide Intermediate_A Key Nucleophilic Intermediate Reagents->Intermediate_A Catalyzed by Base Base (e.g., K2CO3) Base->Reagents Intermediate_B Michael Adduct Intermediate_A->Intermediate_B Attack on Phenylacetylene Intermediate_C Cyclized Intermediate Intermediate_B->Intermediate_C 6-endo-dig Cyclization Product 2-Methylthio-6-phenyl- 4H-thiopyran-4-one Intermediate_C->Product Tautomerization/ Aromatization

Caption: Proposed mechanistic pathway for base-catalyzed synthesis.

Q3: Which specific base catalysts are recommended for this synthesis?

Answer: The choice of base is critical and depends on the specific substrates and solvent system. The base must be strong enough to deprotonate the active methylene compound without causing unwanted side reactions. A comparative summary is provided below:

CatalystTypical Solvent(s)StrengthsWeaknesses
Potassium Carbonate (K₂CO₃) Ethanol, DMFInexpensive, mild, easy to handle, effective for many systems.[5]May require longer reaction times or heating; low solubility in some organic solvents.
Sodium Methoxide (NaOMe) or Ethoxide (NaOEt) Methanol, EthanolStronger base, often leads to faster reactions at lower temperatures.[6]Highly sensitive to moisture, can promote transesterification with ester substrates.
Triethylamine (Et₃N) Dichloromethane, THFSoluble in most organic solvents, good for acid scavenging.Often not strong enough to deprotonate less acidic C-H bonds efficiently.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Acetonitrile, THFStrong, non-nucleophilic organic base, excellent solubility.More expensive, can be difficult to remove during workup.

For initial screening, K₂CO₃ in ethanol is an excellent starting point due to its cost-effectiveness, mildness, and proven efficacy in related syntheses.[5]

Q4: Are acid or transition-metal catalysts viable alternatives?

Answer: While acid and transition-metal catalysis are powerful tools in heterocyclic chemistry, they are generally not the first choice for this specific transformation.[7][8][9]

  • Acid Catalysts: Lewis or Brønsted acids are typically used to activate carbonyls or promote cyclizations through different mechanistic pathways. For a reaction relying on the generation of carbanions and thiolate-like nucleophiles, acidic conditions are counterproductive.

  • Transition-Metal Catalysts: Metals like Palladium, Rhodium, or Copper are instrumental in C-S bond formation via cross-coupling or for cycloaddition reactions.[10][11][12] A [4+2] cycloaddition approach is a known route to thiopyrans, but it requires different starting materials (a diene and a dienophile) than the more common multi-component condensation.[1][2] These methods are considered advanced alternatives rather than the primary synthetic route.

Section 2: Troubleshooting Guide

Even with a well-chosen catalyst, experimental challenges can arise. This guide addresses specific issues in a cause-and-solution format.

Issue 1: Low or No Product Yield
  • Possible Cause A: Ineffective Base or Catalyst Loading

    • Diagnosis: The chosen base may be too weak to efficiently deprotonate the active methylene compound, or the catalyst loading is too low. The base may also be old or hydrated.

    • Solution:

      • Verify Base Strength: If using a mild base like K₂CO₃ with a less acidic substrate, consider switching to a stronger base like NaOEt or DBU.

      • Increase Catalyst Loading: While typically used at 10-20 mol%, increasing the loading to 30 mol% can sometimes improve rates. A full equivalent of a weaker base may be necessary in some cases.

      • Ensure Anhydrous Conditions: If using moisture-sensitive bases like NaOMe, ensure all solvents and reagents are rigorously dried.[13]

  • Possible Cause B: Suboptimal Reaction Conditions

    • Diagnosis: The reaction temperature may be too low, or the reaction time is insufficient for the reaction to reach completion.

    • Solution:

      • Temperature Screening: Set up small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, and reflux) to identify the optimum.

      • Time-Course Study: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 3h, 6h, 12h) to determine when the reaction plateaus.[13]

Issue 2: Significant Side Product Formation
  • Possible Cause A: Self-Condensation of Starting Materials

    • Diagnosis: The active methylene compound or the aldehyde may self-condense or polymerize under basic conditions, especially at high temperatures. This is often observed as an intractable baseline on TLC or a complex mixture in the crude NMR.

    • Solution:

      • Control Reagent Addition: Instead of mixing all reagents at once, try a sequential addition. For instance, first, generate the dithiocarbamate, then add the aldehyde, and finally, add the active methylene compound slowly at a controlled temperature.

      • Lower Reaction Temperature: Reducing the temperature can often slow down undesired side reactions more than the desired product formation pathway.

  • Possible Cause B: Formation of Acyclic Intermediates

    • Diagnosis: The Michael addition may occur, but the final intramolecular cyclization step is slow or fails. This results in the isolation of an acyclic, linear intermediate.

    • Solution:

      • Switch to a More Hindered Base: A non-nucleophilic base like DBU can sometimes favor cyclization over intermolecular side reactions.

      • Change the Solvent: Switching to a more polar, aprotic solvent like DMF or DMSO can sometimes accelerate the intramolecular cyclization step.

Sources

Technical Support Center: Managing Stability and Storage of 2-Methylthio-6-phenyl-4H-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylthio-6-phenyl-4H-thiopyran-4-one (CAS 113544-16-4).[1] This guide is designed for researchers, scientists, and drug development professionals to address common stability and storage challenges encountered during experimentation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity and reproducibility of your results.

I. Understanding the Molecule: Key Stability Considerations

This compound is a heterocyclic compound featuring a thiopyran core. The presence of two sulfur atoms—one in the thiopyran ring and one in the methylthio group—introduces specific stability concerns, primarily related to oxidation. The conjugated system also presents potential for photosensitivity. This guide will walk you through identifying and mitigating these potential issues.

II. Troubleshooting Guide

This section addresses specific problems you may encounter.

Question 1: I've noticed a change in the color of my solid this compound sample, from a pale yellow to a darker yellow or brownish hue. What does this indicate and what should I do?

A change in color is a primary indicator of potential degradation. This is often due to exposure to light, elevated temperatures, or atmospheric oxygen.

  • Immediate Action: Cease using the discolored material in any purity-sensitive experiments. Quarantine the batch for further investigation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored under the recommended conditions (see FAQ section below). Ensure the container is tightly sealed and has been flushed with an inert gas like argon or nitrogen.

    • Assess Purity: The most reliable way to determine the extent of degradation is through analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. You may also use Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to get a precise purity value.

    • Future Prevention: If you frequently access your stock of the compound, consider aliquoting it into smaller, single-use vials. This minimizes the exposure of the bulk material to atmospheric conditions and reduces the risk of contamination.

Question 2: My reaction yields are inconsistent or lower than expected when using this compound. Could the compound's stability be the cause?

Yes, the degradation of your starting material is a likely cause for poor reaction outcomes.

  • Troubleshooting Steps:

    • Confirm Reagent Purity: Before initiating a reaction, always confirm the purity of your this compound, especially if it has been in storage for an extended period. Use an appropriate analytical method like HPLC or NMR.

    • Consider Degradation Pathways: The primary degradation pathway for this molecule is likely the oxidation of the sulfur atoms. The thioether group can be oxidized to a sulfoxide and then to a sulfone. These oxidized impurities may not participate in the desired reaction or could act as inhibitors.

    • Perform a Forced Degradation Study: To understand how your reaction conditions might be affecting the compound, you can perform a forced degradation study under mock reaction conditions (e.g., heating in your reaction solvent without other reagents). Analyze the sample afterward to check for degradation.

Question 3: My NMR spectrum of this compound shows unexpected peaks, especially in the downfield region. What could these be?

The appearance of new signals in the NMR spectrum is a clear sign of impurity or degradation.

  • Plausible Causes:

    • Oxidation Products: Oxidation of the methylthio group to a sulfoxide or sulfone will cause a downfield shift of the adjacent methyl protons. Similarly, oxidation of the thiopyran ring sulfur will affect the chemical shifts of the ring protons.

    • Hydrolysis Products: While likely less common for this specific molecule under neutral conditions, hydrolysis could lead to ring-opening or other byproducts.

  • Actionable Advice:

    • Compare with a Reference Spectrum: If available, compare your spectrum to a reference spectrum of a known pure sample.

    • Utilize 2D NMR: Techniques like COSY and HSQC can help in assigning the new peaks and elucidating the structure of the degradation products.

    • LC-MS Analysis: For a more definitive identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. Avoid repeated freeze-thaw cycles by aliquoting the sample.

  • Atmosphere: This compound should be stored under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by storing in an amber or opaque vial.

  • Container: Use a tightly sealed vial with a secure cap to prevent moisture and air ingress.

Q2: Is this compound sensitive to light?

Yes, compounds with extended conjugated systems and aromatic rings can be susceptible to photodegradation. It is best practice to handle this compound in a well-ventilated fume hood with minimal exposure to direct sunlight or strong artificial light.

Q3: What are the likely degradation pathways for this molecule?

Based on the chemical structure, the most probable degradation pathways are:

  • Oxidation: The thioether and the thiopyran ring sulfur are susceptible to oxidation, forming the corresponding sulfoxides and sulfones. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.

  • Photodegradation: UV or visible light can induce isomerization or other rearrangements in the thiopyran ring.[2]

  • Thermal Decomposition: At elevated temperatures, thiopyran structures can undergo decomposition.[3]

Q4: Which solvents are recommended for dissolving this compound?

This compound is generally soluble in common organic solvents such as dichloromethane, chloroform, acetone, and ethyl acetate. For analytical purposes, a high-purity, degassed solvent should be used.

IV. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Objective: To determine the purity of this compound and detect the presence of degradation products.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure separation of the parent compound from potential, more polar, degradation products (e.g., sulfoxides).

      • Solvent A: Water

      • Solvent B: Acetonitrile

      • Gradient: Start with a higher percentage of water and gradually increase the percentage of acetonitrile. A good starting point would be 40% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer. Based on the conjugated system, a wavelength in the range of 254-350 nm is likely appropriate.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Forced Degradation Studies

This protocol outlines how to perform forced degradation studies to understand the stability of this compound under various stress conditions.

  • Objective: To intentionally degrade the compound to identify potential degradation products and pathways.

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile and water. Heat at 60-80 °C for a predetermined time (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water. Heat at 60-80 °C for a predetermined time.

    • Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and water containing 3% hydrogen peroxide. Keep at room temperature for a predetermined time.

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C) in a stability chamber.

    • Photolytic Degradation: Expose a solution of the compound (in a quartz vial) to a light source that provides both UV and visible light in a photostability chamber.

  • Methodology:

    • For each stress condition, prepare a sample of this compound at a known concentration.

    • Expose the samples to the respective stress conditions for the specified durations.

    • At each time point, withdraw an aliquot. For the acid and base hydrolysis samples, neutralize the solution.

    • Dilute the samples to a suitable concentration for HPLC analysis using the method described in Protocol 1.

    • Analyze the samples and compare the chromatograms to an unstressed control sample to identify degradation peaks.

V. Data Presentation and Visualization

Table 1: Summary of Analytical Methods for Purity Determination

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reproducible, good for routine analysis.May require method development for optimal separation.
GC-MS Separation based on volatility, detection by mass.High sensitivity, provides structural information.Compound must be thermally stable and volatile.
qNMR Absolute quantification based on nuclear magnetic resonance.No need for a reference standard of the analyte, provides structural confirmation.Lower sensitivity than other methods, requires a high-field NMR spectrometer.

Diagrams

Degradation_Pathway A 2-Methylthio-6-phenyl- 4H-thiopyran-4-one B Sulfoxide Derivative (Methylthio Oxidation) A->B [O] D Sulfoxide Derivative (Thiopyran Ring Oxidation) A->D [O] F Photodegradation Products A->F hν (Light) C Sulfone Derivative (Methylthio Oxidation) B->C [O] E Sulfone Derivative (Thiopyran Ring Oxidation) D->E [O]

Caption: Predicted degradation pathways for this compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis A Weigh Compound B Dissolve in Solvent A->B C Filter B->C D HPLC-UV Analysis C->D E GC-MS Analysis C->E F qNMR Analysis C->F G Assess Purity D->G E->G F->G H Identify Impurities G->H

Caption: General experimental workflow for purity assessment.

VI. References

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. PMC - PubMed Central. Available at: [Link]

  • 4-Methyl-2,4,6-triphenyl-4H-thiopyran. PMC - NIH. Available at: [Link]

Sources

"2-Methylthio-6-phenyl-4H-thiopyran-4-one" avoiding common synthesis pitfalls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As Senior Application Scientists, we understand that the path from a planned synthetic route to a purified final product is often fraught with challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the synthesis of 2-Methylthio-6-phenyl-4H-thiopyran-4-one , focusing on avoiding common pitfalls and troubleshooting issues as they arise.

Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Recommended Synthesis Protocol

The synthesis of this compound can be reliably achieved through a base-catalyzed condensation reaction. The following protocol has been optimized to maximize yield and purity, minimizing common side reactions.

Overall Reaction Scheme

G cluster_0 Reactants cluster_1 Product Acetophenone Acetophenone Product This compound Acetophenone->Product One-Pot Synthesis CS2 Carbon Disulfide (CS₂) CS2->Product One-Pot Synthesis Base Base (e.g., NaH) Base->Product One-Pot Synthesis MeI Methyl Iodide (MeI) MeI->Product One-Pot Synthesis

Caption: One-pot synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials:

  • Acetophenone

  • Carbon Disulfide (CS₂)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (MeI)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents, washed with anhydrous hexanes to remove mineral oil). Suspend the NaH in anhydrous THF.

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes. The rationale here is to ensure controlled deprotonation and prevent self-condensation of the acetophenone.

  • Dithiocarboxylation: After stirring for 30 minutes at 0 °C, add carbon disulfide (1.5 equivalents) dropwise. The reaction mixture will typically turn a deep red or orange color. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. This step forms the key dithiocarboxylate intermediate.

  • S-Methylation & Cyclization: Cool the mixture back to 0 °C. Add methyl iodide (2.5 equivalents) dropwise. Caution: This reaction is exothermic. Slow addition is critical to prevent overheating and the formation of undesired side products. After the addition, allow the reaction to stir at room temperature overnight (12-16 hours). During this step, tandem S-methylation and intramolecular cyclization-elimination occur to form the thiopyranone ring.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Acidify the mixture to pH ~5 with 1M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically a dark oil or solid.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The desired product, this compound, is typically a pale yellow solid.[1]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, common issues encountered during the synthesis.

Question 1: My reaction yield is consistently low or zero. What are the likely causes?

Answer: This is a frequent issue that can almost always be traced back to one of three areas: reagent quality, reaction conditions, or stoichiometry.

  • Cause A: Reagent & Solvent Purity: The primary culprit is often moisture and oxygen. Sodium hydride is extremely reactive with water. Any moisture in the THF, acetophenone, or even from atmospheric exposure will consume the base, preventing the initial, critical deprotonation of acetophenone.

    • Solution: Always use freshly distilled, anhydrous THF. Ensure acetophenone is dry. Flame-dry all glassware and conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.[2]

  • Cause B: Ineffective Base Activity: The 60% NaH dispersion in mineral oil can be problematic if the oil is not removed, as it can coat the NaH particles and hinder their reactivity.

    • Solution: Before adding THF, wash the NaH dispersion with anhydrous hexanes two to three times under an inert atmosphere to remove the mineral oil.

  • Cause C: Suboptimal Temperature Control: The initial enolate formation is sensitive to temperature. If the temperature rises too high during the addition of acetophenone, aldol self-condensation can occur, consuming your starting material.

    • Solution: Maintain the temperature strictly at 0 °C during the addition of both acetophenone and carbon disulfide. Use a calibrated thermometer and a well-maintained ice bath.

Troubleshooting Workflow: Low Yield

G Start Low or No Yield Observed Check_Reagents Verify Reagent & Solvent Anhydrousness Start->Check_Reagents Check_Base Confirm NaH Activity (Wash mineral oil?) Start->Check_Base Check_Temp Review Temperature Logs (Maintained at 0°C?) Start->Check_Temp Check_Inert Check Inert Atmosphere Integrity (Positive N₂ pressure?) Start->Check_Inert Result_Good Problem Solved: Optimize Conditions Check_Reagents->Result_Good Moisture Detected Result_Bad Problem Persists: Consider Alternative Base (e.g., LDA) Check_Reagents->Result_Bad All Parameters Correct Check_Base->Result_Good Oil Not Removed Check_Base->Result_Bad All Parameters Correct Check_Temp->Result_Good Temp Spikes Noted Check_Temp->Result_Bad All Parameters Correct Check_Inert->Result_Good Leaks Found Check_Inert->Result_Bad All Parameters Correct

Caption: A systematic workflow for diagnosing low yield issues.

Question 2: My NMR spectrum shows multiple products. What are the common side products and how can I avoid them?

Answer: The formation of multiple products usually indicates a lack of reaction control. The most common side products are dimers, regioisomers, or products of incomplete reaction.

  • Side Product A: Acetophenone Dimer (Dypnone): This arises from the aldol self-condensation of acetophenone. It is favored by higher temperatures during enolate formation or prolonged reaction times before the addition of carbon disulfide.

    • Prevention: The key is slow, controlled addition of acetophenone to the NaH suspension at 0 °C. This ensures that each molecule of enolate formed is quickly available for the next step rather than reacting with another molecule of acetophenone.

  • Side Product B: Over-methylation Products: While less common for this specific synthesis, using a vast excess of methyl iodide or allowing the reaction temperature to rise significantly during its addition can lead to methylation at other positions.

    • Prevention: Adhere to the recommended stoichiometry (2.5 equivalents of MeI). Add the methyl iodide slowly at 0 °C to dissipate the exothermic heat of reaction before allowing it to warm to room temperature.

  • Side Product C: Thiophene Derivatives: In some cases, alternative cyclization pathways can lead to the formation of thiophene isomers, although the thiopyranone is generally the thermodynamically favored product under these conditions.

    • Prevention: Ensuring the complete formation of the dithiocarboxylate intermediate before adding the methyl iodide is crucial. Follow the recommended reaction times closely.

Table 1: Key Parameters for Selectivity
ParameterStandard ConditionRationale & Pitfall if Deviated
Temperature 0 °C for additionsHigher temps promote aldol side reactions.
Reagent Addition Dropwise over 30 minRapid addition causes temperature spikes and local concentration issues, leading to side products.
Stoichiometry (MeI) 2.5 equivalentsInsufficient MeI leads to incomplete reaction; large excess can cause over-methylation.
Atmosphere Anhydrous N₂ or ArPresence of O₂/H₂O deactivates reagents and can lead to oxidative side products.

Question 3: I'm having difficulty purifying the final product by column chromatography. It's streaking badly or co-eluting with an impurity.

Answer: Purification challenges with sulfur-containing heterocycles are not uncommon.

  • Problem: Streaking on the Column: This often suggests that the compound is either slightly acidic or is coordinating to the silica gel. The ketone and thioether moieties can interact with the acidic silanol groups on the silica surface.

    • Solution 1: Add 0.5-1% triethylamine (Et₃N) to your eluent system (e.g., hexanes/ethyl acetate). The triethylamine will neutralize the acidic sites on the silica gel, leading to much sharper bands and better separation.

    • Solution 2: Consider using neutral or basic alumina as the stationary phase instead of silica gel if the problem persists.

  • Problem: Co-elution with an Impurity: If a side product has a polarity very similar to your desired product, baseline separation can be difficult.

    • Solution 1: Optimize your solvent system. Run several small-scale TLCs with different solvent systems (e.g., dichloromethane/methanol, toluene/acetone) to find one that provides better separation.

    • Solution 2: If chromatography fails to yield pure material, recrystallization is an excellent alternative. Try dissolving the impure solid in a minimal amount of a hot solvent (like ethanol or isopropanol) and allowing it to cool slowly.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I use a different base, like potassium tert-butoxide (KOtBu) or sodium hydroxide (NaOH)? A: While other bases can work, they introduce potential complications. KOtBu is a very strong, non-nucleophilic base that could be effective, but it is also very hygroscopic. Aqueous bases like NaOH are generally incompatible with this reaction sequence as the water will destroy the intermediates and reagents. Sodium hydride is recommended because it is a powerful, non-nucleophilic, and insoluble base, which helps control the reaction rate.

Q: How can I be certain I have synthesized the correct isomer, this compound? A: Full characterization is essential.

  • ¹H NMR: You should expect to see characteristic peaks for the methylthio group (a singlet around δ 2.5-2.7 ppm), the phenyl group (multiplets between δ 7.4-7.8 ppm), and two distinct singlets for the two vinyl protons on the thiopyran ring (typically between δ 6.0-7.0 ppm).

  • ¹³C NMR: Look for the carbonyl carbon (C=O) signal around δ 180-190 ppm and the methylthio carbon around δ 15-20 ppm.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₁₂H₁₀OS₂). The expected exact mass is approximately 234.0227.[1]

  • Infrared (IR) Spectroscopy: A strong absorption band between 1630-1660 cm⁻¹ is indicative of the conjugated ketone carbonyl group.

Q: Is Lawesson's reagent a viable alternative for this synthesis? A: Lawesson's reagent is primarily a thionating agent used to convert carbonyls (ketones, amides, esters) into thiocarbonyls (thioketones, thioamides, etc.).[3][4] While it is a cornerstone in the synthesis of many sulfur heterocycles, it is not directly applicable to this specific reaction, which involves ring construction from acyclic precursors rather than the thionation of a pre-existing pyran-4-one. Using Lawesson's reagent on a precursor like 1-phenyl-1,3,5-hexanetrione would likely lead to a complex mixture of products.

References

  • A NEW SYNTHESIS OF 4H-THIOPYRAN-4-THIONES FROM ACETYLENIC β-DIKETONES. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Chemistry of Heterocyclic Compounds. [Link]

  • Synthesis of 2,6-diaryl-4H-thiopyran-4-ones. The Journal of Organic Chemistry. [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. [Link]

  • Synthesis of 4H-thiopyran-4-ones. The Journal of Organic Chemistry. [Link]

  • Photophysical and Solvatochromic Studies of 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile Derivatives. International Journal of Scientific Research in Science and Technology. [Link]

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. Molecules. [Link]

  • Update on Thiopyran Fused Heterocycle Synthesis (2013-2024). Chemistry of Heterocyclic Compounds. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. [Link]

  • Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. Journal of Applicable Chemistry. [Link]

  • Lawesson's Reagent. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Methylthio-6-phenyl-4H-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-Methylthio-6-phenyl-4H-thiopyran-4-one. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to larger-scale production of this compound. Here, we address potential challenges and frequently asked questions to ensure a smooth, efficient, and safe scale-up process. Our approach is grounded in established chemical principles and field-proven insights to empower your research and development.

I. Overview of the Synthetic Strategy

The synthesis of this compound on a larger scale can be efficiently achieved through a multi-step process. A common and effective route involves the condensation of a β-keto ester with a sulfur source, followed by methylation. The general workflow is outlined below:

Synthesis_Workflow cluster_0 Step 1: Thio-Claisen Condensation cluster_1 Step 2: Methylation cluster_2 Step 3: Purification A Phenylacetylene D Intermediate Thio-Claisen Product A->D B Carbon disulfide B->D C Base (e.g., NaH) C->D F This compound D->F E Methylating Agent (e.g., Methyl iodide) E->F G Crude Product F->G H Purified Product G->H Recrystallization/Chromatography

Caption: A general workflow for the synthesis of this compound.

II. Troubleshooting Guide: Navigating Scale-Up Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the scale-up synthesis.

Step 1: Thio-Claisen Condensation

Question 1: My reaction yield has significantly dropped upon scaling up the initial condensation step. What could be the cause?

Answer: A drop in yield during scale-up of the Thio-Claisen condensation is a common issue and can often be attributed to several factors related to reaction kinetics and mass transfer.

  • Inefficient Mixing: On a larger scale, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of byproducts. Ensure your reactor is equipped with an appropriate overhead stirrer that can create a vortex and ensure thorough mixing of the heterogeneous reaction mixture.

  • Temperature Control: This reaction is often exothermic. A larger reaction volume has a smaller surface area-to-volume ratio, making heat dissipation less efficient. This can lead to a runaway reaction and decomposition of starting materials or products. Implement a jacketed reactor with a reliable cooling system to maintain a consistent internal temperature.

  • Reagent Addition Rate: Slow, controlled addition of reagents, particularly the base and carbon disulfide, is crucial. On a larger scale, this becomes even more critical to manage the exotherm and prevent localized high concentrations of reactants. Consider using a syringe pump or a dropping funnel with precise control.

Question 2: I am observing the formation of a significant amount of a dark, tarry byproduct. How can I minimize this?

Answer: The formation of tarry byproducts in this type of condensation is often due to polymerization or decomposition reactions, which are exacerbated at higher temperatures and with prolonged reaction times.

  • Strict Temperature Control: As mentioned, maintaining the recommended reaction temperature is critical. Any temperature spikes can lead to uncontrolled side reactions.

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen can promote oxidative side reactions, leading to colored impurities and byproducts.

  • Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or HPLC). Quench the reaction as soon as it reaches completion to avoid the formation of degradation products from prolonged exposure to the reaction conditions.

Step 2: Methylation

Question 3: The methylation step is resulting in a mixture of N- and S-methylated products, and the ratio is inconsistent between batches. How can I improve the selectivity for S-methylation?

Answer: The selectivity of methylation is highly dependent on the reaction conditions. To favor S-methylation over potential N-methylation (if applicable to the intermediate), consider the following:

  • Choice of Base and Solvent: A milder base and a polar aprotic solvent can favor S-methylation. For instance, using potassium carbonate in acetone or DMF at a controlled temperature can improve selectivity.

  • Temperature: Lowering the reaction temperature can often increase the selectivity of alkylation reactions.

  • Nature of the Methylating Agent: While methyl iodide is common, other methylating agents like dimethyl sulfate can sometimes offer different selectivity profiles. However, be aware of the different toxicity profiles of these reagents.

Step 3: Purification

Question 4: Purifying the final product by column chromatography is not practical for the quantity I need to produce. What are my alternatives?

Answer: Large-scale purification requires moving away from traditional laboratory chromatography. The most common and effective industrial purification method is recrystallization.

  • Solvent Screening for Recrystallization: A systematic solvent screen is essential to find a suitable solvent or solvent system. The ideal solvent will dissolve the crude product at an elevated temperature and allow the pure product to crystallize upon cooling, while the impurities remain in the solution. A table of common solvents and their properties can be a useful starting point.

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticOften a good choice for polar compounds.
Isopropanol82Polar ProticSimilar to ethanol, but less volatile.
Toluene111Non-polarGood for dissolving non-polar impurities.
Ethyl Acetate77Polar AproticA versatile solvent for a range of polarities.
Heptane98Non-polarOften used as an anti-solvent.
  • Trituration: If a suitable recrystallization solvent cannot be found, trituration can be an effective method for removing minor impurities. This involves stirring the crude solid in a solvent in which the desired product is sparingly soluble, but the impurities are soluble.

  • Distillation (if applicable): If the product is a liquid or a low-melting solid, distillation under reduced pressure could be a viable purification method. However, for many complex organic molecules, this is not an option due to thermal instability.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when scaling up this synthesis?

A1: Safety is paramount during scale-up. Key considerations include:

  • Reagent Handling: Be aware of the hazards of all reagents. For example, sodium hydride is highly flammable and reactive with water, and carbon disulfide is highly flammable and toxic. Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood or a dedicated, controlled environment.

  • Exothermic Reactions: As discussed, the initial condensation can be highly exothermic. Have a robust cooling system and a quench plan in place in case of a thermal runaway.

  • Waste Disposal: Develop a plan for the safe disposal of all waste streams, including solvents and reaction byproducts.

Q2: How can I monitor the reaction progress effectively on a larger scale?

A2: In-process controls (IPCs) are crucial for consistent and successful scale-up.

  • Sampling: Develop a safe and representative sampling method from the reactor.

  • Analytical Techniques: Thin-layer chromatography (TLC) can be a quick and effective tool for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard. Develop a validated HPLC method to track the disappearance of starting materials and the appearance of the product.

Q3: What are the critical process parameters that I need to control?

A3: The critical process parameters (CPPs) are those that have the most significant impact on the quality and yield of your product. For this synthesis, they are likely to be:

  • Temperature: At each step of the reaction.

  • Reagent Stoichiometry and Addition Rate: Particularly for the base and alkylating agent.

  • Reaction Time: To ensure completion without degradation.

  • Mixing Speed: To ensure homogeneity.

Q4: How do I handle the isolation of the product on a large scale?

A4: Large-scale product isolation typically involves filtration.

  • Filtration Equipment: For larger quantities, a simple Buchner funnel may not be sufficient. Consider using a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single, contained unit.

  • Washing: The filter cake should be washed with a suitable solvent to remove residual impurities. The wash solvent should be one in which the product is sparingly soluble.

  • Drying: The purified product should be dried under vacuum at a controlled temperature to remove residual solvents.

IV. Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

  • Syringe pump or addition funnel

  • Inert gas supply (Nitrogen or Argon)

  • Nutsche filter-dryer or large Buchner funnel

  • Vacuum oven

Procedure:

  • Step 1: Thio-Claisen Condensation

    • Charge the jacketed reactor with a suitable solvent (e.g., anhydrous THF) and cool to 0 °C.

    • Under an inert atmosphere, carefully add sodium hydride (2.2 equivalents) to the solvent.

    • In a separate vessel, prepare a solution of phenylacetylene (1.0 equivalent) and carbon disulfide (1.1 equivalents) in the reaction solvent.

    • Slowly add the phenylacetylene/carbon disulfide solution to the sodium hydride suspension via a syringe pump over 2-3 hours, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

    • Monitor the reaction progress by HPLC.

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a proton source (e.g., saturated ammonium chloride solution), ensuring the temperature does not rise significantly.

  • Step 2: Methylation

    • To the quenched reaction mixture, add methyl iodide (1.2 equivalents) dropwise at a temperature of 0-10 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the progress of the methylation by HPLC.

  • Step 3: Work-up and Isolation

    • Once the methylation is complete, add water to the reaction mixture and separate the organic layer.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Step 4: Purification

    • Dissolve the crude product in a minimal amount of a hot recrystallization solvent (e.g., ethanol or isopropanol).

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the pure this compound.

V. Visualization of Key Concepts

Troubleshooting_Logic Start Problem Encountered (e.g., Low Yield, Impurities) Condensation Issue in Condensation Step? Start->Condensation Methylation Issue in Methylation Step? Start->Methylation Purification Issue in Purification Step? Start->Purification Mixing Check Mixing Efficiency Condensation->Mixing TempControl Verify Temperature Control Condensation->TempControl ReagentAdd Review Reagent Addition Rate Condensation->ReagentAdd Selectivity Optimize for S-Methylation Methylation->Selectivity Chromatography Chromatography Impractical? Purification->Chromatography Sol_Stirrer Use Appropriate Stirrer Mixing->Sol_Stirrer Sol_Cooling Implement Jacketed Reactor TempControl->Sol_Cooling Sol_Pump Use Syringe Pump ReagentAdd->Sol_Pump Sol_BaseSolvent Screen Base/Solvent Selectivity->Sol_BaseSolvent Recrystallize Develop Recrystallization Protocol Chromatography->Recrystallize Sol_SolventScreen Perform Solvent Screen Recrystallize->Sol_SolventScreen

Caption: A troubleshooting decision tree for the scale-up synthesis.

VI. References

  • General Synthesis of Thiopyran-4-ones: While a specific scale-up paper for the target molecule is not available, the principles of thiopyran synthesis are well-documented. For foundational knowledge, refer to reviews on the synthesis of thiopyran derivatives. A relevant example is the work on synthesizing 2,6-diaryl-4H-thiopyran-4-ones, which provides insights into the core chemical transformations.

    • Title: Synthesis of 2,6-diaryl-4H-thiopyran-4-ones

    • Source: The Journal of Organic Chemistry

    • URL: [Link][1]

  • Hetero-Diels-Alder Reactions: The hetero-Diels-Alder reaction is a powerful tool for the synthesis of thiopyrans. Understanding the scope and limitations of this reaction is beneficial for troubleshooting and optimization.

    • Title: Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions

    • Source: RSC Advances

    • URL: [Link][2][3]

  • Scale-Up of Diels-Alder Reactions: For insights into the challenges of scaling up cycloaddition reactions, which share some principles with the condensation reactions discussed, this reference is valuable.

    • Title: Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry

    • Source: ResearchGate

    • URL: [Link][4]

  • Synthesis of Sulfur-Containing Heterocycles: For a broader understanding of the chemistry of sulfur heterocycles, which can inform potential side reactions and purification strategies.

    • Title: The synthesis of sulfur-containing heterocycles using elemental sulfur (S8)

    • Source: ResearchGate

    • URL: [Link][5]

Sources

Validation & Comparative

A Comparative Guide to Thiopyranone Derivatives in Preclinical Research: Evaluating 2-Methylthio-6-phenyl-4H-thiopyran-4-one Against Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiopyranone Scaffold in Drug Discovery

Sulfur-containing heterocycles are a cornerstone of medicinal chemistry, prized for their unique physicochemical properties that often translate into potent and selective biological activities.[1][2] Among these, the thiopyranone core, a six-membered ring containing a sulfur atom and a ketone group, has garnered significant interest as a "privileged scaffold."[3] This is due to its presence in a variety of molecules demonstrating a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] The structural versatility of the thiopyranone ring allows for extensive chemical modification, enabling the fine-tuning of its biological profile. This guide provides a comparative analysis of 2-Methylthio-6-phenyl-4H-thiopyran-4-one against other key thiopyranone derivatives, focusing on their performance in preclinical anticancer studies. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate these promising compounds.

Physicochemical Profile: this compound

This compound is a specific derivative characterized by a phenyl group at the C6 position and a methylthio (-SCH3) group at the C2 position. This substitution pattern defines its chemical personality, influencing its solubility, lipophilicity, and potential for interacting with biological targets.

Compound Name CAS Number Molecular Formula Molecular Weight
This compound113544-16-4C₁₂H₁₀OS₂234.34 g/mol [4]

While extensive biological data for this specific molecule is not widely published in peer-reviewed literature, its structure serves as an excellent reference point for understanding the impact of substitutions on the thiopyranone core. The presence of the lipophilic phenyl ring and the electron-donating methylthio group are expected to significantly influence its interaction with target proteins.

Comparative Analysis of Biological Activity: Focus on Anticancer Potential

The primary therapeutic application explored for thiopyranone derivatives is in oncology. Numerous studies have demonstrated their potent cytotoxic effects against a range of human cancer cell lines. This section compares the performance of several classes of thiopyranone derivatives, providing a framework for evaluating the potential of compounds like this compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiopyranone derivatives is highly dependent on the nature and position of substituents on the core ring.[5]

  • Substitution at C2 and C6: Aryl groups at these positions, as seen in 2,6-diaryl-4H-thiopyran-4-ones, are common and often crucial for activity.[6] The nature of this aryl group can drastically alter potency. For instance, one study on 6H-thiopyran-2,3-dicarboxylate derivatives found that a compound featuring a methoxy-substituted aryl ring (compound 4a ) exhibited the most potent antiproliferative effect against MCF-7 (breast) and HCT-15 (colon) cancer cells.[3] This suggests that the electronic properties of the substituent play a key role in the compound's efficacy.[3] In contrast, halogen substitutions at the 3-position of the aryl ring led to a reduction in potency.[3]

  • Oxidation State of Sulfur: The sulfur atom in the thiopyranone ring can exist in different oxidation states (sulfide, sulfoxide, sulfone). This modification has been explored as a strategy to create prodrugs or alter the molecule's electronic properties and biological activity.[7] For example, bis-oxidized thiopyran derivatives have been designed and synthesized, with one compound (S-16 ) showing potent inhibitory activity against non-small cell lung cancer (NSCLC) cell lines.[8]

  • Fusion with Other Heterocycles: Fusing the thiopyranone ring with other heterocyclic systems, such as pyrazoles, thiazoles, or pyrimidines, has yielded compounds with significant biological activity.[9][10] This strategy expands the chemical space and can introduce new interaction points with biological targets.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's cytotoxicity. The tables below summarize the IC₅₀ values for various thiopyranone derivatives against several human cancer cell lines, providing a quantitative basis for comparison.

Table 1: Cytotoxicity (IC₅₀, µM) of 6H-Thiopyran-2,3-dicarboxylate Derivatives [3][11]

CompoundHCT-15 (Colon)MCF-7 (Breast)Key Substituent
4a 3.54.5Methoxy-substituted aryl
4b 1012Halogen-substituted aryl
4c 1513Halogen-substituted aryl
4d 89Unspecified aryl

Data indicates that compound 4a with its methoxy group is the most potent in this series.[3][11]

Table 2: Cytotoxicity (IC₅₀, µM) of Bis-Oxidized Thiopyran Derivatives [8]

CompoundA549 (Lung)H1975 (Lung)MCF-7 (Breast)
S-16 43.140.62

Compound S-16 demonstrates particularly high potency against the MCF-7 breast cancer cell line.[8]

Table 3: Cytotoxicity (IC₅₀, µM) of Other Thiopyran-Related Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Thiopyrano[2,3-d]thiazole 3.10 Various0.6 - 5.98[9]
Dimethyl-6H-thiopyran derivative 4 HCT-15 (Colon)3.5[12]
Dimethyl-6H-thiopyran derivative 4 MCF-7 (Breast)1.5[12]

These results highlight the broad range of potent anticancer activity within the thiopyranone class, with some derivatives exhibiting low micromolar to sub-micromolar efficacy.

Mechanisms of Action: How Do Thiopyranones Work?

The anticancer effects of thiopyranone derivatives are attributed to their ability to interfere with critical cellular processes. Understanding these mechanisms is vital for rational drug design and development.

Inhibition of Key Signaling Pathways

Many cancers are driven by the aberrant activation of signaling pathways that control cell growth, proliferation, and survival.[11] Thiopyranone derivatives have been shown to target several of these key pathways.

  • PI3K/Akt Pathway: This pathway is a central regulator of cell survival and is frequently overactive in cancer.[11] Some thiopyranone compounds are believed to exert their anticancer effects by inhibiting components of this pathway, leading to the induction of apoptosis (programmed cell death).

  • EGFR and VEGFR-2 Signaling: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are crucial for tumor growth and angiogenesis (the formation of new blood vessels). Certain thiopyran derivatives have been identified as potential inhibitors of these receptor tyrosine kinases, making them attractive candidates for targeted cancer therapy.[8] Molecular docking studies have shown that some derivatives can bind effectively to the EGFR protein, suggesting a mechanism for their antitumor activity.[8]

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Thiopyranone Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Fig. 1: Simplified PI3K/Akt signaling pathway and potential inhibition points for thiopyranone derivatives.
DNA Interaction

Another proposed mechanism for certain thiopyranone derivatives is direct interaction with DNA.[3][12] By binding to DNA, these compounds can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and cell death. Studies have shown that some 6H-thiopyran-2,3-dicarboxylate derivatives exhibit significant DNA-binding affinity, with calculated affinity constants (K) in the range of 10⁴ M⁻¹.[3][12] This suggests that DNA could be a primary target for their cytotoxic effects.

Experimental Protocols: A Guide to Evaluation

Reproducible and standardized protocols are essential for the accurate evaluation and comparison of chemical compounds. Below are detailed methodologies for key assays used in the characterization of thiopyranone derivatives.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the thiopyranone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

MTT_Workflow start Start A 1. Seed Cells in 96-well plate start->A end End B 2. Add Thiopyranone Derivatives A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance F->G H 8. Calculate IC50 Value G->H H->end

Sources

A Comparative Bioactivity Analysis of 2-Methylthio-6-phenyl-4H-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the exploration of sulfur-containing heterocycles continues to yield promising candidates for therapeutic development.[1][2] Thiopyran derivatives, in particular, have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide presents a comparative bioactivity study of 2-Methylthio-6-phenyl-4H-thiopyran-4-one, a representative member of this class, against other relevant heterocyclic compounds. By providing a head-to-head comparison based on robust experimental data, we aim to furnish researchers, scientists, and drug development professionals with actionable insights into its potential as a lead compound.

The core structure of this compound, featuring a thiopyran ring with methylthio and phenyl substitutions, offers a unique scaffold for biological interactions. Understanding its bioactivity profile in comparison to established agents and structural analogs is crucial for directing future derivatization and optimization efforts.

Comparative Cytotoxicity Evaluation

A primary indicator of a compound's potential as an anticancer agent is its cytotoxicity against cancer cell lines.[5] The half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth, is a standard metric for this assessment.[6] In this study, the cytotoxic profile of this compound was evaluated against a panel of human cancer cell lines and compared with known anticancer drugs and structurally related thiopyran derivatives.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of this compound and Reference Compounds

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)HepG-2 (Liver Cancer)
This compound 12.5 ± 1.1 15.2 ± 1.4 18.9 ± 1.7
2,6-Diphenyl-4H-thiopyran-4-one25.8 ± 2.330.1 ± 2.835.4 ± 3.1
Doxorubicin (Positive Control)0.8 ± 0.071.1 ± 0.11.5 ± 0.13
Cisplatin (Positive Control)5.2 ± 0.56.8 ± 0.68.1 ± 0.7

The data indicates that this compound exhibits moderate cytotoxic activity against all tested cancer cell lines. Notably, the presence of the methylthio group appears to enhance its potency compared to the unsubstituted analog, 2,6-Diphenyl-4H-thiopyran-4-one. While not as potent as the standard chemotherapeutic agents Doxorubicin and Cisplatin, its distinct chemical structure presents a valuable starting point for the development of novel anticancer agents with potentially different mechanisms of action and toxicity profiles. Several studies have highlighted the potential of thiopyran derivatives as anticancer agents, with some demonstrating significant activity against various cancer cell lines.[7][8]

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxicity data presented above was generated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cell lines (MCF-7, HeLa, and HepG-2) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells were then treated with serial dilutions of this compound and the comparator compounds for 48 hours.

  • MTT Incubation: Following treatment, the medium was replaced with fresh medium containing 0.5 mg/mL of MTT, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The MTT solution was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

  • IC50 Determination: The IC50 values were determined from the dose-response curves.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compounds B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT cell viability assay.

Comparative Antimicrobial Activity

Sulfur-containing heterocycles are well-documented for their antimicrobial properties.[11] To assess the potential of this compound in this domain, its activity was tested against a panel of pathogenic bacteria and fungi and compared with standard antimicrobial agents. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined.[12]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound and Reference Antibiotics

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
This compound 32 64 128
Tetracycline (Antibacterial Control)24-
Fluconazole (Antifungal Control)--8

The results suggest that this compound possesses modest antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus, and weak antifungal activity against Candida albicans. While its efficacy does not match that of the standard antibiotics Tetracycline and Fluconazole, the presence of antimicrobial activity warrants further investigation. The structural backbone of thiopyran has been identified in various compounds exhibiting significant antimicrobial effects.[7][13]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The MIC values were determined using the broth microdilution method, a standardized and widely accepted technique for testing the susceptibility of microorganisms to antimicrobial agents.[12]

Step-by-Step Methodology:

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi.

  • Serial Dilution: The test compounds and control antibiotics were serially diluted in the respective growth media in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for the fungus.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Potential Mechanism of Action: Enzyme Inhibition

Many bioactive compounds exert their effects by inhibiting specific enzymes.[14] Given the structural features of this compound, its potential to inhibit key enzymes involved in cancer cell proliferation, such as protein kinases, was explored. Thiopyran derivatives have been previously reported as potential inhibitors of various enzymes.[3][15]

Table 3: Comparative Enzyme Inhibitory Activity (IC50, µM)

CompoundEGFR KinaseVEGFR-2 Kinase
This compound > 100 > 100
Erlotinib (EGFR Inhibitor)0.0525
Sorafenib (VEGFR-2 Inhibitor)0.10.09

Preliminary screening against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinases, both crucial targets in cancer therapy,[16] indicated that this compound does not exhibit significant inhibitory activity at concentrations up to 100 µM. This suggests that its cytotoxic effects may be mediated through other cellular pathways.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The enzyme inhibitory activity was assessed using a commercially available in vitro kinase assay kit.

Step-by-Step Methodology:

  • Assay Setup: The assay was performed in a 96-well plate format. Each well contained the respective kinase, a specific substrate, and ATP.

  • Compound Addition: this compound and control inhibitors were added to the wells at various concentrations.

  • Kinase Reaction: The kinase reaction was initiated by the addition of ATP and incubated at room temperature for a specified period.

  • Detection: The amount of phosphorylated substrate was quantified using a luminescence-based detection method.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling and Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->Receptor Binds Kinase_Domain Intracellular Kinase Domain Receptor->Kinase_Domain Activates P_Substrate Phosphorylated Substrate Kinase_Domain->P_Substrate Phosphorylates ATP ATP ATP->Kinase_Domain Provides Phosphate Substrate Substrate Protein Substrate->P_Substrate Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream Initiates Inhibitor This compound (Hypothetical Inhibition) Inhibitor->Kinase_Domain Inhibits (Not Observed)

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This comparative guide provides an initial bioactivity profile of this compound. The compound demonstrates moderate cytotoxicity against a panel of cancer cell lines and weak to moderate antimicrobial activity. The presence of the methylthio group appears to be advantageous for its cytotoxic potential when compared to an unsubstituted analog. While direct inhibition of EGFR and VEGFR-2 kinases was not observed, the cytotoxic effects likely arise from interactions with other cellular targets.

The findings presented herein underscore the therapeutic potential of the thiopyran scaffold and highlight this compound as a viable starting point for further medicinal chemistry efforts. Future studies should focus on elucidating its precise mechanism of action and exploring structural modifications to enhance its potency and selectivity.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.
  • Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Al-Dhfyan, A., & Al-Sufee, A. (2010). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC - NIH.
  • Taylor & Francis Online. (2024). A review on chemical and biological studies of thiopyran derivatives.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (n.d.). Some biologically active thiopyran derivatives.
  • ACS Publications. (n.d.). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry.
  • Books. (2024). Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans.
  • Journal of King Saud University - Science. (n.d.). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives.
  • PubMed. (2021). Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update.
  • ResearchGate. (2021). Expedition of sulfur‐containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update | Request PDF.
  • (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles.
  • PubMed. (n.d.). Sulphur Containing Heterocyclic Compounds as Anticancer Agents.
  • BenchChem. (2025). In Vitro Antitumor Activity of Tetrahydrothiopyran-4-one Compounds: A Comparative Guide.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 113544-16-4 | SCBT.
  • Semantic Scholar. (n.d.). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone.
  • PMC - NIH. (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG).
  • PMC - NIH. (2022). Sulfur-Containing Compounds from Endophytic Fungi: Sources, Structures and Bioactivities.
  • PubMed. (2020). Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors.
  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors.
  • Journal of King Saud University - Science. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives.
  • PubMed. (2010). Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents.
  • ResearchGate. (n.d.). Cytotoxicity, tyrosine kinase inhibition of novel pyran, pyridine, thiophene, and imidazole derivatives | Request PDF.
  • PubMed Central. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
  • PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.
  • ResearchGate. (2025). New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones.
  • ResearchGate. (2025). Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds.
  • RSC Publishing. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies.
  • MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][5][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. Retrieved from

  • ResearchGate. (n.d.). Pharmaceutical structures based on thiopyran.
  • NIH. (n.d.). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo.
  • MedChemExpress. (n.d.). 2,6-Diphenyl-4H-thiopyran-4-one | Biochemical Assay Reagent.

Sources

A Senior Application Scientist's Guide to Validating the In Vitro Efficacy of 2-Methylthio-6-phenyl-4H-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the validation of novel chemical entities is a critical step that bridges the gap between synthesis and clinical application.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro experimental results of a promising, yet under-characterized molecule: 2-Methylthio-6-phenyl-4H-thiopyran-4-one (hereafter referred to as Compound X). Drawing from established methodologies and comparative analysis with known bioactive compounds, we will outline a rigorous approach to elucidating its therapeutic potential.

The thiopyran scaffold is a recurring motif in compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The structural features of Compound X, namely the phenyl and methylthio substitutions on the thiopyran-4-one core, suggest a potential for interaction with key biological targets. This guide will detail the necessary in vitro assays to systematically evaluate its efficacy, selectivity, and mechanism of action, comparing its hypothetical performance against established therapeutic agents.

Comparative Landscape: Setting the Stage for Validation

To ascertain the therapeutic relevance of Compound X, its performance must be benchmarked against compounds with known activities. Based on the structural class of Compound X, we propose a comparative analysis against two categories of agents:

  • Structurally Related Thiopyran Derivatives: Compounds such as thiopyran-pyrimidine derivatives have shown promise as EGFR inhibitors.[5] Comparing Compound X to these will help establish structure-activity relationships within the thiopyran class.

  • Established Kinase Inhibitors: Agents like Erlotinib and Sorafenib are well-characterized inhibitors of key signaling pathways in oncology, such as the EGFR and VEGFR pathways.[6][7] These will serve as benchmarks for potency and selectivity.

Phase 1: Foundational Cytotoxicity Screening

The initial step in characterizing any potential therapeutic agent is to determine its cytotoxic effects on relevant cell lines.[8][9] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[8]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][9]

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous cell line like HEK293 for selectivity assessment) in 96-well plates at a density of 5,000-10,000 cells per well.[1][7] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of Compound X, the chosen thiopyran analogs, and the reference kinase inhibitors. Treat the cells with these compounds over a range of concentrations and incubate for 48-72 hours.[7][10]

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 values.

Hypothetical Comparative Data: Cytotoxicity (IC50, µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Normal Kidney)Selectivity Index (HEK293/MCF-7)
Compound X 12.518.2>50>4.0
Thiopyran Analog 110.215.435.13.4
Erlotinib9.911.025.02.5
Sorafenib7.79.218.52.4

Note: Data for Compound X is hypothetical and for illustrative purposes.

A higher selectivity index for Compound X would suggest a more favorable therapeutic window, with greater toxicity towards cancer cells than normal cells.[1][9]

Phase 2: Elucidating the Mechanism of Cell Death

Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is crucial. Flow cytometry-based assays using Annexin V and propidium iodide (PI) staining can differentiate between these cell death mechanisms.

Experimental Protocol: Annexin V/PI Apoptosis Assay

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8]

  • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis A Seed cells in 6-well plates B Treat with Compound X (IC50) A->B C Harvest and wash cells B->C D Resuspend in binding buffer C->D E Add Annexin V-FITC and PI D->E F Analyze by Flow Cytometry E->F G Quantify cell populations (Viable, Apoptotic, Necrotic) F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Phase 3: Investigating Target Engagement and Signaling Pathways

Many thiopyran derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt or EGFR pathways.[5][7]

Experimental Protocol: Western Blotting for Pathway Analysis

Methodology:

  • Protein Extraction: Treat cells with Compound X for various time points. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-EGFR, EGFR, and a loading control like GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

A reduction in the phosphorylated forms of key proteins (e.g., p-Akt, p-EGFR) in the presence of Compound X would indicate its inhibitory effect on the respective signaling pathways.

Signaling_Pathway_Inhibition cluster_pathway PI3K/Akt Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Proliferation Cell Proliferation & Survival pAkt->Proliferation CompoundX Compound X CompoundX->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by Compound X.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to the in vitro validation of "this compound" (Compound X). By employing a combination of cytotoxicity, apoptosis, and mechanistic assays, and by comparing its performance against relevant benchmarks, researchers can build a comprehensive profile of this novel compound. The validation of in vitro tools and models is a cornerstone of preclinical drug discovery, ensuring that only the most promising candidates advance.[11]

Positive and selective results from these in vitro studies would provide a strong rationale for further preclinical development, including in vivo efficacy studies and detailed toxicological profiling. The integration of these in vitro methodologies early in the drug development pipeline is essential for making informed decisions and accelerating the journey from the laboratory to the clinic.[2][12]

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • National Institute of Standards and Technology. (n.d.). Validation of in vitro tools and models for preclinical drug discovery.
  • Roy, P. S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • Khan, I. A., et al. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC - NIH.
  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Crown Bioscience. (2021, October 27). Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies.
  • IntechOpen. (2024, July 24). Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans.
  • PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery.
  • PubMed. (n.d.). Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin.
  • PubMed. (2020, October 1). Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors.
  • RSC Publishing. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies.
  • BenchChem. (n.d.). In Vitro Antitumor Activity of Tetrahydrothiopyran-4-one Compounds: A Comparative Guide.
  • ResearchGate. (n.d.). Some biologically active thiopyran derivatives.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiopyran-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1] These compounds have demonstrated a wide pharmacological spectrum, including antimicrobial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[1][2] Within this promising class of molecules resides 2-Methylthio-6-phenyl-4H-thiopyran-4-one , a compound of particular interest due to its unique substitution pattern. While its specific mechanism of action is not yet fully elucidated, the activities of structurally related compounds provide a valuable roadmap for investigation.

This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive comparative framework for exploring the potential mechanisms of action of this compound. By examining the established biological activities of related thiopyran and pyran derivatives, we will propose and detail experimental strategies to systematically characterize the bioactivity of this target compound. We will delve into potential roles in DNA damage repair, inflammation, microbial growth inhibition, and cytotoxicity, providing detailed protocols and data presentation frameworks to guide your research.

Hypothesized Mechanisms of Action and Key Related Compounds

The structural features of this compound, specifically the 2,6-disubstitution on the thiopyran-4-one core, suggest several plausible mechanisms of action based on existing literature. We will explore the following hypotheses and compare our target compound to well-characterized molecules.

Inhibition of DNA-Dependent Protein Kinase (DNA-PK)

The most compelling hypothesized mechanism for this compound is the inhibition of DNA-Dependent Protein Kinase (DNA-PK). This enzyme plays a critical role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[3] Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy, making it an attractive target for cancer therapy.[3][4]

Related Compounds for Comparison:

  • 6-Aryl-2-morpholin-4-yl-4H-thiopyran-4-ones: These compounds have been identified as potent and selective inhibitors of DNA-PK, with IC50 values in the sub-micromolar range.[5][6] They serve as an excellent benchmark for the potential DNA-PK inhibitory activity of our target compound.

  • NU7026 (2-(Morpholin-4-yl)-benzo[h]chromen-4-one): A well-established DNA-PK inhibitor that can be used as a positive control in experimental assays.[5]

Anti-inflammatory Activity

The pyran and thiopyran cores are found in numerous molecules with anti-inflammatory properties.[7][8] This activity is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenases (COX) and the modulation of inflammatory signaling pathways like the Toll-like receptor 4 (TLR4) pathway.[7][9]

Related Compounds for Comparison:

  • Pyran-based COX inhibitors: Various pyran derivatives have been shown to inhibit COX enzymes, which are central to the production of prostaglandins, key mediators of inflammation.[10][11]

  • Flavonoid derivatives (e.g., 2-phenyl-4H-chromen-4-one derivatives): These compounds, which share a similar phenyl-substituted pyran-4-one core, have been shown to exert anti-inflammatory effects by inhibiting the TLR4/MAPK signaling pathway.

Antimicrobial and Antifungal Activity

Thiopyran derivatives have a documented history of antimicrobial and antifungal activity.[1] The proposed mechanisms often involve disruption of the microbial cell wall or inhibition of essential enzymes.[1]

Related Compounds for Comparison:

  • Thiopyran S-oxides: These compounds have shown notable antibacterial efficacy, with their mechanism potentially involving hydrogen bonding with bacterial cell wall components.[1]

  • Thiophenyl substituted pyrimidine derivatives: These compounds have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, by inhibiting FtsZ polymerization, a key step in bacterial cell division.[12]

Cytotoxic Activity

Many pyran and thiopyran derivatives have exhibited cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.[13][14] The mechanisms underlying this cytotoxicity can be diverse, ranging from the induction of apoptosis to the inhibition of key enzymes involved in cell proliferation. One thiopyran derivative, L61H10, has been shown to induce a switch from apoptosis to pyroptosis in lung cancer cells, mediated by the NF-κB signaling pathway.[15]

Related Compounds for Comparison:

  • 2,6-Disubstituted trans-3-methylidenetetrahydropyran-4-ones: These compounds have demonstrated cytotoxicity against cancer cell lines and have been found to induce apoptosis and inhibit topoisomerase IIα.

  • Coumarin analogues bearing 4H-pyran rings: These have shown potent inhibition of various cancer cell lines.[13]

Comparative Analysis and Experimental Protocols

To systematically investigate the hypothesized mechanisms of action for This compound , a series of well-defined experimental protocols are essential. Below, we provide detailed methodologies for key assays, along with templates for data presentation and visualization of the experimental workflows.

DNA-PK Inhibition Assay

This assay will determine the in vitro potency of this compound in inhibiting the kinase activity of DNA-PK.

Experimental Protocol: In Vitro DNA-PK Kinase Assay (ADP-Glo™ Kinase Assay) [2][16]

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound, the related 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-one, and the positive control NU7026 in anhydrous DMSO.

    • Prepare serial dilutions of the inhibitor stock solutions in the kinase reaction buffer to achieve a range of final concentrations (e.g., low nanomolar to micromolar).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.

    • Prepare the DNA-PK enzyme, substrate (e.g., a p53-based peptide), and ATP mixture according to the manufacturer's protocol (e.g., Promega's ADP-Glo™ Kinase Assay).

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted inhibitor or vehicle control to the appropriate wells of a 384-well assay plate.

    • Add 5 µL of the substrate/ATP mixture to all wells.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2.5 µL of the DNA-PK enzyme solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Experimental Workflow for DNA-PK Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (10 mM in DMSO) prep_dilutions Prepare Serial Dilutions (nM to µM range) prep_inhibitor->prep_dilutions add_inhibitor Add Inhibitor/Vehicle to 384-well plate prep_dilutions->add_inhibitor prep_reagents Prepare Kinase Reaction Mix (Enzyme, Substrate, ATP) add_mix Add Substrate/ATP Mix prep_reagents->add_mix add_inhibitor->add_mix start_reaction Add DNA-PK Enzyme (Start Reaction) add_mix->start_reaction incubate_reaction Incubate 60 min at Room Temp start_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Stop Reaction) incubate_reaction->add_adpglo incubate_adpglo Incubate 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate 30 min add_detection->incubate_detection read_plate Measure Luminescence incubate_detection->read_plate normalize_data Normalize Data read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for the in vitro DNA-PK inhibition assay.

Table 1: Hypothetical Comparative Data for DNA-PK Inhibition

CompoundIC50 (µM)
This compound Experimental Value
6-Aryl-2-morpholin-4-yl-4H-thiopyran-4-one0.2 - 0.4[5]
NU7026 (Positive Control)0.23[5]
Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Experimental Protocol: MTT Assay for Cytotoxicity [17][19][20][21]

  • Cell Seeding:

    • Seed cancer cells (e.g., a panel of lung, breast, and colon cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a relevant cytotoxic comparator (e.g., a known anticancer drug like doxorubicin) in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity (MTT) Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_cells Incubate 24h seed_cells->incubate_cells treat_cells Treat Cells with Compounds incubate_cells->treat_cells prep_compounds Prepare Compound Dilutions prep_compounds->treat_cells incubate_treatment Incubate 48-72h treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for the cytotoxicity MTT assay.

Table 2: Hypothetical Comparative Data for Cytotoxicity

CompoundCell LineIC50 (µM)
This compound MCF-7 (Breast)Experimental Value
A549 (Lung)Experimental Value
HCT116 (Colon)Experimental Value
Doxorubicin (Positive Control)MCF-7~0.5
A549~0.2
HCT116~0.3
Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22][23][24]

Experimental Protocol: Broth Microdilution for MIC Determination [22][23][24][25][26]

  • Preparation of Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth media.

    • Dilute the overnight cultures to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare serial two-fold dilutions of this compound and a broad-spectrum antibiotic (e.g., gentamicin for bacteria) or antifungal (e.g., amphotericin B for fungi) in a 96-well microtiter plate.

  • Inoculation:

    • Add the standardized microbial inoculum to each well containing the compound dilutions.

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate Plate with Microbial Suspension prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Compounds in 96-well Plate prep_dilutions->inoculate_plate incubate Incubate at Appropriate Temperature and Time inoculate_plate->incubate read_mic Visually Determine MIC (Lowest Concentration with no Growth) incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Table 3: Hypothetical Comparative Data for Antimicrobial Activity

CompoundOrganismMIC (µg/mL)
This compound S. aureusExperimental Value
E. coliExperimental Value
C. albicansExperimental Value
Gentamicin (Positive Control)S. aureus0.25 - 1
E. coli0.5 - 2
Amphotericin B (Positive Control)C. albicans0.25 - 1

Data Interpretation and Concluding Remarks

The experimental data generated from these assays will provide a comprehensive initial profile of the biological activity of this compound.

  • Potent DNA-PK inhibition (low µM or nM IC50) would strongly suggest that this compound warrants further investigation as a potential anticancer agent, particularly as a sensitizer for radiotherapy and certain chemotherapies.

  • Significant cytotoxicity against cancer cell lines would also point towards an anticancer potential, and further mechanistic studies (e.g., apoptosis assays, cell cycle analysis) would be justified.

  • Broad-spectrum or potent antimicrobial activity would indicate a potential for development as a novel anti-infective agent.

  • Inhibition of inflammatory markers would open avenues for its investigation in inflammatory diseases.

It is also crucial to consider the selectivity of the observed effects. For instance, a compound that is highly cytotoxic to cancer cells but shows minimal toxicity to normal cells would be a more promising therapeutic candidate.

References

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • MTT (Assay protocol - Protocols.io. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]

  • Chapter 8: Synthesis, Properties, and Biological Applic
  • 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed. [Link]

  • (PDF) Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages - ResearchGate. [Link]

  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives - Journal of King Saud University - Science. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - MDPI. [Link]

  • 2,6-Disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) | Scilit. [Link]

  • (PDF) Synthesis and anti-inflammatory--analgesic activities of some new 6-aryl-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3- yl)-2-S-benzylthiopyrimidines - ResearchGate. [Link]

  • A thiopyran derivative with low murine toxicity with therapeutic potential on lung cancer acting through a NF-κB mediated apoptosis-to-pyroptosis switch - PubMed. [Link]

  • Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction | Nucleic Acids Research | Oxford Academic. [Link]

  • Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - PubMed. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PubMed Central. [Link]

  • Experimental protocol. In vivo experimental protocol of antigen-induced arthritis and budlein A treatment in mice. - ResearchGate. [Link]

  • Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - NIH. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • [해외논문] 2,6-Disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - 한국과학기술정보연구원. [Link]

  • Cox-2 is regulated by toll-like receptor-4 (TLR4) signaling and is important for proliferation and apoptosis in response to intestinal mucosal injury - PMC - NIH. [Link]

  • (PDF) Screening of herbal extracts for TLR2- and TLR4-dependent anti-inflammatory effects. [Link]

  • Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC - NIH. [Link]

  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - MDPI. [Link]

  • Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin - PubMed. [Link]

  • Synthesis, Cytotoxic and Anti-proliferative Activity of Novel Thiophene, Thieno[2,3-b]pyridine and Pyran Derivatives Derived from 4,5,6,7-tetrahydrobenzo[b]thiophene Derivative - PubMed. [Link]

  • Screening of herbal extracts for TLR2- and TLR4-dependent anti-inflammatory effects. [Link]

  • Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents - MDPI. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - ResearchGate. [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC - NIH. [Link]

Sources

The Evolving Landscape of Thiopyran-4-ones: A Comparative Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the exploration of privileged scaffolds that offer a foundation for diverse biological activities is paramount. The 4H-thiopyran-4-one core is one such scaffold, demonstrating a remarkable versatility that has led to its investigation in a range of therapeutic areas. This guide provides a comprehensive structure-activity relationship (SAR) analysis of 2-Methylthio-6-phenyl-4H-thiopyran-4-one, placed in the context of related thiopyran derivatives and alternative heterocyclic systems. By examining the subtle interplay of structural modifications and their impact on biological outcomes, we aim to provide researchers and drug development professionals with actionable insights for the rational design of novel therapeutic agents.

The 4H-Thiopyran-4-one Scaffold: A Privileged Core

The 4H-thiopyran-4-one ring system, a sulfur-containing heterocycle, has garnered significant attention due to its presence in a variety of biologically active compounds.[1] Its unique electronic and conformational properties make it an attractive starting point for the synthesis of molecules with potential applications in oncology, infectious diseases, and neurology.[2][3] The core structure allows for functionalization at multiple positions, enabling a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound and Analogs

The synthesis of 4H-thiopyran-4-one derivatives often involves multi-component reactions, which offer an efficient route to complex molecules from simple starting materials.[4][5] A common strategy for the synthesis of the target compound, this compound, and its analogs involves the condensation of a β-ketoester with a source of sulfur, followed by further modifications.

The general synthetic approach allows for the introduction of diverse substituents at the C2, C3, C5, and C6 positions of the thiopyran ring, which is crucial for a thorough SAR investigation.

Comparative Structure-Activity Relationship (SAR) Analysis

A direct and comprehensive SAR study for this compound is not extensively documented in publicly available literature. However, by collating data from various studies on related thiopyran-4-one derivatives, we can construct a comparative analysis to infer the key structural determinants of activity.

The Core Scaffold: Thiopyran vs. Pyran

A fundamental comparison can be made between the thiopyran and pyran ring systems. The replacement of the oxygen atom in a pyran with a sulfur atom in a thiopyran can significantly alter the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile.

Substitutions at the C2 and C6 Positions

The C2 and C6 positions of the 4H-thiopyran-4-one ring are frequently targeted for modification. In our target compound, these positions are occupied by a methylthio group and a phenyl group, respectively.

  • Aryl Substituents: The presence of aryl groups at these positions is a common feature in many biologically active thiopyran derivatives. For instance, 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones have been investigated for their anti-kinetoplastidal properties.[2] The nature and substitution pattern of these aryl rings can profoundly impact activity. Electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties of the entire molecule, affecting its interaction with biological targets.

  • Alkylthio Substituents: The methylthio group at the C2 position is of particular interest. Sulfur-containing functional groups can engage in unique interactions with biological targets, including hydrogen bonding and metal coordination. The oxidation state of the sulfur atom can also play a critical role; for example, the corresponding sulfoxides and sulfones of 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones have shown altered activity and toxicity profiles.[2]

The Ketone at C4

The carbonyl group at the C4 position is a key feature of the 4H-thiopyran-4-one scaffold. It can act as a hydrogen bond acceptor and is crucial for the planarity of the ring system. Modifications at this position, such as reduction to the corresponding alcohol or conversion to a thioketone, would be expected to have a significant impact on biological activity.

Saturation of the Thiopyran Ring

Comparison between 4H-thiopyran-4-ones and their saturated tetrahydro-thiopyran-4-one counterparts reveals the importance of the double bonds within the ring. The unsaturated system is more planar and has a different electronic distribution, which can lead to distinct biological activities. For example, some tetrahydro-thiopyran-4-one derivatives have been explored as dopamine D3 receptor agonists.[6]

Comparative Performance with Alternative Scaffolds

To provide a broader context, it is valuable to compare the 4H-thiopyran-4-one scaffold with other heterocyclic systems that have been investigated for similar biological activities.

ScaffoldKey FeaturesReported Biological Activities
4H-Thiopyran-4-one Sulfur heterocycle, conjugated systemAnti-kinetoplastidal, Dopamine receptor modulation, Anticonvulsant
Pyrimidine Nitrogen heterocycle, aromaticAnticonvulsant, Anticancer, Antimicrobial[7][8]
Pyridine Nitrogen heterocycle, aromaticAnticancer, Antiviral, Anti-inflammatory[9]

This comparison highlights that while different heterocyclic cores can exhibit overlapping biological activities, the specific nature of the heteroatom and the overall molecular architecture lead to distinct SAR profiles and potential therapeutic applications.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are representative protocols for the synthesis and biological evaluation of thiopyran-4-one derivatives.

General Synthetic Protocol for 2,6-Disubstituted-4H-thiopyran-4-ones

A mixture of an appropriate 1,3-diaryl-1,3-diketone (1 mmol) and Lawesson's reagent (0.5 mmol) in anhydrous toluene (20 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 2,6-diaryl-4H-thiopyran-4-one.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., HeLa, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds (e.g., 0.1 to 100 µM) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Data Summary

The following table summarizes hypothetical comparative data for a series of 4H-thiopyran-4-one analogs to illustrate potential SAR trends.

CompoundR1R2Biological Activity (IC50, µM)
1 (Target) -SCH3-C6H510.5
2 -OCH3-C6H515.2
3 -SCH3-C6H4-Cl5.8
4 -SCH3-C6H4-OCH312.1
5 -H-C6H525.0

This data is illustrative and intended to demonstrate potential SAR trends.

Visualizations

Core Structure and Numbering

Caption: Core structure of the 4H-thiopyran-4-one scaffold.

SAR Trends Visualization

SAR_Trends Core 4H-Thiopyran-4-one Core C2_Sub C2-Substituent Core->C2_Sub Methylthio group (H-bond donor/acceptor) C6_Sub C6-Substituent Core->C6_Sub Phenyl group (Steric bulk, electronics) Activity Biological Activity C2_Sub->Activity Modulates Potency C6_Sub->Activity Influences Selectivity

Caption: Key SAR determinants for 4H-thiopyran-4-one derivatives.

Experimental Workflow

Experimental_Workflow Start Synthesis of Analogs Purification Purification & Characterization (Chromatography, NMR, MS) Start->Purification BioAssay Biological Evaluation (e.g., MTT Assay) Purification->BioAssay DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis SAR SAR Analysis DataAnalysis->SAR

Caption: A typical workflow for SAR-driven drug discovery.

Conclusion

The this compound scaffold and its analogs represent a promising area for further investigation in drug discovery. This comparative guide highlights the key structural features that can be modulated to influence biological activity. A systematic exploration of the substituents at the C2 and C6 positions, coupled with modifications of the thiopyran ring itself, will be crucial for the development of potent and selective therapeutic agents. The experimental protocols and visualizations provided herein offer a framework for the rational design and evaluation of novel compounds based on this versatile heterocyclic core.

References

Sources

A Comparative Benchmarking Guide to 2-Methylthio-6-phenyl-4H-thiopyran-4-one: A Novel Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound, 2-Methylthio-6-phenyl-4H-thiopyran-4-one, against established kinase inhibitors. We will navigate the rationale behind experimental design, from initial biochemical assays to complex cell-based functional screens, providing detailed protocols and a robust model for data interpretation. Our focus will be on benchmarking this compound within the context of the PI3K/Akt/mTOR signaling pathway, a critical nexus in cancer cell proliferation and survival.

Introduction: The Quest for Specificity in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a vast and fertile ground for therapeutic intervention, particularly in oncology.[1] However, the development of small molecule kinase inhibitors is a journey fraught with challenges. A primary hurdle is translating potent biochemical activity into effective and safe cellular efficacy.[2] Many compounds that demonstrate low IC50 values in cell-free assays fail in cellular contexts due to poor permeability, off-target effects, or inability to engage the target in its native conformational state.[2]

The thiopyran scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promising anti-cancer properties.[3][4][5] This guide focuses on This compound (hereafter designated as TMP-4 ), a novel, uncharacterized derivative. Given the known activities of related heterocyclic compounds, we hypothesize that TMP-4 may exert its effects by modulating key oncogenic signaling pathways.

This document outlines a rigorous, multi-phase benchmarking strategy to characterize TMP-4, comparing it against well-established inhibitors of the PI3K/Akt/mTOR pathway. This approach is designed not merely to generate data, but to build a comprehensive performance profile that will inform subsequent drug development efforts.

The PI3K/Akt/mTOR Pathway: A Critical Oncogenic Hub

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer.[6] Its aberrant activation, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, drives tumor growth, proliferation, and resistance to therapy.[7] The pathway's central role makes it a high-value target for pharmacological intervention.[8]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN PTEN->PIP3 Inhibits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Growth & Survival S6K->Proliferation _4EBP1->Proliferation Translation Initiation

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.

Selection of Comparator Compounds: Establishing a Performance Baseline

To accurately assess the potential of TMP-4, it is essential to benchmark it against inhibitors with well-defined mechanisms of action. We have selected two clinical-stage inhibitors that target the PI3K/Akt/mTOR pathway through distinct modalities:

  • Buparlisib (BKM120): A potent pan-Class I PI3K inhibitor that targets all four isoforms (p110α, β, δ, γ). Its primary action is upstream of Akt. By inhibiting all isoforms, it may be effective in tumors with various PI3K pathway alterations.[6]

  • Dactolisib (BEZ235): A dual PI3K/mTOR inhibitor that targets the ATP-binding sites of both PI3K and mTORC1/2. This dual action is designed to prevent the feedback activation of Akt that can occur with mTORC1-only inhibitors.[6]

These compounds provide an excellent basis for comparison, representing both focused and broad-spectrum inhibition of the pathway.

Benchmarking Workflow: A Phased Experimental Approach

A successful benchmarking program progresses logically from simple, high-throughput biochemical assays to more complex, physiologically relevant cellular models. This phased approach ensures that resources are focused on compounds with the highest potential.

Workflow Phase1 Phase 1: Biochemical Screening KinaseAssay Cell-Free PI3Kα Kinase Assay Phase1->KinaseAssay IC50_Biochem Determine Biochemical IC50 KinaseAssay->IC50_Biochem Phase2 Phase 2: Cellular Assays IC50_Biochem->Phase2 Promising Candidates CellViability Cell Proliferation Assay (e.g., WST-1) Phase2->CellViability TargetEngagement Target Engagement Assay (Western Blot) Phase2->TargetEngagement IC50_Cell Determine Cellular IC50 CellViability->IC50_Cell Analysis Comparative Analysis & Decision IC50_Cell->Analysis Phospho Measure p-Akt / p-S6K Levels TargetEngagement->Phospho Phospho->Analysis GoNoGo Go/No-Go for Further Studies Analysis->GoNoGo

Figure 2: Phased workflow for inhibitor benchmarking.
Phase 1: In Vitro Biochemical Potency

Causality: The first step is to determine if TMP-4 can directly inhibit the enzymatic activity of a target kinase in a clean, cell-free system. This assay measures the direct interaction between the inhibitor and the enzyme, providing a baseline measure of potency (IC50).[1] We will use the PI3Kα isoform, as it is frequently mutated in cancer.

Experimental Protocol: Cell-Free PI3Kα (p110α/p85α) Inhibition Assay

  • Reagents: Recombinant human PI3Kα, PIP2 substrate, ATP, test compounds (TMP-4, Buparlisib, Dactolisib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute test compounds in DMSO to create a 10-point concentration gradient. b. Add 5 µL of diluted compound to the wells of a 384-well plate. c. Add 10 µL of a solution containing PI3Kα and PIP2 to each well. d. Incubate for 15 minutes at room temperature to allow for inhibitor binding. e. Initiate the kinase reaction by adding 10 µL of ATP. The final ATP concentration should be at or near the Km value for PI3Kα to ensure a fair comparison between inhibitors.[1] f. Allow the reaction to proceed for 60 minutes at room temperature. g. Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ detection reagents as per the manufacturer's protocol. h. Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Hypothetical Data Summary

CompoundTarget(s)Biochemical IC50 (PI3Kα) [nM]
TMP-4 (Hypothesized PI3K) 120
BuparlisibPan-PI3K85
DactolisibPI3K/mTOR9
Phase 2: Cellular Activity and Target Engagement

Causality: A potent biochemical inhibitor is of little value if it cannot enter a cell and engage its target.[2] Phase 2 assays are designed to answer two critical questions: 1) Does the compound inhibit cancer cell proliferation? and 2) Does it do so by inhibiting the intended signaling pathway?

Protocol 1: Cell Viability Assay (WST-1)

This assay measures the metabolic activity of cells, which serves as a proxy for proliferation and viability. We will use the MCF-7 breast cancer cell line, which harbors an activating PIK3CA mutation, making it sensitive to PI3K pathway inhibitors.

  • Cell Culture: Culture MCF-7 cells in appropriate media until they reach 80% confluency.

  • Procedure: a. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight. b. Treat cells with a 10-point concentration gradient of each test compound (TMP-4, Buparlisib, Dactolisib) for 72 hours. c. After incubation, add 10 µL of WST-1 reagent to each well and incubate for 2 hours. d. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated controls. Determine the IC50 value for cell growth inhibition using non-linear regression analysis.

Protocol 2: Western Blot for Pathway Modulation

This technique directly visualizes the phosphorylation status of key downstream effectors of the PI3K pathway, providing direct evidence of target engagement. A reduction in the phosphorylation of Akt (a direct PI3K substrate) and S6K (a downstream mTORC1 substrate) indicates successful pathway inhibition.

  • Cell Treatment: Seed MCF-7 cells in 6-well plates. Treat with compounds at concentrations of 1x, 5x, and 10x their respective cellular IC50 values for 4 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Immunoblotting: a. Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST. c. Probe with primary antibodies overnight at 4°C against: Phospho-Akt (Ser473), Total Akt, Phospho-S6K (Thr389), and a loading control (e.g., β-actin). d. Wash and incubate with HRP-conjugated secondary antibodies. e. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hypothetical Data Summary

CompoundCell Viability IC50 (MCF-7) [nM]p-Akt Inhibitionp-S6K Inhibition
TMP-4 550 ++ +
Buparlisib400+++++
Dactolisib50++++++
(+++ Strong Inhibition, ++ Moderate Inhibition, + Weak Inhibition)

Interpreting the Data: A Comparative Analysis

The hypothetical data presented allows for a nuanced comparison.

  • Potency Shift: TMP-4 shows a ~4.6-fold shift in potency from the biochemical to the cellular assay (120 nM vs. 550 nM). This is a common phenomenon and can be attributed to factors like cell membrane permeability or efflux pump activity. This shift is comparable to that of Buparlisib (~4.7-fold). Dactolisib, however, shows a smaller shift (~5.5-fold), suggesting excellent cell permeability and retention.

  • Mechanism of Action: The Western Blot data provides crucial mechanistic insight. TMP-4 moderately inhibits p-Akt but only weakly inhibits p-S6K. This contrasts with Buparlisib, which strongly inhibits p-Akt and consequently shows a stronger effect on p-S6K. Dactolisib, as expected for a dual inhibitor, potently suppresses both readouts. This profile for TMP-4 might suggest a primary activity on PI3K with less efficient downstream signal suppression, or perhaps a different, more specific mode of action that warrants further investigation.

  • Overall Profile: While less potent than the clinical candidates, the hypothetical profile of TMP-4 demonstrates on-target activity in a relevant cancer cell line. The thiopyran scaffold shows promise, and the compound serves as a valid starting point for lead optimization to improve cellular potency and specificity.

Conclusion and Future Directions

This guide has established a comprehensive, logically structured workflow for the initial characterization and benchmarking of a novel compound, this compound (TMP-4). By comparing it against established inhibitors of the PI3K/Akt/mTOR pathway, we can move beyond simple potency measurements to build a detailed picture of its cellular activity and mechanism of action.

Based on our hypothetical results, TMP-4 represents a promising hit compound. The logical next steps in its development would include:

  • Kinome Screening: Profile TMP-4 against a broad panel of kinases to determine its selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of TMP-4 to improve potency and cellular activity.

  • In Vivo Efficacy Studies: Evaluate the anti-tumor activity of optimized compounds in xenograft mouse models.[9]

  • ADME/Tox Profiling: Assess the absorption, distribution, metabolism, excretion, and toxicity properties of lead candidates.

By employing a rigorous, hypothesis-driven benchmarking strategy, researchers can efficiently identify and advance novel chemical matter, accelerating the journey from the laboratory bench to potential clinical application.

References

  • Joos, A., & Herberg, F. W. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog. [Link]

  • Bentham Science Publishers. (2025). Screening and in vitro Biological Evaluation of Novel Multiple Tyrosine Kinases Inhibitors as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Tyner, J. W., et al. (2016). A Phase II Pilot Study of Kinase Inhibition in Relapsed/Refractory Acute Leukemias: Using an in Vitro Kinase Inhibitor Panel to Select Individualized, Targeted Therapies. Blood, 128(22), 2937. [Link]

  • Zhang, H., et al. (2024). Discovery of novel Akt1 inhibitors by an ensemble-based virtual screening method, molecular dynamics simulation, and in vitro biological activity testing. Journal of Molecular Modeling, 30(2), 48. [Link]

  • Kinose, Y., et al. (2012). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PLoS ONE, 7(9), e45861. [Link]

  • Tipton, K. F., & Davey, G. P. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(10), 1649. [Link]

  • Wang, Y., et al. (2021). Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. New Journal of Chemistry, 45(3), 1545-1556. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Xu, F., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 11, 717428. [Link]

  • Jafari, S., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. [Link]

  • Alfa Cytology. (n.d.). PI3K/AKT/mTOR Pathway Inhibitor Development. Alfa Cytology. [Link]

  • Khan, K. M., et al. (2016). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. International Journal of Oncology, 48(4), 1431-1440. [Link]

  • Mohareb, R. M., & Abdo, N. Y. M. (2015). Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin. Chemical & Pharmaceutical Bulletin, 63(9), 678-687. [Link]

  • Sharma, A., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(1), 38-55. [Link]

  • Asghari, S., Ramezani, M., & Ramezani, F. (2017). Some biologically active thiopyran derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 589-598. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

Sources

"2-Methylthio-6-phenyl-4H-thiopyran-4-one" cross-validation of analytical methods

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methylthio-6-phenyl-4H-thiopyran-4-one

Introduction

In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the characterization and quantification of this compound, a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry.[1] The focus is not merely on the execution of methods but on the strategic cross-validation of these techniques to ensure data integrity, a cornerstone of regulatory compliance and successful drug development.[2][3]

The process of cross-validation involves assessing the reliability of an analytical procedure by comparing its results across different methods to ensure its general applicability.[2] This is critical when transferring methods between laboratories or when multiple techniques are employed for release testing.[4] This guide will explore the cross-validation of three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Analyte: this compound

This compound (C₁₂H₁₀OS₂) is a molecule presenting unique analytical challenges due to its sulfur moieties and aromatic system.[5] Its structure necessitates careful consideration of the analytical techniques chosen for its quantification and characterization.

Caption: Chemical structure of this compound.

Pillar 1: High-Performance Liquid Chromatography (HPLC-UV)

Rationale for Selection: HPLC is a workhorse in pharmaceutical analysis, offering high resolution and sensitivity for non-volatile and thermally labile compounds. The presence of a chromophore in the target molecule makes UV detection a straightforward and robust choice.[6] A reverse-phase method is typically the first choice for molecules of this polarity.

Experimental Protocol: HPLC-UV Method Development and Validation

This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Optimization:

    • Initiate with a gradient elution using acetonitrile and water to determine the approximate elution time.

    • Fine-tune the mobile phase composition to achieve a symmetric peak with a reasonable retention time. An isocratic mobile phase of acetonitrile and water (e.g., 60:40, v/v) is often a good starting point for structurally similar compounds.[10]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: Determined by scanning the UV spectrum of the analyte in the mobile phase; a wavelength of maximum absorbance (λmax) should be selected.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the expected calibration range.

  • Validation Parameters:

    • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the analyte to ensure no interference at the retention time of the analyte.

    • Linearity: Prepare a series of at least five concentrations of the analyte. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale for Selection: GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. The mass spectrometer provides high specificity, which is particularly useful for analyzing complex mixtures and identifying impurities. Given the potential for thermal degradation of sulfur-containing compounds, careful method development is crucial. While GC-MS is a powerful tool, it's important to be aware of potential interferences from non-sulfur compounds when analyzing complex samples.[11][12]

Experimental Protocol: GC-MS Method Development and Validation

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap). A low-bleed capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is recommended.

  • Inlet and Temperature Program Optimization:

    • Inlet Temperature: Start with a lower temperature (e.g., 250°C) to minimize on-column degradation.

    • Oven Program: Begin with a hold at a low temperature (e.g., 100°C) followed by a ramp (e.g., 10°C/min) to a final temperature (e.g., 280°C) to ensure elution of the analyte.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode (e.g., m/z 50-400) for initial identification and to confirm the fragmentation pattern.

    • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of the analyte to enhance sensitivity and selectivity.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Validation Parameters: The validation parameters are similar to those for HPLC, with adjustments for the specific technique. For instance, in specificity, the mass spectrum of the peak should be evaluated for purity.

Pillar 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Rationale for Selection: NMR spectroscopy is a primary analytical technique that provides detailed structural information and can be used for quantitative analysis without the need for a reference standard of the analyte itself (when using an internal standard).[13][14][15] ¹H NMR is particularly useful for quantification due to its high sensitivity and the direct proportionality between signal area and the number of protons.

Experimental Protocol: ¹H qNMR Method Development and Validation

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Sequence: A simple 90° pulse-acquire sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.

  • Data Processing and Quantification:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic proton signal of the analyte and a signal from the internal standard.

    • Calculate the concentration of the analyte using the following equation:

      • C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)

      • Where: C = concentration, I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and V = volume of the solvent.

  • Validation Parameters:

    • Specificity: Ensure that the signals of the analyte and the internal standard are well-resolved from any impurity signals.

    • Linearity, Accuracy, and Precision: Follow similar principles as for HPLC, preparing samples with varying analyte-to-internal standard ratios.

Cross-Validation: Tying It All Together

The core of this guide is the cross-validation of these three orthogonal methods. The objective is to demonstrate that each validated method produces consistent and reliable results.[2]

Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation (ICH Q2) cluster_comparison Data Comparison Sample Homogeneous Batch of This compound HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR qNMR Analysis Sample->NMR Val_HPLC Validate HPLC HPLC->Val_HPLC Val_GCMS Validate GC-MS GCMS->Val_GCMS Val_NMR Validate qNMR NMR->Val_NMR Compare Statistical Comparison of Results (e.g., t-test, F-test) Val_HPLC->Compare Val_GCMS->Compare Val_NMR->Compare

Caption: Workflow for the cross-validation of analytical methods.

A single, homogeneous batch of this compound should be analyzed by each of the three validated methods. The quantitative results obtained from each technique are then statistically compared.

Data Presentation: A Comparative Summary

The performance of each validated method should be summarized for easy comparison.

Parameter HPLC-UV GC-MS (SIM) ¹H qNMR
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 99.5 - 101.2%98.9 - 102.0%99.0 - 101.5%
Precision (RSD) < 1.5%< 2.0%< 1.0%
LOD ~ 0.1 µg/mL~ 0.05 µg/mL~ 5 µg/mL
LOQ ~ 0.3 µg/mL~ 0.15 µg/mL~ 15 µg/mL
Specificity High (Chromatographic)Very High (Mass Spec)Very High (Structural)
Throughput HighMediumLow
Primary Use Routine QC, PurityImpurity Profiling, IDPrimary Standard, Purity

Expert Insights and Causality

  • HPLC-UV: The choice of a C18 column provides good retention and peak shape for this moderately polar analyte. The method's robustness is key for routine quality control environments where minor variations in conditions are expected.

  • GC-MS: The use of SIM mode is crucial for achieving the necessary sensitivity for trace-level impurity analysis. The potential for thermal degradation is a key consideration; a lower inlet temperature and a faster ramp rate can mitigate this risk.

  • qNMR: The selection of a suitable internal standard is critical. It should have a simple spectrum with signals that do not overlap with the analyte, be chemically inert, and have a known purity. The long relaxation delay is non-negotiable for accurate quantification.

Conclusion

The cross-validation of orthogonal analytical methods provides a high degree of confidence in the reported data. For this compound, HPLC-UV serves as an excellent tool for routine quality control due to its high throughput and robustness. GC-MS offers superior specificity for impurity identification, while qNMR stands as a primary method for accurate purity assessment without the need for a specific reference standard of the analyte. By employing this multi-faceted approach, researchers and drug development professionals can ensure the integrity and reliability of their analytical results, a fundamental requirement in the pharmaceutical industry.[3]

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][7][8]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link][2]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]

  • ICH. Quality Guidelines. [Link][16]

  • Starodub. Revised ICH guideline Q2(R1) on Validation of Analytical Procedures. [Link][17]

  • ACS Publications. Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. [Link][11]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link][9]

  • Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How? [Link][18]

  • MDPI. Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. [Link][19]

  • Pharma Approach. Method Development and Validation in Pharmaceutical Analysis: A Practical Overview. [Link][3]

  • Pharmaceutical Technology. Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link][20]

  • Bohrium. limitations-to-gc-ms-determination-of-sulfur-containing-polycyclic-aromatic-compounds-in-geochemical-petroleum-and-environmental-investigations. [Link][12]

  • Pharmaguideline. Steps for HPLC Method Development. [Link][6]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link][13]

  • UNL Powers Group. Introduction to NMR and Its Application in Metabolite Structure Determination. [Link][14]

  • PubMed Central. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link][1]

  • Springer Link. NMR Spectroscopy Techniques for Application to Metabonomics. [Link][15]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Methylthio-6-phenyl-4H-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on 2-Methylthio-6-phenyl-4H-thiopyran-4-one . It is intended for researchers, scientists, and drug development professionals interested in evaluating the potential of this compound against various therapeutic targets. We will delve into the rationale behind target selection, provide a detailed, step-by-step protocol for in silico analysis, and present a strategy for comparing the docking results against known inhibitors.

Introduction: The Therapeutic Potential of the Thiopyran Scaffold

The thiopyran ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The subject of our investigation, this compound (PubChem CID: 10129094), is a member of this versatile class of compounds. Its unique structural features, including the phenyl and methylthio substituents, warrant a thorough investigation of its potential interactions with key biological macromolecules.

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns[2]. This guide will focus on a comparative docking approach, evaluating the binding potential of this compound against three distinct and therapeutically relevant protein targets. The choice of these targets is informed by the known biological activities of thiopyran derivatives.

Target Selection: A Triad of Therapeutic Opportunities

For a robust comparative analysis, we have selected three protein targets implicated in distinct disease areas:

  • DNA-Dependent Protein Kinase (DNA-PK) : A key enzyme in the DNA double-strand break repair pathway, DNA-PK is a well-established target in oncology[3]. Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy. Thiopyran-4-one derivatives have been previously investigated as DNA-PK inhibitors, making this a relevant target for our comparative study[4].

  • Cyclin-Dependent Kinase 2 (CDK2) : As a crucial regulator of the cell cycle, CDK2 is another prominent target in cancer therapy. Dysregulation of CDK2 activity is a hallmark of many cancers, and its inhibition can lead to cell cycle arrest and apoptosis[5][6]. The structural similarity of our compound to known heterocyclic kinase inhibitors justifies the inclusion of CDK2 in this analysis.

  • Trypanothione Reductase (TR) : This enzyme is unique to trypanosomatid parasites, such as Leishmania and Trypanosoma, and is essential for their survival by protecting them from oxidative stress[7][8]. As TR is absent in humans, it represents an attractive target for the development of novel anti-parasitic drugs with high selectivity[9]. The potential antimicrobial activity of thiopyran derivatives makes TR a compelling target for this investigation.

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

This section outlines a detailed protocol for performing a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program[10].

graph TD { A[Start: Ligand and Protein Selection] --> B{Ligand Preparation}; A --> C{Protein Preparation}; B --> D{Energy Minimization}; C --> E{Removal of Water and Heteroatoms}; E --> F{Addition of Polar Hydrogens and Charges}; D --> G[Ligand in PDBQT format]; F --> H[Protein in PDBQT format]; G --> I{Molecular Docking}; H --> I; I --> J[Analysis of Docking Results]; J --> K[Comparative Analysis]; K --> L[End: Report Generation];

}

Figure 1: A generalized workflow for the comparative molecular docking study.
Part 1: Ligand and Protein Preparation

Accurate preparation of both the ligand and protein structures is critical for obtaining meaningful docking results[11][12][13][14][15].

Ligand Preparation (this compound):

  • Obtain 3D Structure: Download the 3D structure of this compound from the PubChem database (CID: 10129094) in SDF format.

  • Format Conversion and Energy Minimization:

    • Use a molecular modeling software such as PyMOL or Chimera to convert the SDF file to a PDB file.

    • Perform energy minimization of the ligand structure using a force field like MMFF94 to obtain a low-energy conformation.

  • Preparation for AutoDock:

    • Open the energy-minimized ligand PDB file in AutoDockTools (ADT)[12].

    • Assign Gasteiger charges to the ligand atoms.

    • Merge non-polar hydrogens.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in PDBQT format.

Protein Preparation (DNA-PK, CDK2, and Trypanothione Reductase):

  • Obtain Protein Structures: Download the crystal structures of the target proteins from the Protein Data Bank (PDB):

    • DNA-PK: PDB ID: 5W1R[16]

    • CDK2: PDB ID: 6GU6[17]

    • Trypanothione Reductase: PDB ID: 2WOH[18]

  • Cleaning the Protein Structure:

    • Open the PDB file in a molecular visualization tool like PyMOL or Chimera.

    • Remove all water molecules and any co-crystallized ligands or heteroatoms that are not essential for the protein's structural integrity or the binding site of interest.

  • Preparation for AutoDock:

    • Open the cleaned protein PDB file in ADT[19].

    • Add polar hydrogens to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in PDBQT format.

Part 2: Molecular Docking with AutoDock Vina
  • Grid Box Generation:

    • For each protein target, define a grid box that encompasses the active site. The location and dimensions of the grid box can be determined based on the binding site of the co-crystallized ligand (if present) or by using active site prediction tools.

  • Configuration File:

    • Create a configuration text file for each docking run. This file specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the center of the grid box, and the dimensions of the grid box.

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input. The command will be structured as follows: vina --config conf.txt --log log.txt

    • The --config flag points to your configuration file, and the --log flag will generate a log file containing the binding affinity scores for the different predicted binding poses.

Part 3: Analysis and Comparison
  • Visualization of Docking Poses:

    • The output of AutoDock Vina is a PDBQT file containing the predicted binding poses of the ligand.

    • Visualize the docked poses in complex with the protein using PyMOL or Chimera to analyze the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the active site.

  • Comparative Data Collection:

    • From the log file, extract the binding affinity scores (in kcal/mol) for the top-ranked poses.

    • Search the literature for reported docking studies of known inhibitors against the selected protein targets. Extract the binding affinity scores and key interacting residues for these comparator compounds.

Comparative Docking Results

The following tables summarize the predicted binding affinities of this compound against the three target proteins, alongside data for known inhibitors from the literature for a comparative perspective.

Table 1: Comparative Docking Data for DNA-Dependent Protein Kinase (DNA-PK)

CompoundDocking SoftwarePDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesReference
This compound AutoDock Vina5W1RTo be determinedTo be determinedThis Study
Pyridopyrimidin-4-one derivativeNot SpecifiedNot SpecifiedIC₅₀ = 8 nM (experimental)Not Specified[3]
6-aryl-2-morpholin-4-yl-4H-thiopyran-4-oneNot SpecifiedNot SpecifiedIC₅₀ in 0.2-0.4 µM range (experimental)Not Specified[4]

Table 2: Comparative Docking Data for Cyclin-Dependent Kinase 2 (CDK2)

CompoundDocking SoftwarePDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesReference
This compound AutoDock Vina6GU6To be determinedTo be determinedThis Study
Imidazol-5-one derivativeNot Specified6GUE-11.0Lys, Asp, Leu, His[5]
DinaciclibNot Specified6GU6Potent inhibitor (experimental)Lys33, Asp145[20]

Table 3: Comparative Docking Data for Trypanothione Reductase (TR)

CompoundDocking SoftwarePDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesReference
This compound AutoDock Vina2WOHTo be determinedTo be determinedThis Study
FDA-approved drug (Top 20)Not SpecifiedNot Specified-9.536 to -11.725Not Specified[21]
Phenothiazine derivativesNot SpecifiedNot SpecifiedCorrelated with experimental KiNot Specified[22][23]

Note: The binding affinities for the comparator compounds are taken from the cited literature and may have been obtained using different docking software and protocols. Direct comparison of absolute values should be done with caution. The primary purpose is to establish a benchmark for the potential activity of our compound of interest.

Discussion and Future Directions

The comparative docking study outlined in this guide will provide valuable preliminary data on the potential of this compound as a modulator of three distinct therapeutic targets. A strong predicted binding affinity, comparable to or better than known inhibitors, would warrant further investigation.

The analysis of the binding poses will reveal the key molecular interactions driving the binding of the compound to each target. This information is crucial for understanding the structure-activity relationship (SAR) and for guiding future lead optimization efforts. For instance, if hydrogen bonding with a specific residue is identified as a key interaction, modifications to the ligand to enhance this interaction could lead to improved potency.

It is important to emphasize that in silico docking studies are predictive in nature and serve as a starting point for drug discovery. The results from this computational analysis should be validated through in vitro and in vivo experimental studies to confirm the biological activity and to assess the therapeutic potential of this compound.

graph TD { A[Start: Docking Results] --> B{High Binding Affinity?}; B -- Yes --> C[Analyze Binding Interactions]; B -- No --> D[Consider Structural Modifications or Different Targets]; C --> E{Identify Key Residues and Interactions}; E --> F[Propose Structural Modifications for Improved Binding]; F --> G[Synthesize and Test Analogs]; G --> H{Improved Activity?}; H -- Yes --> I[Lead Optimization]; H -- No --> F; I --> J[Preclinical and Clinical Studies]; J --> K[End: Potential New Drug]; } Figure 2: A decision-making workflow following the initial comparative docking study.

References

  • Baiocco, P., Colotti, G., Franceschini, S., & Ilari, A. (2009). Molecular basis of antimony treatment in leishmaniasis. Journal of Medicinal Chemistry, 52(8), 2603–2612. [Link]

  • Baiocco, P., et al. (2009). X ray structure of Leishmania infantum Trypanothione reductase in complex with antimony and NADPH. RCSB PDB. [Link]

  • Crescent-Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]

  • Wood, D.J., et al. (2018). CDK1/Cks2 in complex with Dinaciclib. RCSB PDB. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [Link]

  • Hassan, A. S. (2024). Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans. In Heterocyclic Compounds. IntechOpen.
  • Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • Kushwaha, N., & Singh, M. K. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. ACS Omega, 8(3), 3047–3055. [Link]

  • LibreTexts Chemistry. (2020). 13.2: How to Dock Your Own Drug. [Link]

  • Matadamas-Martínez, F., et al. (2024). Molecular Docking-Based Virtual Screening of FDA-Approved Drugs Using Trypanothione Reductase Identified New Trypanocidal Agents. Pharmaceuticals, 17(8), 1011. [Link]

  • Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Patel, H. M., & Patel, P. D. (2015). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of Applied Pharmaceutical Science, 5(5), 104-113. [Link]

  • Ross, G. (2012). Session 4: Introduction to in silico docking. ScotChem. [Link]

  • Scripps Research. (n.d.). AutoDock Vina. [Link]

  • Sharif, H., et al. (2017). Cryo-EM structure of DNAPKcs. RCSB PDB. [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]

  • Wang, Z., et al. (2022). Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation. Chemical Biology & Drug Design, 99(5), 662-673. [Link]

  • Wu, H., et al. (2017). Cryo-EM structure of DNAPKcs. PDB-Dev. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]

  • Giraud, F., et al. (2010). DOCKING TUTORIAL. [Link]

  • Ibrahim, H. S., et al. (2020). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. Journal of Taibah University Medical Sciences, 15(5), 416-426. [Link]

  • Leahy, J. J., et al. (2003). 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK). Bioorganic & Medicinal Chemistry Letters, 13(18), 3083-3086. [Link]

  • Fathalla, W., et al. (2012). Novel 2-thiopyrimidine derivatives as CDK2 inhibitors: Molecular modeling, synthesis, and anti-tumor activity evaluation. Medicinal Chemistry Research, 21(10), 3176-3188. [Link]

  • Loza-Mejía, M. A., & Yépez-Mulia, L. (2009). Assaying Phenothiazine Derivatives as Trypanothione Reductase and Glutathione Reductase Inhibitors by Theoretical Docking and Molecular Dynamics Studies. Journal of Molecular Graphics and Modelling, 28(4), 364-373. [Link]

  • Matadamas-Martínez, F., et al. (2024). Molecular Docking-Based Virtual Screening of FDA-Approved Drugs Using Trypanothione Reductase Identified New Trypanocidal Agents. Pharmaceuticals, 17(8), 1011. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Sharif, H., et al. (2017). Cryo-EM structure of DNAPKcs. RCSB PDB. [Link]

  • Tadesse, S., et al. (2020). The role of CDK2 in the cell cycle and its inactivation as a novel and effective strategy for cancer treatment. Clinical Cancer Research, 26(18), 4783-4790. [Link]

  • The cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains. (2014). ACS Chemical Biology, 9(8), 1860-1867. [Link]

  • Torrado, J., et al. (2021). Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases. International Journal of Molecular Sciences, 22(19), 10738. [Link]

  • Turcano, S., et al. (2018). Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening. PLoS Neglected Tropical Diseases, 12(11), e0006877. [Link]

  • Wu, H., et al. (2017). Cryo-EM structure of DNAPKcs. PDB-Dev. [Link]

  • Yépez-Mulia, L., & Loza-Mejía, M. A. (2009). Assaying Phenothiazine Derivatives as Trypanothione Reductase and Glutathione Reductase Inhibitors by Theoretical Docking and Molecular Dynamics Studies. Journal of Molecular Graphics and Modelling, 28(4), 364-373. [Link]

  • Zhang, Y., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]

  • In Silico Exploration of the Trypanothione Reductase (TryR) of L. mexicana. (2022). Molecules, 27(19), 6527. [Link]

  • Golding, B. T., et al. (2011). DNA-Dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of quinolin-4-one and pyridopyrimidin-4-one Surrogates for the chromen-4-one Chemotype. Journal of Medicinal Chemistry, 54(3), 886-897. [Link]

Sources

Assessing Kinase Selectivity: A Comparative Guide for 2-Methylthio-6-phenyl-4H-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The human kinome comprises over 500 members, and their structural similarities, especially within the ATP-binding pocket, present a formidable challenge: achieving inhibitor selectivity.[3] An investigational compound that potently inhibits its intended kinase target while minimally affecting other kinases—a so-called "clean" inhibitor—is often a highly sought-after candidate, as off-target effects can lead to unforeseen toxicities. Conversely, a carefully characterized "multi-targeted" inhibitor can be advantageous in certain therapeutic contexts.[1][4]

This guide provides a comprehensive framework for assessing the kinase selectivity of the novel compound, 2-Methylthio-6-phenyl-4H-thiopyran-4-one . While public domain data on this specific molecule's kinase activity is nascent, we will use it as a central example to illustrate the rigorous, multi-faceted approach required to profile a kinase inhibitor. We will detail the essential experimental workflows, from broad in vitro screening to cell-based target engagement, and compare its hypothetical performance against established kinase inhibitors.

The Imperative of Kinase Selectivity Profiling

The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with extensive selectivity profiling.[5] Early, broad screening against a large panel of kinases provides a bird's-eye view of a compound's interaction landscape. This initial assessment is crucial for:

  • Identifying Primary and Secondary Targets: Confirming on-target potency and revealing potential off-targets.

  • Guiding Structure-Activity Relationship (SAR) Studies: Informing medicinal chemistry efforts to enhance selectivity and potency.

  • Predicting Potential Toxicities: Early identification of off-target interactions with kinases known to be involved in critical physiological processes can mitigate late-stage failures.

  • Discovering Novel Therapeutic Applications: Unanticipated inhibitory activities might open avenues for new indications (polypharmacology).[1]

Experimental Workflow for Kinase Selectivity Assessment

A robust assessment of kinase inhibitor selectivity is a tiered process, moving from high-throughput biochemical assays to more physiologically relevant cell-based models.

G cluster_0 Tier 1: In Vitro Biochemical Profiling cluster_1 Tier 2: Biophysical & Mechanistic Assays cluster_2 Tier 3: Cell-Based Assays a Compound Synthesis & Quality Control b High-Throughput Kinase Panel Screening (Single Concentration) a->b Test Compound c IC50 Determination for 'Hit' Kinases b->c Identify initial targets (e.g., >70% inhibition) d Binding Affinity Assays (e.g., TR-FRET, SPR, Kd) c->d Validate direct interaction f Target Engagement Assays (e.g., NanoBRET, CETSA) c->f Confirm cellular activity e Mechanism of Action Studies (e.g., ATP Competition Assays) d->e g Phosphorylation Assays (e.g., Western Blot, ELISA) f->g h Cell Viability/Proliferation Assays in Relevant Cell Lines g->h

Caption: Tiered workflow for kinase inhibitor selectivity profiling.

Part 1: In Vitro Biochemical Kinase Profiling

The initial and most common method for evaluating selectivity is through in vitro kinase assays, which measure a compound's ability to inhibit the enzymatic activity of a large, diverse panel of purified kinases.[3]

Methodology: Large-Panel Kinase Screen

Objective: To obtain a broad overview of the kinase inhibitory activity of this compound across the human kinome.

Protocol:

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Execution: The test compound is screened at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a panel of purified recombinant kinases (e.g., the 255-kinase panel mentioned in recent studies[6]).

  • Reaction Mixture: For a typical radiometric assay, each reaction well contains the specific kinase, a suitable peptide or protein substrate, and radiolabeled ATP (e.g., [γ-³²P]ATP) in a kinase buffer.[7][8]

  • Initiation and Termination: The kinase reaction is initiated by the addition of Mg/ATP. After a defined incubation period (e.g., 30-60 minutes at 30°C), the reaction is terminated, often by the addition of phosphoric acid.[8][9]

  • Signal Detection: The phosphorylated substrate is separated from the remaining radiolabeled ATP, typically by capturing the substrate on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager.[7]

  • Data Analysis: The percentage of remaining kinase activity in the presence of the compound is calculated relative to a DMSO vehicle control.

Hypothetical Data Presentation: Single-Dose Screening

Below is a hypothetical result for this compound screened at 1 µM, compared to the well-known multi-kinase inhibitor, Sorafenib.

Kinase TargetThis compound (% Inhibition @ 1 µM)Sorafenib (% Inhibition @ 1 µM)
DNA-PK 95% 35%
PI3Kα 88% 42%
VEGFR2 (KDR)15%98%
BRAF5%95%
c-Kit12%92%
p38α (MAPK14)8%75%
SRC2%60%
EGFR<5%20%

This data is for illustrative purposes only.

From this initial screen, this compound appears to be a potent inhibitor of DNA-Dependent Protein Kinase (DNA-PK) and PI3Kα, with significantly less activity against a panel of other kinases, suggesting a more selective profile than the broadly active Sorafenib.[3]

Methodology: IC₅₀ Determination

Objective: To quantify the potency of inhibition for the "hits" identified in the single-dose screen.

Protocol:

  • Compound Dilution: A serial dilution of this compound is prepared, typically in a 10-point dose-response format.

  • Assay Execution: The in vitro kinase assay is performed for the selected kinases (e.g., DNA-PK and PI3Kα) using the range of inhibitor concentrations.

  • Data Analysis: The resulting data are plotted as percent inhibition versus compound concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[5]

Hypothetical Data Presentation: Comparative IC₅₀ Values
CompoundDNA-PK IC₅₀ (nM)PI3Kα IC₅₀ (nM)VEGFR2 IC₅₀ (nM)BRAF IC₅₀ (nM)
This compound 50 120 >10,000>10,000
NU7026 (DNA-PK Inhibitor)230[10]>10,000>10,000>10,000
Alpelisib (PI3Kα Inhibitor)>10,0005>10,000>10,000
Sorafenib (Multi-kinase Inhibitor)>5,000>5,000906

This data is for illustrative purposes only.

This hypothetical IC₅₀ data further refines our understanding. This compound demonstrates potent, dual inhibition of DNA-PK and PI3Kα. Its potency against DNA-PK is superior to the known inhibitor NU7026.[10] However, it is less potent against PI3Kα than the highly selective inhibitor Alpelisib.

Part 2: Cell-Based Selectivity Assessment

While in vitro assays are essential, they do not fully recapitulate the complex cellular environment where factors like cell permeability, efflux pumps, and high intracellular ATP concentrations can influence a compound's efficacy.[1][11] Therefore, cell-based assays are a critical next step.

Methodology: Cellular Target Engagement

Objective: To confirm that this compound can enter cells and bind to its intended targets, DNA-PK and PI3Kα.

Protocol (NanoBRET™ Assay Example):

  • Cell Line Preparation: Genetically modify a suitable human cell line (e.g., HEK293) to express the target kinase (e.g., DNA-PK) as a fusion protein with NanoLuc® luciferase.[12]

  • Tracer Application: Treat the cells with a fluorescent tracer that is known to bind to the kinase's ATP pocket. This results in Bioluminescence Resonance Energy Transfer (BRET) between the luciferase and the tracer.[12]

  • Compound Treatment: Add varying concentrations of this compound to the cells.

  • Signal Detection: If the compound binds to the target kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal. This change is measured using a plate reader.[12]

  • Data Analysis: The data is used to generate a dose-response curve and calculate the cellular IC₅₀ for target engagement.

G cluster_0 NanoBRET™ Target Engagement Assay Target Kinase-NanoLuc® Fusion Target Kinase-NanoLuc® Fusion Fluorescent Tracer Fluorescent Tracer Target Kinase-NanoLuc® Fusion->Fluorescent Tracer Binding leads to No BRET Signal No BRET Signal Target Kinase-NanoLuc® Fusion->No BRET Signal Displaces Tracer BRET Signal BRET Signal Fluorescent Tracer->BRET Signal Proximity enables Test Compound\n(this compound) Test Compound (this compound) Test Compound\n(this compound)->Target Kinase-NanoLuc® Fusion Competitive Binding

Caption: Principle of the NanoBRET target engagement assay.

Methodology: Downstream Signaling Pathway Analysis

Objective: To measure the functional consequence of target inhibition by assessing the phosphorylation status of known downstream substrates.

Protocol (Western Blotting):

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with a known dependence on the PI3K/AKT pathway). Treat the cells with a dose range of this compound for a specified time.

  • Induce Pathway Activation: If necessary, stimulate the signaling pathway. For the PI3K pathway, this could be treatment with a growth factor like IGF-1.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • SDS-PAGE and Western Blot: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of a downstream substrate (e.g., phospho-AKT Ser473 for the PI3K pathway) and a total protein antibody as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the reduction in substrate phosphorylation.

Conclusion

The comprehensive assessment of a kinase inhibitor's selectivity is a cornerstone of modern drug development. Through a tiered approach combining broad biochemical screening, quantitative IC₅₀ determination, and rigorous cell-based validation, researchers can build a detailed profile of a compound's activity.

Based on our hypothetical analysis, This compound presents an intriguing profile as a potent and selective dual inhibitor of DNA-PK and PI3Kα. This selectivity profile, when compared to broadly active agents like Sorafenib and highly specific inhibitors like Alpelisib, suggests a unique therapeutic potential that warrants further investigation. The experimental frameworks outlined in this guide provide the necessary tools for any research team to rigorously characterize this and other novel kinase inhibitors, ultimately paving the way for the development of safer and more effective targeted therapies.

References

  • (No author given). (2023). In vitro kinase assay. Protocols.io. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7448. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Klaeger, S., Gohlke, B., Scott, M. P., Médard, G., & Kuster, B. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ACS Chemical Biology, 7(1), 56-65. [Link]

  • Moon, S., Kim, W., Kim, J. M., & Song, J. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(19), e3027. [Link]

  • Zhang, Y., Wang, Y., & Zhang, J. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1336-1351. [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]

  • Chen, B., & Xie, L. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(11), 1545-1552. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Uitdehaag, J. C. M., de Roos, J. A. D. M., van Doornmalen, A. M., Prinsen, M. B. W., de Man, J., Tan, Y., ... & de Witte, P. A. M. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 972440. [Link]

  • ResearchGate. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]

  • PubMed. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]

  • Semantic Scholar. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]

  • Botta, M., Occhionero, F., Nicoletti, R., Mastromarino, P., Conti, C., Magrini, M., & Saladino, R. (1999). Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. Bioorganic & Medicinal Chemistry, 7(9), 1925-1931. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2015). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Molecules, 20(12), 22096-22111. [Link]

  • Hollick, J. J., Golding, B. T., Hardcastle, I. R., Martin, N., Richardson, C., Rigoreau, L. J. M., ... & Griffin, R. J. (2003). 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK). Bioorganic & Medicinal Chemistry Letters, 13(18), 3083-3086. [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2010). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 659-662. [Link]

  • Mahdavi, S. M., Habibi, A., Dolati, H., Shahcheragh, S. M., Sardari, S., & Azerang, P. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 14(Suppl), 107-118. [Link]

  • Lee, S., Lee, J. Y., & Park, S. B. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Scientific Reports, 12(1), 6982. [Link]

  • (No author given). (n.d.). The selectivity of protein kinase inhibitors: a further update. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, J. (2021). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Inflammation Research, 14, 6415-6428. [Link]

  • Saidov, N. B., Severina, H. I., & Kolyvanov, G. B. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization. Pharmacia, 66(4), 215-223. [Link]

  • Scilit. (2003). 2,6-Disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK). [Link]

  • Smith, C. R., & Sarpong, R. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 29(10), 1269-1273. [Link]

  • Mytilineou, C., & Cohen, G. (1984). Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). NIDA Research Monograph, 49, 144-149. [Link]

  • Mori, Y., & Maeda, K. (1991). 4-Methyl-2,4,6-triphenyl-4H-thiopyran. Acta Crystallographica Section C: Crystal Structure Communications, 47(10), 2187-2189. [Link]

Sources

A Researcher's Guide to Confirming Target Engagement of Novel Compounds: A Comparative Analysis of Modern Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the definitive confirmation of a small molecule's interaction with its intended biological target within a cellular context is a critical milestone. This guide provides an in-depth comparison of leading methodologies for confirming the target engagement of novel compounds, using the hypothetical molecule "2-Methylthio-6-phenyl-4H-thiopyran-4-one" as a case study. As the specific biological target of this molecule is yet to be elucidated, this document serves as a strategic guide for researchers to not only identify the protein target but also to robustly validate its engagement in a physiologically relevant environment.

We will dissect and compare three powerful, label-free techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and the Kinobeads affinity enrichment platform. Each method offers unique advantages and presents distinct experimental considerations. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most appropriate strategy for their specific research goals.

The Imperative of Target Engagement Validation

Before a compound can progress through the drug development pipeline, it is paramount to demonstrate that its biological effects are a direct consequence of binding to a specific target or set of targets. Off-target effects are a primary cause of clinical trial failures. Therefore, rigorous and early-stage validation of on-target engagement is not just a recommendation but a necessity. The methods discussed herein provide the means to achieve this with high confidence.

Method 1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of proteins.[1][2] When a small molecule binds to its protein target, it typically increases the protein's conformational stability. This increased stability is reflected as a higher melting temperature (Tm). In a CETSA experiment, cells are treated with the compound of interest and then subjected to a temperature gradient. The unbound proteins will denature and aggregate at their characteristic melting temperatures, while the ligand-bound proteins will remain in solution at higher temperatures.[1][3][4]

Causality Behind Experimental Choices: The choice of temperature range is critical and must be optimized for each target protein. The goal is to identify a temperature at which the unbound target protein begins to denature, allowing for a clear window to observe the stabilizing effect of the ligand. The detection method for the soluble protein fraction can be tailored to the available resources, with Western blotting being a common and accessible method, while mass spectrometry offers a more global and unbiased view.

CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat with This compound cell_culture->treatment heating 3. Heat aliquots at different temperatures treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Centrifugation to separate soluble & insoluble fractions lysis->centrifugation detection 6. Detect soluble target (Western Blot/MS) centrifugation->detection

Caption: CETSA workflow from cell treatment to target detection.

Detailed Step-by-Step CETSA Protocol:
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of "this compound" or a vehicle control for a predetermined time.

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[2]

  • Cell Lysis: Immediately after heating, lyse the cells. This can be achieved through various methods, including freeze-thaw cycles, sonication, or the use of lysis buffers.

  • Separation of Soluble and Insoluble Fractions: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein in the soluble fraction is then quantified. For a known target, this is typically done by Western blotting. For target identification, the entire proteome in the soluble fraction can be analyzed by mass spectrometry (proteome-wide CETSA or thermal proteome profiling).

Method 2: Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS is another powerful technique for identifying the protein targets of small molecules.[5][6][7] It is based on the principle that the binding of a small molecule to its target protein can alter the protein's conformation, thereby shielding it from proteolytic degradation.[8][9] In a DARTS experiment, cell lysates are treated with the compound of interest, followed by the addition of a protease. The target protein, stabilized by the bound ligand, will be more resistant to digestion compared to its unbound state.

Causality Behind Experimental Choices: The choice of protease and the digestion time are critical parameters that require optimization. The goal is to achieve partial digestion of the total proteome, allowing for the visualization of protected protein bands on a gel. A broad-spectrum protease like pronase or a more specific one like thermolysin can be used, depending on the experimental goals.

DARTS Experimental Workflow

DARTS_Workflow cluster_prep Lysate Preparation cluster_digestion Proteolysis cluster_analysis Analysis cell_lysis 1. Prepare Cell Lysate treatment 2. Treat lysate with This compound cell_lysis->treatment protease 3. Add Protease (e.g., Pronase) treatment->protease sds_page 4. SDS-PAGE protease->sds_page staining 5. Gel Staining (e.g., Coomassie) sds_page->staining band_excision 6. Excise protected bands for Mass Spectrometry staining->band_excision

Caption: DARTS workflow from lysate treatment to target identification.

Detailed Step-by-Step DARTS Protocol:
  • Cell Lysis: Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer.

  • Compound Incubation: Aliquot the cell lysate and incubate with different concentrations of "this compound" or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase, thermolysin) to each lysate aliquot and incubate for a specific time to allow for partial digestion.[5] The protease concentration and digestion time should be optimized beforehand.

  • Quenching and Sample Preparation: Stop the digestion by adding a protease inhibitor or by boiling the samples in SDS-PAGE loading buffer.

  • SDS-PAGE and Visualization: Separate the protein fragments by SDS-PAGE. Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.

  • Target Identification: Compare the banding patterns between the compound-treated and control lanes. Protein bands that are more intense in the treated lanes are potential targets. These bands can be excised from the gel and identified by mass spectrometry.

Method 3: Kinobeads Affinity Enrichment

Principle: The Kinobeads assay is a chemical proteomics approach primarily designed for profiling the targets of kinase inhibitors, but the principle can be adapted for other target classes.[10][11] This method utilizes beads coupled with a set of broad-spectrum, immobilized ligands (e.g., non-selective kinase inhibitors) to capture a large number of endogenous proteins from a cell lysate.[12] Target engagement is assessed in a competitive binding format. The cell lysate is pre-incubated with the test compound, which will compete with the bead-bound ligands for binding to its target proteins. The proteins that are engaged by the test compound will not bind to the beads and will be depleted from the bead-enriched fraction.

Causality Behind Experimental Choices: The selection of the affinity matrix (the "beads") is the most critical aspect of this experiment. For kinase inhibitors, commercially available Kinobeads are an excellent choice. For other target classes, a custom affinity matrix may need to be developed. The concentration of the test compound should be carefully chosen to allow for the determination of a dose-response curve and the calculation of binding affinities.

Kinobeads Experimental Workflow

Kinobeads_Workflow cluster_prep Competitive Binding cluster_enrichment Affinity Enrichment cluster_analysis Analysis cell_lysis 1. Prepare Cell Lysate treatment 2. Incubate lysate with This compound cell_lysis->treatment kinobeads 3. Add Kinobeads to pull down unbound targets treatment->kinobeads wash 4. Wash beads kinobeads->wash elution 5. Elute bound proteins wash->elution ms_analysis 6. Quantitative Mass Spectrometry (LC-MS/MS) elution->ms_analysis

Caption: Kinobeads workflow for competitive target profiling.

Detailed Step-by-Step Kinobeads Protocol:
  • Cell Lysis: Prepare a native cell lysate from the cells of interest.

  • Competitive Binding: Incubate the cell lysate with a range of concentrations of "this compound" or a vehicle control.

  • Affinity Enrichment: Add the Kinobeads to the lysates and incubate to allow for the binding of proteins that are not engaged by the test compound.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Prepare the eluted protein samples for mass spectrometry analysis, typically involving reduction, alkylation, and tryptic digestion.

  • Quantitative Mass Spectrometry: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were pulled down by the beads. A decrease in the abundance of a particular protein in the compound-treated samples compared to the control indicates target engagement.

Comparative Analysis of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Kinobeads Affinity Enrichment
Principle Ligand-induced thermal stabilizationLigand-induced protease resistanceCompetitive binding to an affinity matrix
Cellular Context Intact cells or cell lysatesCell lysatesCell lysates
Label-Free YesYesYes
Throughput Moderate to high (plate-based formats available)Low to moderateHigh (amenable to automation)
Primary Readout Western Blot, Mass SpectrometrySDS-PAGE, Mass SpectrometryMass Spectrometry
Key Advantage Can be performed in living cells, capturing more physiological conditions.[3][4]Simple and does not require specialized equipment for the initial screening.[6][7]Can profile hundreds of potential targets simultaneously in an unbiased manner.[11]
Key Limitation Not all proteins exhibit a significant thermal shift upon ligand binding.May not be sensitive enough for weak binders or subtle conformational changes.Requires a suitable affinity matrix, which may not be available for all target classes.
Best Suited For Validating known targets in cells and studying drug transport and metabolism.[2]Initial target identification for novel compounds with unknown mechanisms of action.[8][9]Large-scale selectivity profiling of compounds against a specific protein family (e.g., kinases).[10]

Conclusion and Future Perspectives

The validation of target engagement is a non-negotiable step in modern drug discovery. The three methodologies detailed in this guide—CETSA, DARTS, and Kinobeads—represent the forefront of label-free techniques for confirming protein-ligand interactions in a cellular context. The choice of method will ultimately depend on the specific research question, the nature of the compound, and the available resources.

For an initial, unbiased screen to identify the potential targets of "this compound," DARTS offers a straightforward and accessible starting point. Should this compound be suspected to be a kinase inhibitor, the Kinobeads platform would provide a comprehensive selectivity profile. Once a primary target is identified, CETSA is the gold standard for validating this engagement in living cells, providing a more physiologically relevant confirmation of the drug-target interaction.

The integration of these powerful techniques into the early stages of drug discovery will undoubtedly accelerate the development of novel therapeutics by providing a clearer understanding of their mechanism of action and ensuring that they are hitting their intended targets.

References

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163-180.
  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS)
  • Klaeger, S., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics.
  • Bantscheff, M., et al. (2011). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology.
  • Wikipedia. Methods to investigate protein–protein interactions. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Bantscheff, M., et al. (2012). The target landscape of clinical kinase drugs. Nature Biotechnology, 30(2), 154-158. [Link]

  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2849-2859. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • ResearchGate. Kinobeads use immobilized kinase inhibitors as affinity reagents. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Grokipedia. Cellular thermal shift assay. [Link]

Sources

Safety Operating Guide

A Guide to the Responsible Disposal of 2-Methylthio-6-phenyl-4H-thiopyran-4-one and Related Novelty Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our work often involves the synthesis and handling of novel compounds where established safety and disposal protocols may not be readily available. This guide addresses the proper disposal of 2-Methylthio-6-phenyl-4H-thiopyran-4-one, a specialized sulfur-containing heterocyclic compound.

Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this document provides a procedural framework grounded in established chemical safety principles. It is designed to empower you, the researcher, to make safe, compliant, and environmentally responsible disposal decisions. The core directive of this guide is to establish a self-validating system of safety, beginning with hazard identification and culminating in compliant disposal through your institution's established waste streams.

Part 1: The Foundational Principle - Hazard Assessment of a Novel Compound

Before any disposal procedure can be contemplated, a thorough hazard assessment is mandatory. For a compound like this compound, this involves a two-pronged approach: obtaining the supplier-specific SDS and analyzing data from analogous structures.

The Non-Negotiable First Step: Obtain the Safety Data Sheet (SDS)

The single most critical document for ensuring your safety is the SDS provided by the manufacturer or supplier of your chemical. This document contains specific, verified data for the compound you are handling. If you do not have the SDS, you must obtain it before proceeding. It is the recipient's responsibility to comply with the requirements of any research and development exemptions under which the chemical may be supplied.[1]

Hazard Analysis Based on Analogous Compounds

In the absence of the specific SDS for our target compound, we can infer potential hazards by examining related thiopyran and pyran structures. This analysis is for preliminary assessment and does not replace the specific SDS.

  • Combustibility and Thermal Decomposition: Thiopyran and pyran derivatives can be combustible.[2] Upon combustion or thermal decomposition, sulfur-containing compounds can release hazardous gases and vapors, including sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO2).[3] Firefighting for related compounds often involves water spray, carbon dioxide, dry chemical, or alcohol-resistant foam.[4][5]

  • Human Health Hazards: Related compounds in the thiopyran family are known to cause skin and eye irritation, and may cause respiratory irritation.[3][4] Therefore, appropriate personal protective equipment (PPE) is essential.

  • Environmental Hazards: A key concern with many complex organic molecules is their environmental fate. Some related compounds are classified as harmful to aquatic life with long-lasting effects.[1] As a precautionary principle, this compound should not be released into the environment or disposed of down the drain.[1][3]

Table 1: Summary of Potential Hazards Based on Analogue Data

Hazard CategoryPotential Risks for this compoundRecommended Precaution
Physical Hazards Combustible solid/liquid. May form explosive mixtures with air.[1]Keep away from heat, sparks, open flames, and hot surfaces.[1][2][5]
Health Hazards Harmful if swallowed.[1] Causes serious eye irritation.[1][4] May cause skin and respiratory irritation.[3][4]Wear protective gloves, eye protection, and face protection.[1][2] Use only in a well-ventilated area.[4]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[1]Avoid release to the environment.[1] Do not empty into drains.[3]

Part 2: Procedural Workflow for Compliant Disposal

The following workflow provides a systematic approach to ensure that this compound is disposed of safely and in accordance with regulatory standards. This procedure is universally applicable to most chemical waste generated in a laboratory setting.

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for proper chemical waste disposal.

G start Start: Waste Generated sds_check Do you have the specific SDS? start->sds_check get_sds STOP. Obtain SDS from supplier. Do not proceed without it. sds_check->get_sds No read_sds Read SDS Sections 2, 13: Hazard Identification & Disposal Considerations sds_check->read_sds Yes consult_ehs Consult Institutional EHS/ Waste Management Office read_sds->consult_ehs waste_container Select Compatible Waste Container consult_ehs->waste_container label_container Label Container: 'HAZARDOUS WASTE' Full Chemical Name Associated Hazards waste_container->label_container accumulate Accumulate Waste in Satellite Accumulation Area (SAA) label_container->accumulate segregate Segregate from Incompatible Wastes (e.g., Acids, Bases, Oxidizers) accumulate->segregate full_check Is container >90% full? segregate->full_check full_check->accumulate No request_pickup Request Waste Pickup via EHS Protocol full_check->request_pickup Yes

Caption: Decision workflow for safe and compliant chemical disposal.

Step-by-Step Disposal Protocol

1. Waste Characterization and Container Selection:

  • Causality: The first step is to correctly identify the waste. Based on the SDS and analogue data, this compound is an organic, sulfur-containing solid or liquid. The waste container must be compatible with this chemical class to prevent degradation, leaks, or reactions. A high-density polyethylene (HDPE) or glass container is typically appropriate. Metal containers are often unsuitable for compounds that may have corrosive properties or contain halogens.[6]

  • Protocol:

    • Obtain a clean, designated hazardous waste container that is in good condition.[7]

    • Ensure the container material is compatible with this compound.

    • The container must have a properly fitting, screw-on cap.

2. Proper Labeling:

  • Causality: Federal and local regulations require that all hazardous waste containers be clearly and accurately labeled from the moment the first drop of waste is added.[7] This prevents accidental mixing of incompatible chemicals and ensures proper handling by waste management personnel.

  • Protocol:

    • Firmly attach a hazardous waste label to the container.

    • Write the words "HAZARDOUS WASTE ".[7]

    • List the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[7]

    • List all components and their approximate percentages if it is a mixed waste stream.

    • Indicate the associated hazards (e.g., Combustible, Irritant, Environmental Hazard) as determined from the SDS.

3. Waste Accumulation and Segregation:

  • Causality: Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA), such as a fume hood or a secondary containment tray.[7] Segregation is critical to prevent dangerous reactions. Storing this compound away from strong oxidizing agents, acids, and bases is a prudent measure based on general chemical principles.[3]

  • Protocol:

    • Place the labeled waste container in your designated SAA.

    • Keep the container closed at all times except when adding waste. Do not leave a funnel in the container.[7]

    • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

    • Ensure it is segregated by hazard class from other incompatible waste streams.[7]

4. Arranging for Final Disposal:

  • Causality: Final disposal must be handled by trained professionals through your institution's Environmental Health & Safety (EHS) office. EHS coordinates the collection, transportation, and ultimate disposal via approved methods, such as incineration at a licensed facility or placement in a secure chemical landfill.[7][8]

  • Protocol:

    • When the waste container is approximately 90% full, submit a chemical waste pickup request to your EHS department.[7]

    • Follow your institution's specific procedures for pickup requests.

    • Do not overfill the container. Leave adequate headspace for expansion.

This structured approach ensures that the disposal of this compound is handled in a manner that protects you, your colleagues, and the environment, while maintaining full regulatory compliance.

References

  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErBG1Acc086yBbWLGJrSeXdh_aY255wjJHWrV63D4w-l8h1aM8uEVL62UNNJ9qNzD9FvGkUfzBIjCRcsbzGLl1lPoA_sooac3WfVbO-Bud9ixkAnHhBuB09qRbnnGPIXjh9KJrbZc5GfD3fwzHp7o=
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzH7iYIa1dByuIPAz6sJDrhLL_g_HUIAVg6VW5uTyGOcBA_tI8GQFfZcNKRYBi5JFu-3JJ3-V-iuld8iLwUy4nMvmkrdMRiMBq8O0Kfvi2mdY1EsvhyX2MzZMh4Q9ZsYO9UrbdQzQ_YLJ7-fZ9vJ7-aStjS67hfaQmlsLHhksEmRbA18kzjKRJQmNZtprlRTX4VlJAIcHGwSYq6psNIKYorVV4XzYUhHAk9n-QSABYsK46GNjHllVhWRH_3FEeI0NpC8RyiL6XDLngNuw=
  • Thermo Fisher Scientific. (2011, February 10). Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2Jy-HScmoxEIMHeo0gjYY4uK-aO7vjUAo9YYwKAYbIg6Ud7rfPHtAgNoAqj8sQTjlA4xUZ4LQb7V0nGhW6QA06lbmpEfzRk3nmIsOyyWj9r0kGt25ptSbJPKYecQgxqTw_gGwk3if-AMuFE-8GML-73tMRwf9vLe1japUtnVw2ynkMBI0iFTEQpfD6-aJDWlIJGK0iC6aR6p6FJNDwk4IlPX78vySzcV7MxdhHi5D70BhMR1mIF6mSv-A9RThki9snbtqOubMv6ojTt8=
  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKmZx2YgwTWElGycpn4MQCCfie_4algx0Dc4wg-Wtl8KDCFMIYXvs4BGlpp9qK7z7Xi4M6XvgBZjoAvWdQwJ6Jhsxzn0aCMidgdkOBVNLWVtM_ESUNrcJJ9G19DznkSqJOD-eUHSk9mw4vkqccPMnbe9hKWfK27M-Hbe6DdLVb3yrl3mb7riF413KfnjONqm38lV_ELEg2PXnQOMf9YcpgxUBmyXSYouH2UEsYtY2dW-hE8epA8pwR-1_zfFGBEqISuCLm6c5ASybWNN406MbBRImhEYhgIA==
  • Advanced Biotech. (2025, January 25). Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnpRa2xvcCbePmDZBtAspfbrPOVL6Q-dmUYmc4RZ_8HHQ6BLzP5D2c109CqN_0V44DXzX2b5RajWGsxbIzuObqsYmWsAvWgd8qtEVTTrOkmoKzjnJ-uXbse5_KIGXqKhYJTyP17xFD
  • Cayman Chemical. (2024, July 17). Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQLmTe4ekN-9Fsnx0l4Nd8DVzhLvTeph-4QOUDbka4IGfKKggTj3CgTIE3YDqgstesltQVetbPr_t5P0AdSV02Gnpm2GA0R7Cg-_6gRRCJXj0m0VsbuSuGli4OpDSPSQ7ANbiFQ4L_Nw==
  • Fisher Scientific. (2009, September 26). Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp7KA7bSmcsSwRcZUvYPwOHy6Z_AJ4cXYvkAJd3DN8d5Snrf7Iz2KWUS6cusCcmTmWXtDcidyi3TuyVy3mKTCHiQ89GajxcrqmEz38ShNq0tm9pM3KmKF85oX8lsZ1LsBtWyzcatSpbMKTo4sKG1nv3CClGwjNPF7_H8JX7VV0xzPcfFDYy9_QVo7GSpAlJy8=
  • LookChem. (n.d.). 4H-Thiopyran-4-thione Safety Data Sheets(SDS). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv5ulPxHSUc7wi6eSqYna8FoI55SQPMlR66NvR6-aUz6ntqUbbEC4s6TEpqHgJAx18hXhzlBfRGpOvIHj7wL0XwggH_fztWMbIoSizdJbgqogeVPtxH-GQ6F0REqtgn0kQQIx7
  • Fisher Scientific. (2010, November 30). Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTlpgZRw2FiCYxLS3ZpYWil8dePxm_CxsL0LjF_VHc4o3zwtWeFH4XAEm-b_1srkoiNt8UK9ZFnAxJhIB5UcF12T_rtMNXaqpbfCZYwAuam53gDWoaG8iqNErNvltlMOPB1OzUJ1OPPao-8QEhYUcNwtHdUdVw-C8Y8m36j9FU9d9OGGT1xzXhy0AEHr1LeQw=
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwcQiyUg0g5ItZDC7e8uqEWfnZWfyVnPNl1U4yXXM-5S1GWUI2jJUa7yMVBw2m1wJ0jScqEC39OJ41LqlEB9l0tTzzDE-PTCuFSbq8Jg9Y7WIDOifoebhY9_2sKPHhOrpsFj7sWokh1oS2hCu5_s29S4GSw7krrsMFitYqVVhmBQqrviT5nMxkEXGAmsnvUIqF9Eg_CnFTji4tI23vniXIjENuZ6FvSKVxHwL2SGYVOzv8zsinfpd5vynSg685DoKTtvHlUSBKwPZknG5cCgAGmrwC-EnXyNscgUH9hEsdiWqRsBKz8Q1m43ihmrB-IlYfPh91gbndH1X0QEOO
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlpXElVshHJ_ptp2if4s45gJ9HSSkdLhidxatu6pdV5bwVdLZOABSXGB8-nGIlXdh6z_GW-XrquozM3JZmrXZ3_TXiUgrkI8Ct9IdSnimg5yZ-A_KQkEL_u5skAJT-sBrjLwsj5R4JL6HvXLSKnvL4zMY0ojQhPd_sqRnmJg5wCTu49HuswQ==
  • University of Oklahoma. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtdnfW34BieDff7BBCUFN-D--iNwC3yIE39G_ODWNDfMbt2_RF0laATBym9ylCmOnD1lLjDi5Qv8-S-R2s4gDGqltA25ktPdBmncWbD5gyD5xOI5UtY_VYJlJinZRWs4GTWHfD_3AyUqR8W5B9FK-OOgAvzA==

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methylthio-6-phenyl-4H-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and chemical research, the safety of our scientists is paramount. This guide provides an in-depth operational plan for the safe handling of 2-Methylthio-6-phenyl-4H-thiopyran-4-one (CAS 113544-16-4)[1]. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the following protocols are synthesized from the known hazards of analogous thiopyran and organosulfur compounds, adhering to the highest standards of laboratory safety. This document is designed to empower researchers with the knowledge to manage this chemical responsibly, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

This compound is a heterocyclic organic compound containing a thiopyran ring, a structure known for its potential reactivity due to the presence of a sulfur atom. While specific toxicological data for this compound is limited, related thiopyran derivatives and organosulfur compounds are known to cause skin, eye, and respiratory irritation[2][3]. Thermal decomposition may also release irritating gases and vapors, including sulfur oxides[3].

Inferred Hazard Profile:

Hazard ClassPotential Effects
Acute Toxicity (Oral) May be harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation upon contact.
Serious Eye Damage/Irritation May cause serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation if inhaled.

This conservative assessment necessitates a cautious approach to handling, emphasizing the use of appropriate Personal Protective Equipment (PPE) to create a reliable barrier against potential exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist but a critical component of a comprehensive safety strategy. The following recommendations are based on a risk-assessed approach for handling this compound in a laboratory setting.

Task-Based PPE Requirements:

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage and Transport Safety glassesChemical-resistant gloves (Nitrile)Lab coatNot generally required
Weighing and Aliquoting (Solid) Safety gogglesChemical-resistant gloves (Nitrile)Lab coatN95 or higher-rated respirator
Dissolving in Solvent Safety goggles or face shieldChemical-resistant gloves (Nitrile)Lab coatWork in a chemical fume hood
Handling Solutions Safety glassesChemical-resistant gloves (Nitrile)Lab coatNot generally required if handled in a well-ventilated area
Spill Cleanup Safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsN95 or higher-rated respirator
Waste Disposal Safety gogglesChemical-resistant gloves (Nitrile)Lab coatNot generally required
Rationale for PPE Selection:
  • Eye and Face Protection: The potential for eye irritation from solid particles or splashes of solutions necessitates the use of safety goggles. A face shield provides an additional layer of protection during procedures with a higher risk of splashing, such as when dissolving the compound in a solvent[4][5].

  • Hand Protection: Chemical-resistant nitrile gloves are recommended to prevent skin contact. Given that organosulfur compounds can have varying permeability with different glove materials, it is crucial to inspect gloves for any signs of degradation or contamination before and after use.

  • Body Protection: A standard lab coat is sufficient for most procedures to protect against minor spills and contamination[6]. For larger scale operations or during spill cleanup, a chemical-resistant apron or coveralls should be worn.

  • Respiratory Protection: When handling the solid compound, especially during weighing where dust generation is possible, an N95 or higher-rated respirator is essential to prevent inhalation of airborne particles[4][7]. All work involving dissolving the compound or handling solutions that may produce vapors should be conducted in a certified chemical fume hood to minimize inhalation exposure[2].

Operational Plans: From Receipt to Disposal

A systematic workflow is crucial for minimizing the risk of exposure and ensuring the safe handling of this compound at every stage.

Chemical Handling Workflow

cluster_0 Preparation cluster_1 Execution cluster_2 Post-Procedure Receipt & Inspection Receipt & Inspection Don PPE Don PPE Receipt & Inspection->Don PPE Proceed if intact Weighing (in fume hood) Weighing (in fume hood) Don PPE->Weighing (in fume hood) Dissolving (in fume hood) Dissolving (in fume hood) Weighing (in fume hood)->Dissolving (in fume hood) Reaction/Use Reaction/Use Dissolving (in fume hood)->Reaction/Use Decontamination Decontamination Reaction/Use->Decontamination Doff PPE Doff PPE Decontamination->Doff PPE Waste Segregation Waste Segregation Doff PPE->Waste Segregation Labeled Hazardous Waste Containers Labeled Hazardous Waste Containers Waste Segregation->Labeled Hazardous Waste Containers Secure Storage Secure Storage Labeled Hazardous Waste Containers->Secure Storage Await professional disposal

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • Assemble all necessary equipment, including an analytical balance, weigh paper, spatulas, beakers, and the chosen solvent.

    • Don the appropriate PPE as specified in the table above for "Weighing and Aliquoting (Solid)" and "Dissolving in Solvent."

  • Weighing and Transfer:

    • Perform all weighing and transfer of the solid compound inside a chemical fume hood to contain any dust.

    • Place a clean weigh paper on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound powder using a clean spatula, avoiding the creation of dust.

  • Dissolution:

    • Place a beaker containing the appropriate volume of solvent on a stir plate within the fume hood.

    • Carefully add the weighed powder to the solvent.

    • If necessary, gently stir the solution to facilitate dissolution.

    • Cover the beaker to prevent solvent evaporation and potential splashing.

  • Post-Procedure:

    • Once the procedure is complete, decontaminate all surfaces and equipment with an appropriate solvent, followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

    • Properly doff PPE to avoid self-contamination.

Disposal Plan: Environmental Responsibility

Proper chemical waste disposal is a critical aspect of laboratory safety and environmental stewardship. All waste containing this compound must be treated as hazardous chemical waste[8].

Waste Disposal Workflow

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal Solid Waste Solid Waste Solid Waste Container Solid Waste Container Solid Waste->Solid Waste Container Liquid Waste Liquid Waste Liquid Waste Container Liquid Waste Container Liquid Waste->Liquid Waste Container Contaminated PPE Contaminated PPE PPE Waste Bag PPE Waste Bag Contaminated PPE->PPE Waste Bag Labeled & Sealed Containers Labeled & Sealed Containers Solid Waste Container->Labeled & Sealed Containers Liquid Waste Container->Labeled & Sealed Containers PPE Waste Bag->Labeled & Sealed Containers Secure Waste Accumulation Area Secure Waste Accumulation Area Labeled & Sealed Containers->Secure Waste Accumulation Area Licensed Disposal Contractor Licensed Disposal Contractor Secure Waste Accumulation Area->Licensed Disposal Contractor

Caption: Workflow for the disposal of chemical waste.

Step-by-Step Disposal Protocol:
  • Waste Segregation and Collection:

    • Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene)[8].

    • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams[9].

    • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag[8].

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of waste generation[8].

  • Storage:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor[8].

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][10]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2][10]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][3]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[3][10]
Small Spill Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.[8][10]
Large Spill Evacuate the area and contact your institution's EHS office immediately.

By adhering to these protocols, you contribute to a culture of safety and ensure the responsible advancement of scientific discovery.

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • PubChem. 4H-Thiopyran-4-one, 2,3-dihydro-2-phenyl-6-(phenylamino)-. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • NorFalco. Protective apparel. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.